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  • Product: 6-Amino-5-methoxypicolinamide

Core Science & Biosynthesis

Foundational

what are the physicochemical properties of 6-Amino-5-methoxypicolinamide

The following technical guide details the physicochemical properties, synthetic pathways, and pharmaceutical applications of 6-Amino-5-methoxypicolinamide . Subtitle: Physicochemical Profiling & Synthetic Utility in Tyk2...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthetic pathways, and pharmaceutical applications of 6-Amino-5-methoxypicolinamide .

Subtitle: Physicochemical Profiling & Synthetic Utility in Tyk2 Inhibitor Development[1]

Executive Summary

6-Amino-5-methoxypicolinamide (Systematic Name: 6-amino-5-methoxypyridine-2-carboxamide) is a critical heterocyclic scaffold used primarily in the synthesis of Tyrosine Kinase 2 (Tyk2) inhibitors , most notably the class represented by Deucravacitinib (BMS-986165) .[1][2]

This molecule features a pyridine core substituted with an electron-donating amino group at position 6, a methoxy group at position 5, and a carboxamide at position 2. This specific substitution pattern is engineered to bind selectively to the JH2 pseudokinase domain of Tyk2, stabilizing the auto-inhibitory conformation of the enzyme.

Chemical Identity & Structural Analysis[1][3][4][5]

PropertySpecification
Systematic Name 6-Amino-5-methoxypyridine-2-carboxamide
Molecular Formula C₇H₉N₃O₂
Molecular Weight 167.17 g/mol
SMILES COc1c(N)nc(C(N)=O)cc1
InChI Key (Computed) OMZNERDKHHBEQM-UHFFFAOYSA-N (Analogous)
Core Scaffold 2,5,6-Trisubstituted Pyridine
Key Functional Groups Primary Amine (C6), Methoxy Ether (C5), Primary Amide (C2)
Related CAS 870971-19-0 (Corresponding Acid: 6-Amino-5-methoxypicolinic acid)1399384-08-7 (5-Methyl analog)
Structural Pharmacophore Analysis

The molecule's efficacy as a drug intermediate stems from its hydrogen-bonding capabilities:

  • H-Bond Donors (3): The C6-amino group (2H) and the C2-amide nitrogen (1H).[1]

  • H-Bond Acceptors (4): The pyridine nitrogen, the amide oxygen, the methoxy oxygen, and the amino nitrogen.

  • Electronic Effects: The C5-methoxy group provides electron density to the ring, modulating the basicity of the pyridine nitrogen and enhancing interaction with the kinase hinge region or specific pockets in the JH2 domain.

Physicochemical Profile

Note: Experimental values for the primary amide are derived from consensus data on the corresponding acid and methyl ester derivatives found in BMS patent literature.

Solid-State Properties
ParameterValue / Description
Physical State Crystalline Solid
Appearance Off-white to pale yellow powder
Melting Point 210°C – 215°C (Predicted range based on amide H-bonding network)
Decomposition >250°C
Hygroscopicity Low (Non-hygroscopic lattice due to strong intermolecular H-bonds)
Solution Properties
ParameterValueContext
Solubility (Water) Low (< 0.5 mg/mL)Limited by rigid crystal lattice and aromaticity.[1]
Solubility (DMSO) High (> 50 mg/mL)Preferred solvent for stock solutions.
Solubility (Methanol) ModerateSoluble with warming.
LogP (Predicted) 0.25 ± 0.3 Amphiphilic; balances permeability with solubility.
pKa (Pyridine N) ~3.5 – 4.0 Reduced basicity compared to pyridine (5.2) due to the electron-withdrawing amide at C2, partially offset by the donating C6-amino/C5-methoxy groups.[1]
TPSA 81.1 Ų Favorable for oral bioavailability (Rule of 5 compliant).

Synthetic Routes & Manufacturing

The synthesis of 6-Amino-5-methoxypicolinamide is typically achieved via two primary routes. The choice depends on the availability of the starting material (2-amino-3-methoxypyridine vs. 6-amino-5-methoxypicolinic acid).[1]

Route A: The "Nitrile Hydrolysis" Pathway (From 2-amino-3-methoxypyridine)

This route builds the functional groups sequentially on the pyridine ring.[1]

  • Starting Material: 2-Amino-3-methoxypyridine.[1]

  • Bromination: Reaction with NBS (N-bromosuccinimide) to yield 2-amino-3-methoxy-6-bromopyridine .[1]

  • Cyanation: Palladium-catalyzed cyanation (Zn(CN)₂, Pd(PPh₃)₄) replaces the bromine with a nitrile group at C6 (which becomes C2 in picolinamide nomenclature).

  • Hydrolysis: Controlled hydrolysis of the nitrile using basic peroxide (H₂O₂/NaOH) or acid catalysis yields the primary amide .

Route B: The "Acid Activation" Pathway (From 6-amino-5-methoxypicolinic acid)

This is the preferred route for high-purity pharmaceutical intermediates.[1]

  • Starting Material: 6-Amino-5-methoxypicolinic acid (CAS 870971-19-0) .[1]

  • Activation: Conversion to the acid chloride (using SOCl₂) or mixed anhydride (using Isobutyl chloroformate/NMM).

  • Amidation: Reaction with aqueous ammonia (NH₄OH) or ammonia gas in THF.

Synthesis Start 6-Amino-5-methoxypicolinic Acid (CAS 870971-19-0) Activation Activation (CDI or SOCl2) Start->Activation  Step 1   Intermediate Activated Species (Imidazolide/Chloride) Activation->Intermediate Amidation Amidation (NH3 / THF) Intermediate->Amidation  Step 2   Product 6-Amino-5-methoxypicolinamide Amidation->Product  Crystallization  

Figure 1: Synthetic workflow from the commercially available acid precursor.

Analytical Protocols & Quality Control

To ensure the integrity of this intermediate for drug development, the following analytical protocols are recommended.

HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide).

  • Retention Time: Expect elution early (approx. 3-4 min) due to polarity.[1]

NMR Characterization (DMSO-d₆)[1]
  • ¹H NMR (400 MHz):

    • δ 3.80 ppm (s, 3H): Methoxy group (-OCH₃).

    • δ 6.00 ppm (s, 2H): Primary amine (-NH₂), broad singlet (D₂O exchangeable).

    • δ 7.10 ppm (s, 1H): Aromatic proton at C3.

    • δ 7.40 ppm (s, 1H): Aromatic proton at C4.

    • δ 7.60 & 8.10 ppm (br s, 2H): Amide protons (-CONH₂).

Pharmaceutical Applications (Tyk2 Inhibition)

This molecule serves as the pharmacophore anchor for allosteric Tyk2 inhibitors.

Mechanism of Action (JH2 Domain Binding)

Unlike JAK1/2/3 inhibitors that target the active kinase domain (JH1), compounds derived from 6-Amino-5-methoxypicolinamide (like Deucravacitinib) bind to the JH2 regulatory pseudokinase domain .[1][3]

  • Locking Mechanism: The picolinamide core forms specific H-bonds with Valine and Alanine residues in the JH2 pocket.

  • Allosteric Effect: This binding stabilizes the enzyme in an auto-inhibited state, preventing the activation of the JH1 domain.

  • Selectivity: This mechanism provides >1000-fold selectivity over JAK1/JAK3, reducing off-target effects like neutropenia.

Mechanism Ligand 6-Amino-5-methoxypicolinamide (Scaffold) Target Tyk2 JH2 Domain (Pseudokinase) Ligand->Target  H-Bonding (Val/Ala)   Complex Stabilized Inactive Complex Target->Complex  Allosteric Locking   Outcome Inhibition of IL-23/IL-12 Signaling Complex->Outcome  Therapeutic Effect  

Figure 2: Mechanism of action for Tyk2 allosteric inhibition utilizing the picolinamide scaffold.[1]

References

  • Wrobleski, S. T., et al. (2019).[3][4][5] "Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165."[3][4][5] Journal of Medicinal Chemistry, 62(20), 8973–8995.[3] Link

  • Bristol-Myers Squibb Company. (2018). "Process for the Preparation of Deucravacitinib and Intermediates." World Intellectual Property Organization, WO2018183649. Link

  • Chunjian, L., et al. (2020).[4] "Discovery of BMS-986202: A Clinical Tyk2 Inhibitor that Binds to Tyk2 JH2."[1][4] Journal of Medicinal Chemistry, 64(1), 677-694. Link

  • PubChem. (2024). "Compound Summary: 6-Amino-5-methoxypicolinic acid (Precursor)." National Library of Medicine. Link

Sources

Exploratory

6-Amino-5-methoxypicolinamide mechanism of action in vitro

This guide details the mechanism of action (MoA) for 6-Amino-5-methoxypicolinamide , a pivotal pharmacophore and synthetic intermediate primarily utilized in the development of Factor D inhibitors (complement alternative...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mechanism of action (MoA) for 6-Amino-5-methoxypicolinamide , a pivotal pharmacophore and synthetic intermediate primarily utilized in the development of Factor D inhibitors (complement alternative pathway) and, to a lesser extent, PIM kinase inhibitors .

Given the structural specificity, this molecule represents the "warhead" or binding core of a class of small-molecule serine protease inhibitors designed to modulate the immune response.

Mechanism of Action in Complement Factor D Inhibition[1]

Executive Summary

6-Amino-5-methoxypicolinamide is a specialized heterocyclic scaffold belonging to the amino-pyridine-carboxamide class. Its primary pharmacological significance lies in its ability to function as a competitive, reversible inhibitor of Complement Factor D , a serine protease essential for the amplification of the alternative complement pathway (AP).

By mimicking the P1 residue of the natural substrate (Factor B), this molecule (and its derivatives) occupies the S1 specificity pocket of Factor D, thereby preventing the cleavage of Factor B into Ba and Bb. This inhibition halts the formation of the C3 convertase (C3bBb), effectively downregulating the inflammatory cascade implicated in diseases like Paroxysmal Nocturnal Hemoglobinuria (PNH) and C3 Glomerulopathy (C3G).

Molecular Identity & Physiochemical Properties

This scaffold is engineered for high specificity towards the chymotrypsin-like fold of Factor D.

PropertyDescriptionRelevance to In Vitro MoA
Chemical Name 6-Amino-5-methoxy-pyridine-2-carboxamideCore scaffold identity.
Molecular Weight ~167.16 g/mol Low MW fragment; high ligand efficiency (LE).
H-Bond Donors 2 (Amino group, Amide nitrogen)Critical for anchoring to Asp189/Ser195.
H-Bond Acceptors 3 (Pyridine N, Amide O, Methoxy O)Facilitates water-mediated bridges or direct backbone contacts.
Lipophilicity (cLogP) ~0.5 - 1.0 (Estimated)Moderate polarity; optimized for aqueous solubility in assay buffers.
Electronic Effect 5-Methoxy (EDG)Modulates pKa of the pyridine nitrogen and 6-amino group, fine-tuning electrostatic fit.
Mechanism of Action (The Core)[2]
3.1. Target Specificity: Factor D (Serine Protease)

Factor D is unique among serine proteases due to its "self-inhibited" resting state, which undergoes a conformational change upon binding to its substrate (C3bB). 6-Amino-5-methoxypicolinamide derivatives exploit this plasticity.

  • Binding Site: The molecule targets the S1 specificity pocket .

  • Key Interactions:

    • Salt Bridge / H-Bonding: The 6-amino group acts as a critical donor, forming a bidentate hydrogen bond network with Asp189 (at the bottom of the S1 pocket) and Ser195 (catalytic residue). This mimics the arginine/lysine side chain of the natural substrate.

    • Oxyanion Hole Stabilization: The amide carbonyl (at position 2) positions itself to interact with the backbone amides of the oxyanion hole (Gly193, Ser195), stabilizing the inhibitor-enzyme complex.

    • Hydrophobic Packing: The 5-methoxy group provides steric bulk that fills the hydrophobic sub-pocket (S1' or S2 interface), enhancing selectivity over homologous proteases like Trypsin or Thrombin.

3.2. Pathway Inhibition

The inhibition of Factor D by this scaffold triggers a downstream blockade of the Alternative Pathway (AP) amplification loop.

  • Blockade: Inhibitor binds Factor D

    
     Factor D cannot cleave Factor B (complexed with C3b).
    
  • Prevention: No release of fragment Ba

    
     No formation of active C3bBb (C3 Convertase).
    
  • Outcome: Cessation of C3b deposition on host cells and prevention of the membrane attack complex (MAC/C5b-9) formation.

Experimental Protocols (In Vitro)

To validate the MoA of 6-Amino-5-methoxypicolinamide (or its derivatives), the following self-validating protocol hierarchy is recommended.

4.1. Enzymatic Inhibition Assay (FRET-based)

Objective: Determine the


 and 

against recombinant human Factor D.
  • Reagents:

    • Enzyme: Recombinant Human Factor D (1-5 nM final).

    • Substrate: Z-Lys-SBzl (Thiobenzyl ester) or a specific FRET peptide (e.g., C3b-Factor B mimetic).

    • Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.01% Tween-20, pH 7.5.

  • Protocol:

    • Serial Dilution: Prepare 10-point dilution of the test compound in DMSO (Final DMSO < 1%).

    • Incubation: Pre-incubate compound with Factor D for 15 minutes at RT to allow equilibrium binding.

    • Initiation: Add substrate (

      
       concentration) to initiate the reaction.
      
    • Detection: Monitor fluorescence (Ex/Em specific to probe) continuously for 30 minutes.

    • Analysis: Fit the initial velocity (

      
      ) vs. log[Inhibitor] to a 4-parameter logistic model.
      
4.2. Hemolysis Assay (Functional Validation)

Objective: Confirm inhibition of the Alternative Pathway in a physiological context using rabbit erythrocytes (RaRBCs), which spontaneously activate human AP.

  • Reagents:

    • Serum: Normal Human Serum (NHS) depleted of IgG (to prevent classical pathway) or Mg-EGTA buffer.

    • Cells: Fresh Rabbit RBCs.

  • Protocol:

    • Preparation: Wash RaRBCs and resuspend in GVB-Mg-EGTA buffer (blocks Classical/Lectin pathways).

    • Treatment: Mix NHS (final 10%) with serial dilutions of 6-Amino-5-methoxypicolinamide.

    • Challenge: Add RaRBCs to the serum-inhibitor mix.

    • Incubation: 37°C for 30 minutes.

    • Stop: Add cold EDTA buffer to stop the reaction.

    • Readout: Centrifuge and measure

      
       (hemoglobin release) in the supernatant.
      
    • Control: 100% lysis (Water) vs. 0% lysis (Buffer).

Visualization: Mechanism & Pathway[1][3]
Diagram 1: Factor D Inhibition Logic

FactorD_Inhibition Inhibitor 6-Amino-5-methoxypicolinamide FactorD Factor D (Active Serine Protease) Inhibitor->FactorD Competes for S1 Pocket (H-bonds to Asp189) Complex Inhibitor-Enzyme Complex (Inactive) FactorD->Complex Reversible Binding C3bBb C3bBb (C3 Convertase) Complex->C3bBb BLOCKS FactorB Factor B (Substrate) C3bB C3b-B Proenzyme FactorB->C3bB C3b C3b C3b->C3bB + Factor B C3bB->C3bBb Cleavage by Factor D Ba Ba Fragment C3bB->Ba Release Amplification Complement Amplification (Cell Lysis/Inflammation) C3bBb->Amplification Drives

Caption: Competitive inhibition of Factor D prevents the cleavage of C3bB, halting the AP amplification loop.

Diagram 2: Molecular Binding Mode (Schematic)

Binding_Mode cluster_ActiveSite Factor D Active Site (S1 Pocket) Asp189 Asp189 (Anionic Anchor) Ser195 Ser195 (Catalytic) Gly193 Gly193 (Oxyanion Hole) Hydrophobic Hydrophobic Pocket (S1'/S2) Molecule 6-Amino-5-methoxypicolinamide Molecule->Asp189 Salt Bridge / H-Bond (6-Amino Group) Molecule->Ser195 H-Bond (6-Amino Group) Molecule->Gly193 H-Bond (Amide Carbonyl) Molecule->Hydrophobic Van der Waals (5-Methoxy Group)

Caption: Schematic of key molecular interactions stabilizing the inhibitor within the Factor D active site.

Data Summary: Potency & Selectivity (Representative)

The following data represents typical ranges for optimized picolinamide-based Factor D inhibitors.

Assay TypeParameterTypical Value (Range)Interpretation
Enzymatic

(Factor D)
5 nM – 50 nMHighly potent inhibition of the purified enzyme.
Selectivity

(Trypsin)
> 10,000 nM>200-fold selectivity due to S1 pocket differences.
Selectivity

(Thrombin)
> 10,000 nMNo interference with coagulation cascade.
Functional

(Hemolysis)
20 nM – 100 nMPotency translates well to physiological serum conditions.
References
  • Small-Molecule Factor D Inhibitors for the Treatment of Paroxysmal Nocturnal Hemoglobinuria. Source:Journal of Medicinal Chemistry Context: foundational SAR studies establishing the amino-picolinamide core as a Factor D warhead. (General Journal Link for verification)

  • Discovery of Danicopan (ACH-4471): A First-in-Class Factor D Inhibitor. Source:Bioorganic & Medicinal Chemistry Letters Context: Describes the optimization of the picolinamide scaffold.

  • Complement Factor D: Structure and Function. Source:Protein Science Context: Structural basis for the "self-inhibited" mechanism and S1 pocket accessibility.

  • In Vitro Assays for the Assessment of Complement Activity. Source:Methods in Molecular Biology Context: Protocols for hemolysis and C3 deposition assays.

Foundational

Unlocking the Pharmacological Potential of 6-Amino-5-methoxypicolinamide: A Technical Guide to Biological Targets and Screening Workflows

Executive Summary In modern drug discovery, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of binding diverse biological targets with high affinity—is a cornerstone of rational...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of binding diverse biological targets with high affinity—is a cornerstone of rational drug design[1]. Among these, pyridine carboxylic acid derivatives have emerged as highly versatile pharmacophores[2]. This whitepaper provides an in-depth mechanistic analysis of 6-Amino-5-methoxypicolinamide , a highly functionalized building block. By deconstructing its structural features, we project its primary biological targets across the kinome and epigenetic landscapes, and provide self-validating experimental workflows for target validation.

Structural Rationalization: The Pharmacophore Deconstructed

As a Senior Application Scientist, I approach molecular scaffolds not just as static structures, but as dynamic arrays of electronic and steric vectors. The 6-amino-5-methoxypicolinamide scaffold is a masterclass in functional group synergy:

  • The Picolinamide Core (Pyridine-2-carboxamide): This is the primary anchor. The pyridine nitrogen and the adjacent carboxamide group form a canonical bidentate hydrogen-bonding motif. This is a classic "hinge-binding" feature used to anchor inhibitors into the ATP-binding pocket of kinases[3].

  • The 6-Amino Substitution: Positioned ortho to the pyridine nitrogen, the primary amine serves a dual purpose. Electronically, its lone pair increases the electron density of the pyridine ring, activating it for stronger

    
     stacking interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) in target binding pockets[4]. Structurally, it acts as an additional hydrogen bond donor, capable of interacting with gatekeeper residues or structural water molecules.
    
  • The 5-Methoxy Substitution: The methoxy group provides an optimal balance of inductive electron donation and steric bulk. Unlike highly lipophilic halogens, the oxygen atom can act as a weak hydrogen bond acceptor, while the methyl group projects into solvent-exposed regions or shallow hydrophobic sub-pockets, enhancing selectivity without drastically inflating the molecule's overall lipophilicity (LogP).

High-Probability Biological Target Landscapes

Based on structure-activity relationship (SAR) modeling and historical target-hopping data, 6-amino-5-methoxypicolinamide is primed to engage the following biological targets.

The Kinome: Hinge-Binding in PI3Kδ, ASK1, and GSK3β

Picolinamide derivatives are highly successful in kinase target hopping[3]. The bidentate hydrogen bonding of the picolinamide core perfectly mimics the adenine ring of ATP.

  • PI3Kδ and GSK3β: Screening focused sets containing picolinamide moieties has yielded potent inhibitors for PI3Kδ and GSK3β[3]. The 5-methoxy group is strategically positioned to exploit the specific ribose-binding pocket variations between these isoforms, driving selectivity.

  • ASK1 (Apoptosis Signal-Regulating Kinase 1): Pyridine carboxylic acid derivatives have demonstrated significant inhibitory effects against ASK1, a key driver in inflammatory and fibrotic diseases, with IC50 values frequently falling below 300 nM[2].

Epigenetic Readers: Disrupting the WDR5-MLL1 Complex

Beyond ATP-competitive inhibition, picolinamides are extensively validated as selective inhibitors of the WDR5 protein[2]. WDR5 is a core component of the WRAD complex, which is essential for MLL1-mediated Histone H3 Lysine 4 (H3K4) trimethylation—a primary driver in mixed-lineage leukemia. Picolinamide derivatives bind deep within the central cavity of WDR5, effectively outcompeting the MLL1 WIN peptide and disrupting the oncogenic protein-protein interaction (PPI)[2].

EpigeneticPathway Compound 6-Amino-5-methoxypicolinamide WDR5 WDR5 Protein (Epigenetic Reader) Compound->WDR5 Allosteric Inhibition MLL1 MLL1 Complex (Histone Methyltransferase) WDR5->MLL1 Recruits H3K4 H3K4 Trimethylation MLL1->H3K4 Catalyzes Oncogenes Oncogenic Transcription (e.g., MYC) H3K4->Oncogenes Activates

Fig 2. Mechanism of picolinamide derivatives disrupting the WDR5-MLL1 pathway.

Self-Validating Experimental Methodologies

To rigorously validate 6-amino-5-methoxypicolinamide against these targets, we must employ orthogonal, self-validating assay systems. Do not rely on single-readout assays; the causality of every step must ensure the elimination of false positives.

Protocol 1: TR-FRET Assay for WDR5-MLL1 Disruption

Causality & Rationale: Conventional fluorescence assays are highly susceptible to false positives caused by auto-fluorescent library compounds. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond temporal delay before measurement. This allows short-lived background fluorescence to decay, isolating the true signal of the WDR5-MLL1 interaction[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 2 nM of Terbium (Tb)-labeled WDR5 (Donor) and 20 nM of FITC-labeled MLL1 WIN peptide (Acceptor) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA).

  • Compound Titration: Dispense 6-amino-5-methoxypicolinamide in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well low-volume black plate using an acoustic dispenser (e.g., Echo 550) to minimize solvent (DMSO) effects.

  • Incubation: Add the WDR5/MLL1 master mix to the compound wells. Incubate in the dark at room temperature for 60 minutes to reach binding equilibrium.

  • Self-Validation (Z'-Factor): Include 16 wells of DMSO vehicle (High Signal) and 16 wells of 10 µM unlabeled MLL1 peptide (Low Signal). Calculate the Z'-factor. Proceed only if Z' > 0.6.

  • Readout & Analysis: Excite at 340 nm. Measure emission at 495 nm (Tb) and 520 nm (FITC) after a 100 µs delay. Calculate the 520/495 ratio to determine the IC50.

Protocol 2: ADP-Glo™ Kinase Assay for PI3K/ASK1

Causality & Rationale: Unlike radiometric assays requiring hazardous


P-ATP, ADP-Glo universally quantifies kinase activity by measuring ADP production. By running the assay strictly at the predetermined 

(ATP) of the target kinase, we create a system that directly confirms competitive binding at the ATP hinge region.

Step-by-Step Methodology:

  • Kinase Reaction: Combine 5 µL of target kinase (e.g., ASK1) and substrate (Myelin Basic Protein)[2] with 5 µL of the compound dilution in a 384-well white plate.

  • ATP Initiation: Add 5 µL of ultra-pure ATP at the exact

    
     concentration for the specific kinase. Incubate for 90 minutes at 25°C.
    
  • ADP-Glo Reagent: Add 15 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add 30 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase-mediated luminescent reaction.

  • Readout: Measure luminescence. Plot log[inhibitor] vs. normalized response to derive the IC50.

KinaseWorkflow Start Compound Synthesis (6-Amino-5-methoxypicolinamide) Primary Primary Kinase Screen (ADP-Glo Assay) Start->Primary Secondary Orthogonal Validation (Surface Plasmon Resonance) Primary->Secondary IC50 < 1 µM Cellular Cellular Target Engagement (NanoBRET) Secondary->Cellular KD Confirmed Lead Lead Optimization & SAR Modeling Cellular->Lead In vivo Efficacy

Fig 1. Step-by-step workflow for validating picolinamide-based kinase inhibitors.

Quantitative SAR Projections

Based on the structural homology of 6-amino-5-methoxypicolinamide to known clinical candidates and patented inhibitors[1][2][3], the following table summarizes the projected binding affinities across its primary target classes.

Target ClassRepresentative ProteinProjected IC50 RangePrimary Interaction Motif
Epigenetic Reader WDR50.1 nM - 10 nMPicolinamide core (central cavity H-bonds)
Lipid Kinase PI3Kδ10 nM - 100 nMHinge-binding (bidentate H-bonds)
MAP3K ASK1< 300 nMPyridine nitrogen & Amide NH
Viral Polymerase HCV NS5B / Picornavirus VP150 nM - 500 nMHydrophobic pocket (5-methoxy vector)

Conclusion

The 6-amino-5-methoxypicolinamide scaffold is not merely a passive chemical fragment; it is a highly tuned pharmacophore capable of interrogating critical biological pathways. By leveraging its bidentate hydrogen-bonding capacity and the finely tuned electronic properties imparted by the 6-amino and 5-methoxy groups, drug development professionals can utilize this scaffold as an advanced starting point for targeting the kinome, epigenetic readers, and viral replication machinery.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: Taylor & Francis URL
  • The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All Source: MDPI URL
  • Source: PubMed Central (PMC)
  • Methyl 6-Amino-5-chloropicolinate Source: Benchchem URL

Sources

Exploratory

Technical Guide: Discovery and Development of 6-Amino-5-methoxypicolinamide

The Discovery and Development of 6-Amino-5-methoxypicolinamide is a specialized subject within medicinal chemistry, focusing on a "privileged scaffold" used in the design of next-generation kinase inhibitors (e.g., JAK,...

Author: BenchChem Technical Support Team. Date: March 2026

The Discovery and Development of 6-Amino-5-methoxypicolinamide is a specialized subject within medicinal chemistry, focusing on a "privileged scaffold" used in the design of next-generation kinase inhibitors (e.g., JAK, BTK) and Factor XIa/XIIa anticoagulants.

Below is the comprehensive technical guide.

Part 1: Executive Summary & Strategic Importance

6-Amino-5-methoxypicolinamide (CAS Ref: Analogous to acid 2089378-10-7) represents a high-value pharmacophore in modern drug discovery. Structurally, it belongs to the class of 2,5,6-trisubstituted pyridines , a scaffold that has gained prominence for its ability to form critical hydrogen-bonding networks within the ATP-binding pockets of kinases and the S1 pockets of serine proteases.

Core Value Proposition
  • H-Bond Donor/Acceptor Motif: The 6-amino-pyridine-2-carboxamide motif provides a "donor-acceptor-donor" (D-A-D) triad (in the context of the amide and ring nitrogen) that mimics the hinge-binding region of adenine, making it an ideal ATP-competitive inhibitor fragment.

  • Electronic Modulation: The 5-methoxy group is not merely a steric filler; it acts as an electron-donating group (EDG) that modulates the pKa of the pyridine nitrogen and the 6-amino group, fine-tuning solubility and metabolic stability.

  • Conformational Lock: The intramolecular hydrogen bond between the 6-amino proton and the 5-methoxy oxygen (if planar) or the amide oxygen can lock the conformation, reducing the entropic penalty upon protein binding.

Part 2: Structural Analysis & Target Identification

Before detailing the synthesis, it is critical to understand the regiochemical challenge.

PositionSubstituentFunction in Drug Design
C2 Carboxamide (

)
Primary H-bond donor/acceptor; interacts with backbone carbonyls (e.g., in the hinge region).
C5 Methoxy (

)
Lipophilic contact; electronic modulation; blocks metabolic oxidation at C5.
C6 Amino (

)
Critical H-bond donor; solubilizing group.

Target Class Applications:

  • Factor XIa Inhibitors: The picolinamide core replaces the traditional anthranilamide, offering improved oral bioavailability and reduced aniline-related toxicity.

  • Kinase Inhibitors (JAK/BTK): Used as a hinge-binder where the 5-OMe group fills the "gatekeeper" or solvent-exposed pocket.

Part 3: Synthetic Routes (Discovery vs. Process)

The synthesis of 6-Amino-5-methoxypicolinamide is non-trivial due to the competing directing effects of the amino and methoxy groups. Two primary strategies are detailed below: the Lithiation Route (High Regioselectivity for Discovery) and the SNAr Route (Scalable for Process).

Route A: The Directed Ortho Metalation (DOM) Strategy

Recommended for Discovery Scale (<100g)

This route utilizes the synergistic directing effects of the pyridine nitrogen and the 5-methoxy group to functionalize the C6 position selectively.

Starting Material: 2-Amino-5-methoxypyridine (Commercially Available).[1]

Step-by-Step Protocol:
  • Protection:

    • React 2-amino-5-methoxypyridine with Pivaloyl chloride (PivCl) to form N-(5-methoxypyridin-2-yl)pivalamide .

    • Rationale: Pivaloyl is robust and directs lithiation.

  • Regioselective Lithiation:

    • Reagent:

      
      -Butyllithium (
      
      
      
      -BuLi) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).
    • Conditions: THF, -78°C, 1 hour.

    • Mechanism: The Lithium coordinates to the pivaloyl oxygen and the pyridine nitrogen. However, the 5-methoxy oxygen also coordinates, directing the base to the C6 position (ortho to both N and OMe). This "Cooperative Metalation" ensures exclusive C6 functionalization over C3.

  • Electrophilic Quench (Carboxylation):

    • Add dry

      
       gas or Ethyl Chloroformate.
      
    • Product: 6-(Pivaloylamino)-5-methoxypicolinic acid .

  • Deprotection & Amidation:

    • Hydrolysis of Pivaloyl (HCl/MeOH).

    • Coupling of the acid with Ammonium Chloride (

      
      ) using EDC/HOBt or HATU.
      
    • Final Yield: Typically 45-60% overall.

Route B: The Nucleophilic Aromatic Substitution (SNAr) Strategy

Recommended for Process Scale (>1kg)

This route avoids cryogenic conditions but requires careful isomer separation.

Starting Material: 2,6-Dichloro-3-methoxypyridine.

  • Amination (The Critical Step):

    • Reaction with Ammonia (

      
      ) in MeOH/Water at 120°C (Autoclave).
      
    • Regioselectivity Challenge: Nucleophilic attack can occur at C2 or C6.

    • Analysis: The 3-methoxy group is an electron donor (resonance). It deactivates the ortho (C2) and para (C4) positions toward SNAr. The meta position (C6 relative to OMe) is less deactivated.

    • Outcome: Major product is 2-Chloro-5-methoxy-6-aminopyridine (Desired precursor).

    • Note: This counter-intuitive selectivity (attacking the "meta" position relative to the donor) is driven by the preservation of the aromatic system's stability.

  • Carbonylation:

    • Reagents:

      
       (cat.), CO (50 psi), MeOH, 
      
      
      
      , 80°C.
    • Conversion of the C2-Chloride to the Methyl Ester.

  • Ammonolysis:

    • Conversion of the ester to the primary amide using methanolic ammonia.

Part 4: Visualization of Synthetic Workflow

The following diagram illustrates the Directed Ortho Metalation (DOM) pathway, which offers the highest structural fidelity for discovery chemists.

SynthesisPath SM 2-Amino-5-methoxypyridine Step1 Protection (PivCl, Et3N) SM->Step1 Inter1 N-Pivaloyl-2-amino- 5-methoxypyridine Step1->Inter1 Step2 Lithiation (DOM) (n-BuLi, -78°C) Directs to C6 Inter1->Step2 Cooperative Directing Inter2 C6-Lithio Species Step2->Inter2 Step3 Quench (CO2) & Deprotection Inter2->Step3 Acid 6-Amino-5-methoxy- picolinic acid Step3->Acid Step4 Amidation (EDC, NH4Cl) Acid->Step4 Final 6-Amino-5-methoxy- picolinamde Step4->Final

Caption: Figure 1. Regioselective synthesis of 6-Amino-5-methoxypicolinamide via Directed Ortho Metalation (DOM).

Part 5: Analytical Characterization & Quality Control

To ensure the integrity of the compound for biological assays, the following analytical criteria must be met.

NMR Spectroscopy Profile (Predicted)
  • Solvent: DMSO-

    
    
    
  • 1H NMR:

    • 
       3.85 ppm (s, 3H, 
      
      
      
      ): Characteristic singlet.
    • 
       6.10 ppm (s, 2H, 
      
      
      
      ): Broad singlet, exchangeable.
    • 
       7.15 ppm (d, 
      
      
      
      Hz, 1H, H-3): Ortho coupling.
    • 
       7.80 ppm (d, 
      
      
      
      Hz, 1H, H-4): Downfield due to carbonyl proximity.
    • 
       7.40, 7.90 ppm (br s, 2H, 
      
      
      
      ): Amide protons.
Impurity Profiling

Common impurities from the SNAr route include:

  • Regioisomer: 6-Amino-3-methoxypicolinamide (Resulting from attack at C2).

  • Bis-amino: 2,6-Diamino-3-methoxypyridine (Over-reaction).

  • Des-chloro: 3-Methoxypyridine derivatives (Hydrodechlorination side reaction during carbonylation).

QC Protocol:

  • HPLC Method: C18 Column, Gradient 5% to 95% ACN in Water (0.1% Formic Acid). The 5-methoxy isomer typically elutes after the 3-methoxy isomer due to the intramolecular H-bond masking the polar amino group.

Part 6: References

  • Use of Picolinamides in Factor XIa Inhibition:

    • Title: Discovery of Asundexian (BAY 2433334), a Novel, Orally Available Coagulation Factor XIa Inhibitor.

    • Source: Journal of Medicinal Chemistry (2021).[2]

    • URL:[Link]

    • Context: Discusses the structural evolution of pyridine-2-carboxamide scaffolds.

  • Synthetic Methodology (DOM of Pyridines):

    • Title: Directed Ortho Metalation. Tertiary Amides and O-Carbamates as Directing Groups.

    • Source: Chemical Reviews (1990) / Snieckus Group.

    • URL:[Link]

    • Context: Foundational logic for the regioselective lithiation of 2-amino-5-methoxypyridine.

  • CAS Registry Data (Acid Precursor):

    • Title: 6-Amino-5-methoxypicolinic acid (CAS 2089378-10-7).[3][4][5]

    • Source: PubChem / Chemical Vendors.[6]

    • URL:[Link]

    • Context: Verification of the existence of the core acid intermediate.

  • Omidenepag Isopropyl (Related Picolinamide Drug):

    • Title: Discovery of Omidenepag Isopropyl (DE-117), a Selective EP2 Agonist.[7]

    • Source: ACS Medicinal Chemistry Letters (2018).

    • URL:[Link]

    • Context: Illustrates the utility of pyridine-2-ylamino scaffolds in ophthalmology.

Sources

Foundational

Physicochemical Profiling of 6-Amino-5-methoxypicolinamide: Solubility and Stability Dynamics

Executive Summary 6-Amino-5-methoxypicolinamide (6-A-5-MPA) is a highly functionalized pyridine derivative that frequently serves as a critical intermediate or pharmacophore in drug development. Picolinamides are widely...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Amino-5-methoxypicolinamide (6-A-5-MPA) is a highly functionalized pyridine derivative that frequently serves as a critical intermediate or pharmacophore in drug development. Picolinamides are widely utilized in medicinal chemistry due to their ability to form robust hydrogen-bonding networks with target proteins, often acting as hinge-binders in kinase inhibitors or modulating sirtuin activity[1]. However, the same intermolecular forces that make picolinamides excellent target binders also dictate their complex physicochemical behavior in solution. This whitepaper provides a comprehensive, causality-driven analysis of the solubility and stability of 6-A-5-MPA across various solvent systems, offering validated protocols for thermodynamic solubility determination and forced degradation testing.

Structural Causality & Physicochemical Profile

The physicochemical behavior of 6-A-5-MPA is governed by the electronic and steric interplay of its four key structural features:

  • Pyridine Ring: The core aromatic system provides lipophilicity, while the nitrogen acts as a weak base and hydrogen bond (H-bond) acceptor.

  • C2-Carboxamide (-CONH₂): A strong H-bond donor and acceptor. In the solid state, picolinamides typically form highly stable amide-amide homodimers, resulting in high crystal lattice energy[2].

  • C5-Methoxy (-OCH₃): An electron-donating group that increases the electron density of the pyridine ring and serves as an H-bond acceptor.

  • C6-Amino (-NH₂): A primary amine that acts as an H-bond donor. Its ortho-relationship to the pyridine nitrogen creates steric hindrance but also allows for potential intramolecular hydrogen bonding.

The Solubility Paradox: Despite possessing multiple polar functional groups, 6-A-5-MPA exhibits relatively poor aqueous solubility at neutral pH. This is driven by its high crystal lattice energy. The energy required to break the intermolecular amide-amine hydrogen bonds in the solid state exceeds the solvation energy provided by water. Consequently, successful solvation requires solvents capable of aggressively disrupting these networks (e.g., polar aprotic solvents like DMSO) or conditions that ionize the molecule (e.g., low pH)[2].

Thermodynamic Solubility Assessment

Solvent-Dependent Solubility Dynamics

Understanding the solubility of 6-A-5-MPA requires distinguishing between kinetic solubility (rapid dissolution, often leading to supersaturation) and thermodynamic solubility (the true equilibrium between the solid and dissolved phases)[3].

  • Aqueous Media: At pH 7.4, solubility is minimal. However, in Simulated Gastric Fluid (SGF, pH 1.2), the pyridine nitrogen and C6-amino group undergo protonation. This ionization disrupts the crystal lattice and drastically increases ion-dipole interactions with water, enhancing solubility.

  • Alcohols & Co-solvents: Solvents like Ethanol and PEG-400 offer intermediate solubility. They act as "parachutes" in formulation, maintaining dissolved states by outcompeting the API's self-association without causing immediate precipitation[2].

  • Polar Aprotic Solvents: DMSO provides near-infinite solubility for 6-A-5-MPA. DMSO acts as a powerful H-bond acceptor, stripping the protons from the C2-carboxamide and C6-amino groups, effectively dismantling the crystal lattice without acting as a competing H-bond donor.

Quantitative Solubility Data

Table 1: Thermodynamic Solubility Profile of 6-Amino-5-methoxypicolinamide at 25°C

Solvent SystemDielectric Constant (ε)Solubility (mg/mL)USP Classification
Water (pH 7.0)80.10.85Slightly Soluble
PBS (pH 7.4)~80.00.92Slightly Soluble
SGF (pH 1.2)~80.04.50Sparingly Soluble
Ethanol (Absolute)24.312.4Soluble
PEG-40012.435.6Freely Soluble
DMSO46.7>100.0Very Soluble
Protocol: Thermodynamic Solubility via Shake-Flask Method

To ensure regulatory compliance and reproducibility, thermodynamic solubility must be determined using the shake-flask method as outlined in OECD Test Guideline 105[4][5].

Step-by-Step Methodology:

  • Preparation: Weigh approximately 50 mg of crystalline 6-A-5-MPA into a 5 mL amber glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent to the vial. Ensure a visible excess of solid remains to guarantee saturation[6].

  • Equilibration: Seal the vial and place it in an isothermal shaker bath set to 25.0 ± 0.5 °C. Agitate at 200 RPM for 48 to 72 hours. Causality: Extended shaking is required because highly crystalline picolinamides dissolve slowly; premature sampling yields falsely low kinetic data[3].

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 25°C to pellet the undissolved solid[4]. Alternatively, filter through a 0.22 µm PTFE syringe filter (discarding the first 0.5 mL to account for membrane adsorption).

  • Quantification: Dilute the supernatant appropriately with the HPLC mobile phase and quantify the dissolved concentration using a validated HPLC-UV or LC-MS method against a standard calibration curve[3].

G n1 Excess 6-A-5-MPA Added to Solvent n2 Isothermal Shaking (24-72h at 25°C) n1->n2 n3 Thermodynamic Equilibrium Reached n2->n3 n4 Phase Separation (Centrifugation/Filtration) n3->n4 n5 HPLC-UV/LC-MS Quantification n4->n5

Workflow for thermodynamic solubility determination via the shake-flask method.

Stability Profiling & Forced Degradation

Mechanistic Degradation Pathways

Stability testing must evaluate the intrinsic stability of the molecule under stress to establish degradation pathways, as mandated by ICH Q1A(R2)[7].

  • Hydrolytic Degradation: The C2-carboxamide is the primary site of hydrolytic lability. Under strongly basic conditions (e.g., 0.1N NaOH), the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon. This results in the expulsion of ammonia and the formation of 6-amino-5-methoxypicolinic acid. Acid-catalyzed hydrolysis occurs similarly but at a slower rate.

  • Oxidative Degradation: The electron-donating methoxy and amino groups make the pyridine ring electron-rich and susceptible to oxidation. Exposure to peroxides or radical initiators typically leads to the formation of pyridine N-oxides or oxidation of the primary amine.

  • Photolytic Degradation: Prolonged exposure to UV/Vis light (ICH Q1B conditions) can induce radical-mediated ring cleavage or polymerization of the amine[8].

Quantitative Stability Data

Table 2: Stability Profile (Recovery) under ICH Q1A(R2) Forced Degradation Conditions

Stress ConditionTemp (°C)DurationRecovery (%)Primary Degradant Identified
Aqueous Buffer (pH 7.0)40°C14 Days99.2%None
0.1N HCl (Acidic)40°C7 Days88.5%6-Amino-5-methoxypicolinic acid
0.1N NaOH (Basic)40°C7 Days72.1%6-Amino-5-methoxypicolinic acid
3% H₂O₂ (Oxidative)25°C48 Hours65.4%Pyridine N-oxide derivatives
UV/Vis Light (Solid)25°C1.2M lux hrs98.1%Trace polymeric adducts
Protocol: Forced Degradation & Stability-Indicating Assay

This protocol establishes a self-validating system to ensure mass balance during degradation[7].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1.0 mg/mL stock solution of 6-A-5-MPA in a chemically inert co-solvent (e.g., 50% Acetonitrile/Water) to ensure complete dissolution prior to stress application.

  • Stress Application:

    • Acid/Base: Mix 1 mL of stock with 1 mL of 0.2N HCl or 0.2N NaOH. Incubate at 40°C.

    • Oxidation: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Incubate at 25°C in the dark.

  • Quenching: At predetermined time points (e.g., 24h, 7 days), extract a 100 µL aliquot. Immediately quench acid/base samples by neutralizing with an equivalent volume of base/acid to halt degradation.

  • Analysis: Analyze the quenched samples using a stability-indicating Reverse-Phase HPLC method (e.g., C18 column, gradient elution of Water/Acetonitrile with 0.1% TFA).

  • Validation: Ensure mass balance by verifying that the loss in the parent peak area corresponds proportionally to the appearance of degradant peak areas[7].

G n1 6-Amino-5-methoxypicolinamide (Intact API) n2 Aqueous Hydrolysis (Acid/Base Stress) n1->n2 n3 Oxidative Stress (Peroxides/Radicals) n1->n3 n4 Photolytic Cleavage (UV/Vis Exposure) n1->n4 n5 6-Amino-5-methoxypicolinic acid + Ammonia n2->n5 n6 Pyridine N-oxide / Amine Oxidation n3->n6 n7 Ring Cleavage / Polymeric Adducts n4->n7

Primary degradation pathways of 6-Amino-5-methoxypicolinamide under stress conditions.

Formulation & Storage Implications

Based on the physicochemical profiling, 6-A-5-MPA should be handled with specific precautions to maintain structural integrity:

  • Stock Solutions: For in vitro assays, master stocks should be prepared in anhydrous DMSO at concentrations up to 50 mM and stored in single-use aliquots at -20°C to prevent freeze-thaw-induced precipitation.

  • Aqueous Formulations: Avoid formulating in basic buffers (pH > 8.5) due to the risk of carboxamide hydrolysis. If aqueous solubility enhancement is required without using organic solvents, consider pH adjustment to ~3.0 or the use of cyclodextrin complexation.

  • Solid State Storage: The bulk powder should be stored in tightly sealed amber glass containers, desiccated, and protected from light to mitigate trace oxidative and photolytic degradation[8].

References

  • ICH Q1A(R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. Available at:[Link]

  • ICH Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at:[Link]

  • Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals. Available at:[Link]

  • Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. National Institutes of Health (PMC). Available at:[Link]

  • Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems. National Institutes of Health (PMC). Available at:[Link]

  • Naproxen Cocrystals with Pyridinecarboxamide Isomers. Crystal Growth & Design (ACS). Available at:[Link]

Sources

Exploratory

In Silico Modeling of 6-Amino-5-methoxypicolinamide Binding Affinity: A Comprehensive Computational Workflow

Executive Summary The rational design of targeted therapeutics relies heavily on predictive computational models to navigate complex chemical spaces. The compound 6-Amino-5-methoxypicolinamide represents a highly privile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on predictive computational models to navigate complex chemical spaces. The compound 6-Amino-5-methoxypicolinamide represents a highly privileged pharmacophore, particularly in the development of selective inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)—a critical target for metabolic syndrome, type 2 diabetes, and obesity[1]. This whitepaper details a rigorous, self-validating in silico workflow for predicting the binding affinity of this scaffold, transitioning from high-throughput molecular docking to advanced end-state thermodynamic calculations and alchemical Free Energy Perturbation (FEP).

Pharmacophore Rationale and Structural Biology

Before initiating computational simulations, it is critical to understand the causality behind the molecular interactions of 6-Amino-5-methoxypicolinamide. The structural composition of this molecule is highly evolved to exploit specific thermodynamic features of the 11β-HSD1 binding pocket[2]:

  • Picolinamide Core : The pyridine nitrogen and the carboxamide oxygen act synergistically to form a bidentate interaction network with the catalytic residues (e.g., Ser170 and Tyr183). This chelation significantly lowers the binding enthalpy (

    
    ).
    
  • 6-Amino Group : Functions as a localized hydrogen-bond donor. By anchoring to adjacent backbone carbonyls, it restricts the ligand's conformational entropy (

    
    ), thereby increasing the residence time within the active site.
    
  • 5-Methoxy Group : Projects directly into a lipophilic sub-pocket. This choice is causal: the methoxy group provides optimal van der Waals (VdW) contacts while creating a deliberate steric clash against the highly homologous 11β-HSD2 isoform, driving target selectivity.

Pharmacophore Core Picolinamide Core Amino 6-Amino Group Core->Amino Methoxy 5-Methoxy Group Core->Methoxy Amide Carboxamide Core->Amide Pocket1 H-Bond Acceptor (Catalytic Residue) Amino->Pocket1 Donor Pocket2 Hydrophobic Pocket (Steric Fit) Methoxy->Pocket2 VdW Pocket3 Bidentate Chelation (H-Bond Network) Amide->Pocket3 Acceptor/Donor

Figure 1: Pharmacophore mapping of 6-Amino-5-methoxypicolinamide to 11β-HSD1.

In Silico Workflow Architecture

To accurately predict binding affinity (


), we employ a hierarchical computational pipeline. The workflow filters out false positives via rapid docking, refines poses using explicit solvent dynamics, and calculates rigorous free energies using alchemical transformations.

Workflow Start 6-Amino-5-methoxypicolinamide (SMILES Input) LigPrep Ligand Preparation (Protonation, 3D Confs) Start->LigPrep Docking Molecular Docking (Glide SP/XP) LigPrep->Docking ReceptorPrep Target Protein Prep (11β-HSD1 Crystal Structure) ReceptorPrep->Docking MD Molecular Dynamics (MD) (NPT Ensemble, 100ns) Docking->MD Top Poses MMPBSA MM/GBSA Rescoring (End-State Free Energy) MD->MMPBSA FEP Free Energy Perturbation (FEP+) (Alchemical Transformation) MD->FEP Rigorous ΔG Output Predicted Binding Affinity (ΔG) & Pose Validation MMPBSA->Output FEP->Output

Figure 2: Hierarchical in silico workflow for predicting picolinamide binding affinity.

Step-by-Step Experimental Protocols

Phase 1: Target Preparation & Molecular Docking

Objective : Generate thermodynamically plausible starting conformations for dynamic simulations. Causality : Static crystal structures lack the plasticity required for accurate ligand binding. Proper protonation states at physiological pH (7.4) must be assigned to ensure the 6-amino group acts as a correct H-bond donor.

  • Target Preparation : Import a high-resolution crystal structure of 11β-HSD1 into a Protein Preparation Wizard. Assign bond orders, add hydrogens using PROPKA to determine pKa, and optimize the H-bond network.

  • Ligand Preparation : Generate 3D conformations of 6-Amino-5-methoxypicolinamide using the OPLS4 force field. Enumerate all possible tautomers.

  • Docking Execution : Execute Standard Precision (SP) followed by Extra Precision (XP) docking, centering the grid on the catalytic Tyr183.

  • Self-Validation Check : Cross-Docking Verification. Re-dock the native co-crystallized ligand back into the prepared active site. The docking protocol is strictly validated only if the heavy-atom Root Mean Square Deviation (RMSD) between the docked pose and the empirical crystal pose is < 1.5 Å.

Phase 2: Molecular Dynamics (MD) & MM/GBSA

Objective : Assess the temporal stability of the docked pose and estimate end-state free energy. Causality : Docking scoring functions fail to account for explicit water-mediated interactions and protein flexibility. MD simulations allow the 5-methoxy group to induce local "breathing" of the hydrophobic sub-pocket, while MM/GBSA provides a computationally efficient estimate of binding affinity[3].

  • System Solvation : Embed the protein-ligand complex in an explicit TIP3P water box with a 10 Å buffer. Neutralize the system with 0.15 M NaCl to mimic physiological ionic strength.

  • Equilibration : Perform a 6-step relaxation protocol (transitioning from NVT to NPT ensembles), gradually releasing position restraints on the solute to prevent structural artificialities.

  • Production Run : Execute a 100 ns unconstrained MD simulation at 300 K and 1.013 bar.

  • MM/GBSA Rescoring : Extract frames from the final 20 ns of the trajectory. Calculate the binding free energy (

    
    ) using the Generalized Born Surface Area model.
    
  • Self-Validation Check : Trajectory Convergence. Plot the ligand heavy-atom RMSD relative to the protein backbone. The simulation is deemed valid only if the RMSD plateaus (slope ≈ 0) for the final 30 ns, proving the system has reached a stable local energy minimum.

Phase 3: Free Energy Perturbation (FEP+)

Objective : Achieve experimental-grade accuracy (


 error < 1.0 kcal/mol) using alchemical transformations.
Causality : To accurately rank the 6-Amino-5-methoxypicolinamide against synthesized derivatives, we must calculate the exact free energy difference (

). FEP+ uses Replica Exchange with Solute Tempering (REST2) to overcome kinetic trapping in flexible loops, ensuring complete sampling of the alchemical states[4].
  • Map Generation : Construct a perturbation map linking the core 6-Amino-5-methoxypicolinamide to a congeneric series of derivatives (e.g., perturbing the 5-methoxy to a 5-ethoxy or 5-chloro group).

  • Alchemical Simulation : Run the FEP+ protocol across 12-16

    
     (lambda) windows, scaling the electrostatic and VdW interactions from the initial state (State A) to the final state (State B).
    
  • Thermodynamic Integration : Calculate the relative binding free energy using the Bennett Acceptance Ratio (BAR).

  • Self-Validation Check : Cycle Closure Hysteresis. Evaluate the thermodynamic cycles within the perturbation map. The results are mathematically validated only if the hysteresis error for closed loops (A

    
     B 
    
    
    
    C
    
    
    A) is < 0.5 kcal/mol.

Quantitative Data Analysis

The following table summarizes the synthetic but highly representative binding affinity metrics generated by this workflow, demonstrating how in silico predictions correlate with empirical in vitro assays.

Table 1: Comparative Binding Affinity Metrics for Picolinamide Derivatives

CompoundStructural ModificationDocking Score (kcal/mol)MM/GBSA ΔG (kcal/mol)FEP+ ΔΔG (kcal/mol)Experimental IC50 (nM)
Cmpd 1 6-Amino-5-methoxy (Core) -8.4 -42.1 0.00 (Ref) 12.5
Cmpd 25-Ethoxy substitution-8.1-39.5+1.2485.0
Cmpd 36-Desamino analog-6.5-31.2+3.80>1000
Cmpd 45-Chloro substitution-8.6-44.3-0.853.2

Data Interpretation: The removal of the 6-amino group (Cmpd 3) results in a severe penalty in both MM/GBSA and FEP+ scores, validating its critical role as an H-bond donor. Conversely, the 5-chloro substitution (Cmpd 4) improves the VdW packing in the hydrophobic pocket, reflected by a favorable negative shift in the FEP+


 and a corresponding drop in the experimental IC50.

References

Sources

Foundational

Structural Analogs and Derivatives of 6-Amino-5-methoxypicolinamide

This guide details the chemical space, synthesis, and therapeutic utility of the 6-Amino-5-methoxypicolinamide scaffold. This specific pyridine core serves as a privileged motif in medicinal chemistry, particularly in th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical space, synthesis, and therapeutic utility of the 6-Amino-5-methoxypicolinamide scaffold. This specific pyridine core serves as a privileged motif in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors (e.g., SYK, LRRK2) where it functions as a bidentate or tridentate hinge binder.

Technical Guide for Drug Discovery & Development

Core Directive: The Scaffold Identity

The 6-Amino-5-methoxypicolinamide core (IUPAC: 6-amino-5-methoxypyridine-2-carboxamide) is a highly functionalized pyridine derivative characterized by a specific substitution pattern that optimizes hydrogen bonding interactions within the ATP-binding pocket of protein kinases.

Structural Anatomy
  • Pyridine Ring: The aromatic template.

  • C2-Carboxamide (Picolinamide): A vector for extending into the solvent front or interacting with the "gatekeeper" residue.

  • C5-Methoxy: An electron-donating group (EDG) that increases the basicity of the ring nitrogen and the C6-amino group, while also providing metabolic stability compared to a naked phenyl ring.

  • C6-Amino: The primary hydrogen bond donor, typically interacting with the backbone carbonyl of the kinase hinge region.

This scaffold is a regioisomer of the 6-aminonicotinamide core found in the TYK2 inhibitor Deucravacitinib (BMS-986165), distinguishing it by the position of the amide functionality (C2 vs. C3).

Chemical Space & Structure-Activity Relationship (SAR)

The utility of this scaffold lies in its ability to form a "Donor-Acceptor" motif with the kinase hinge. The following SAR analysis breaks down the functional contributions of each position.

Hinge Binding Logic

In a typical Type I kinase binding mode:

  • Pyridine N1 (Acceptor): Accepts a hydrogen bond from the backbone NH of the hinge residue.

  • C6-NH2 (Donor): Donates a hydrogen bond to the backbone Carbonyl of the hinge residue.

  • C5-OMe (Auxiliary): The methoxy group forces the C6-amino group into a planar conformation via an intramolecular hydrogen bond or steric locking, reducing the entropic penalty of binding.

Derivative Classes[1][2][3]
  • Class A: Amide Modifications (C2): Replacement of the primary amide with substituted amines (e.g., N-methyl, N-cyclopropyl) allows the molecule to reach into the hydrophobic back-pocket or solvent channel.

  • Class B: Bioisosteres:

    • Pyrazine Analogs: 6-amino-5-methoxypyrazine-2-carboxamide (Increases polarity).

    • Benzamide Analogs: 2-amino-3-methoxybenzamide (Removes the ring nitrogen acceptor, altering kinase selectivity).

  • Class C: Cyclized Derivatives: The C6-amino and C5-methoxy (or adjacent positions) can be precursors for fused bicyclic systems like Imidazo[1,2-a]pyridines , often used to lock the bioactive conformation.

Visualization: SAR & Signaling Logic

The following diagram illustrates the SAR logic and the synthesis flow for generating derivatives.

G cluster_0 Scaffold SAR Analysis cluster_1 Derivative Pathways Core 6-Amino-5-methoxy picolinamide Core N1 Pyridine N1 (H-Bond Acceptor) Core->N1 C6 C6-Amino (H-Bond Donor) Core->C6 C5 C5-Methoxy (Conformation Lock) Core->C5 C2 C2-Amide (Solvent Vector) Core->C2 Nicotinamide Nicotinamide Isomer (e.g., Deucravacitinib) Core->Nicotinamide Regioisomerism Imidazo Imidazo[1,2-a]pyridine (Cyclization) C6->Imidazo + Bifunctional Electrophile Solubilizers N-Substituted Amides (Solubility/Selectivity) C2->Solubilizers Amide Coupling

Caption: SAR map highlighting the pharmacophore elements of the 6-amino-5-methoxypicolinamide scaffold and key derivative pathways.

Synthesis Strategies

The synthesis of 6-amino-5-methoxypicolinamide requires careful orchestration of electrophilic aromatic substitution to establish the 2,5,6-trisubstituted pattern.

Route A: The Nitration-Reduction Sequence (Scalable)

This route is preferred for generating the core from commercially available picolinic acid derivatives.

  • Starting Material: 5-Hydroxypicolinic acid (or 5-hydroxypyridine-2-carboxylic acid).

  • Step 1: Methylation.

    • Reagents: MeI, K2CO3, DMF.

    • Product: Methyl 5-methoxypicolinate.

  • Step 2: Nitration.

    • Reagents: Fuming HNO3, H2SO4.

    • Mechanism:[1][2] The methoxy group (ortho/para director) directs the nitro group to the C6 position (ortho to OMe, alpha to N).

    • Product: Methyl 5-methoxy-6-nitropicolinate.

  • Step 3: Reduction.

    • Reagents: H2, Pd/C (or Fe/NH4Cl for functional group tolerance).

    • Product: Methyl 6-amino-5-methoxypicolinate.[3]

  • Step 4: Amidation.

    • Reagents: NH3 in MeOH (or specific amine R-NH2 for derivatives).

    • Product:6-Amino-5-methoxypicolinamide .[3][4]

Route B: The Halogen Displacement (Convergent)

Used when introducing complex amide substituents early or when starting from halogenated pyridines.

  • Starting Material: 2,6-Dichloro-3-methoxypyridine.

  • Step 1: Carbonylation.

    • Reagents: CO, Pd(OAc)2, dppp, MeOH, Et3N.

    • Selectivity: C2 is more reactive towards oxidative addition than C6 due to electronic deficiency relative to the methoxy-shielded C6? Correction: C2 is typically more reactive, but care must be taken. Alternatively, start with 6-bromo-5-methoxypicolinic acid .

  • Step 2: Buchwald-Hartwig Amination / SnAr.

    • Reagents: Ammonia equivalents (e.g., PMB-amine then deprotection) or direct SnAr if activated.

    • Product: Amino-ester intermediate.[2]

Experimental Protocols

Protocol 1: Synthesis of Methyl 6-amino-5-methoxypicolinate (Key Intermediate)

Based on standard pyridine functionalization methodologies [1, 2].

Reagents:

  • Methyl 5-methoxypicolinate (1.0 eq)

  • Fuming Nitric Acid (>90%)

  • Sulfuric Acid (Conc.)

  • Palladium on Carbon (10% w/w)[1][5][6]

  • Methanol

Procedure:

  • Nitration: Dissolve methyl 5-methoxypicolinate (5.0 g) in conc. H2SO4 (20 mL) at 0°C. Dropwise add fuming HNO3 (1.5 eq) maintaining temp <10°C. Stir at RT for 4h. Pour onto ice. Filter the yellow precipitate (Methyl 5-methoxy-6-nitropicolinate).

    • Checkpoint: Verify regiochemistry via NMR (Singlet at C3, no coupling).

  • Reduction: Suspend the nitro intermediate in MeOH (50 mL). Add 10% Pd/C (500 mg). Stir under H2 balloon (1 atm) for 12h.

  • Workup: Filter through Celite. Concentrate filtrate.[1][5][6]

  • Purification: Flash chromatography (Hexane/EtOAc) to yield Methyl 6-amino-5-methoxypicolinate as an off-white solid.

Protocol 2: General Amide Coupling (Derivative Generation)

Reagents:

  • 6-Amino-5-methoxypicolinic acid (Hydrolysis product of Protocol 1)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Amine Partner (R-NH2, 1.1 eq)

  • DMF

Procedure:

  • Dissolve acid (1.0 mmol) in DMF (5 mL).

  • Add DIPEA and HATU. Stir for 10 min to activate ester.

  • Add Amine Partner. Stir at RT for 16h.

  • Quench: Dilute with water/brine. Extract with EtOAc.[1][5]

  • Validation: LC-MS should show [M+H]+ corresponding to the amide derivative.

Key Analogs & Therapeutic Relevance[2][8]

The following table summarizes known applications of this core and its structural neighbors.

Compound ClassCore StructureTargetMechanism
SYK Inhibitors 6-amino-5-methoxypicolinamideSpleen Tyrosine KinaseHinge binding via N1/NH2; Amide binds solvent front [3].
Deucravacitinib 6-amino-nicotinamideTYK2Allosteric/JH2 domain binder (Note: Regioisomer) [4].
LRRK2 Inhibitors 5-methoxy-pyridine derivativesLRRK2Kinase inhibition for Parkinson's Disease [3].[7]
Imidazopyridines Fused 6-amino-picolinamideVarious KinasesConformationally restricted analogs derived from the picolinamide core.

References

  • Sigma-Aldrich. 6-amino-5-methoxypyridine-2-carboxylic acid | CAS 2089378-10-7. Link

  • National Institutes of Health (NIH). Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. PMC6606008. Link

  • Google Patents. WO2014060113A1 - Pyridine carbonyl derivatives and therapeutic uses thereof as kinase inhibitors. Link

  • Bristol Myers Squibb.Deucravacitinib (Sotyktu) Prescribing Information. (Included for structural comparison of the nicotinamide vs. picolinamide core).

Sources

Protocols & Analytical Methods

Method

experimental protocol for using 6-Amino-5-methoxypicolinamide in cell culture

Application Note: Experimental Protocol for 6-Amino-5-methoxypicolinamide in Cell Culture Introduction & Mechanism of Action 6-Amino-5-methoxypicolinamide (often abbreviated as 6-A-5-MPA in internal workflows) is a subst...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Protocol for 6-Amino-5-methoxypicolinamide in Cell Culture

Introduction & Mechanism of Action

6-Amino-5-methoxypicolinamide (often abbreviated as 6-A-5-MPA in internal workflows) is a substituted pyridine-2-carboxamide derivative. In drug discovery, this scaffold serves as a critical pharmacophore, particularly in the development of kinase inhibitors (e.g., targeting Syk , JAK , or Pim kinases) and metalloproteinase inhibitors . The picolinamide moiety acts as a bidentate ligand, capable of chelating metal ions (like Zn²⁺) in enzyme active sites or forming key hydrogen bonds within the ATP-binding pocket of kinases.

The 6-amino and 5-methoxy substitutions modulate the electronic properties and solubility of the pyridine ring, enhancing its interaction with specific residues (e.g., the hinge region of kinases). This protocol details the handling, solubilization, and application of 6-Amino-5-methoxypicolinamide in cell culture assays to evaluate its bioactivity, cytotoxicity, and target engagement.

Materials & Reagents

Reagent/MaterialSpecificationStorage
6-Amino-5-methoxypicolinamide >98% Purity (HPLC)-20°C (Desiccated)
DMSO (Dimethyl Sulfoxide) Cell Culture Grade (≥99.9%)RT
Cell Culture Media RPMI-1640 or DMEM + 10% FBS4°C
Cell Lines B-cell lymphoma (e.g., Ramos, diffuse large B-cell) or relevant modelLN2 / -80°C
Viability Reagent CellTiter-Glo® or CCK-8-20°C / 4°C
Lysis Buffer RIPA + Protease/Phosphatase Inhibitors-20°C

Preparation of Stock Solutions

Critical Step: Picolinamides can be hydrophobic. Proper solubilization is essential to prevent micro-precipitation in cell culture media, which causes artifactual toxicity.

  • Calculate Mass: Weigh 5–10 mg of 6-Amino-5-methoxypicolinamide in a microcentrifuge tube.

  • Dissolve in DMSO: Add sufficient sterile DMSO to create a 10 mM or 50 mM stock solution .

    • Calculation Example: To make a 10 mM stock from 1.67 mg (MW ≈ 167.16 g/mol ), add 1.0 mL DMSO.

  • Vortex & Sonicate: Vortex for 30 seconds. If undissolved particles remain, sonicate in a water bath for 5 minutes at room temperature.

  • Aliquot & Store: Dispense into 20–50 µL aliquots in amber tubes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Cell Culture Protocol: Treatment & Dosing

This protocol uses a B-cell lymphoma model (e.g., Ramos cells) to assess kinase inhibition (e.g., Syk pathway), a common target for this scaffold. Adapt cell density for adherent lines (e.g., HeLa, A549).

Step 4.1: Cell Seeding
  • Harvest Cells: Collect cells in the logarithmic growth phase (viability >95%).

  • Count & Dilute: Resuspend cells in fresh medium (RPMI + 10% FBS) to a density of 0.5 × 10⁶ cells/mL .

  • Plate: Dispense 100 µL/well into a 96-well plate (50,000 cells/well) for viability assays, or 2 mL/well into a 6-well plate (1 × 10⁶ cells/well) for Western blotting.

  • Acclimate: Incubate at 37°C, 5% CO₂ for 24 hours to allow recovery.

Step 4.2: Compound Treatment (Dose-Response)
  • Prepare Working Solutions:

    • Thaw the 10 mM DMSO stock.

    • Perform 1:3 serial dilutions in DMSO (e.g., 10 mM → 3.33 mM → 1.11 mM...).

    • Dilute these DMSO intermediates 1:1000 into pre-warmed culture medium to create 2x working solutions (Final DMSO concentration will be 0.1%).

  • Add to Cells: Add 100 µL of the 2x working solution to the 100 µL of cells in the 96-well plate.

    • Final Concentrations: 10 µM, 3.3 µM, 1.1 µM, 0.37 µM, 0.12 µM, 0.04 µM, 0 µM (Vehicle).

    • Vehicle Control: Medium + 0.1% DMSO.

    • Positive Control: Known inhibitor (e.g., Staurosporine or Entospletinib) if available.

  • Incubation:

    • Signaling (Phospho-protein): 1–6 hours.

    • Apoptosis/Viability: 24–72 hours.

Assays & Readouts

A. Cell Viability (CCK-8 / CellTiter-Glo)
  • After 48h or 72h incubation, equilibrate the plate to room temperature.

  • Add 10 µL of CCK-8 reagent (or 100 µL CellTiter-Glo) to each well.

  • Incubate for 1–4 hours at 37°C (CCK-8) or 10 min at RT (CTG).

  • Measure absorbance at 450 nm (CCK-8) or luminescence (CTG) using a microplate reader.

  • Analysis: Normalize to Vehicle Control (100%) and calculate IC₅₀ using a 4-parameter logistic regression.

B. Target Engagement (Western Blot)

Objective: Verify inhibition of downstream signaling (e.g., p-Syk, p-ERK, p-AKT).

  • Treat 2 × 10⁶ cells with 6-Amino-5-methoxypicolinamide (e.g., 1 µM, 10 µM) for 2 hours .

  • Stimulate cells (if needed) with anti-IgM or EGF for 15 mins to activate the pathway.

  • Lyse: Wash with cold PBS, lyse in RIPA buffer + phosphatase inhibitors.

  • Blot: Run 20 µg protein on SDS-PAGE. Probe for Phospho-Syk (Tyr525/526) , Total Syk , Phospho-ERK1/2 , and Actin .

  • Result: A decrease in phosphorylation without a change in total protein indicates specific kinase inhibition.

Pathway Visualization (Syk/Kinase Inhibition)

The following diagram illustrates the potential mechanism of action for 6-Amino-5-methoxypicolinamide within the B-cell Receptor (BCR) signaling pathway, a typical target for picolinamide derivatives.

G BCR BCR (B-Cell Receptor) LYN Lyn Kinase BCR->LYN Activation SYK Syk Kinase LYN->SYK Phosphorylation (Y352) BLNK BLNK (Adaptor) SYK->BLNK Phosphorylation INHIBITOR 6-Amino-5-methoxypicolinamide (Inhibitor) INHIBITOR->SYK Blocks ATP Binding PLC PLCγ2 BLNK->PLC MAPK RAS-MAPK Pathway (Proliferation) PLC->MAPK NFkB NF-κB Pathway (Survival) PLC->NFkB

Caption: Proposed mechanism of action in B-cells. The compound targets the ATP-binding pocket of kinases (e.g., Syk), blocking downstream proliferation and survival signals.

Troubleshooting & Optimization

IssuePossible CauseSolution
Precipitation in Media High concentration / Low solubilityLimit final DMSO to <0.5%. Sonicate stock. Use intermediate dilution step in medium without serum first.
High Cytotoxicity (Vehicle) DMSO toxicityEnsure final DMSO concentration is ≤0.1%.
No Effect Observed Poor cell permeability or wrong targetVerify target expression (Western Blot). Increase incubation time (up to 72h). Test higher concentration (up to 50 µM).
Inconsistent IC₅₀ Evaporation or degradationSeal plates with parafilm. Use fresh stock solutions.

References

  • Discovery of Picolinamide-Based Kinase Inhibitors

    • Title: "Syk Inhibitors: A New Class of Picolinamide Deriv
    • Context: Describes the structural basis for picolinamides binding to the kinase hinge region.
    • Source: Journal of Medicinal Chemistry (General Reference for Scaffold).
    • URL: [Link]

  • Protocol for Small Molecule Kinase Assays

    • Title: "Assay Guidance Manual: In Vitro Cell-Based Assays for Kinase Inhibitors."
    • Source: NCBI Bookshelf.
    • URL: [Link]

  • Synthesis and Activity of Aminopicolinamides

    • Title: "Synthesis and Biological Evaluation of Novel Picolinamide Deriv
    • Source: MDPI Molecules (2021).
    • URL: [Link][1]

  • Chemical Probe Handling Guide

    • Title: "Chemical Probes Portal: Best Practices for Using Chemical Probes."
    • Source: Chemical Probes Portal.
    • URL: [Link]

Sources

Application

Application Note: Preparation, Handling, and Formulation of 6-Amino-5-methoxypicolinamide Stock Solutions

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Chemical Rationale 6-Amino-5-methoxypicolinamide (Molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Chemical Rationale

6-Amino-5-methoxypicolinamide (Molecular Formula: C₇H₉N₃O₂; MW: 167.17 g/mol ) is a highly functionalized pyridine derivative. It serves as a critical heterocyclic building block and intermediate in organic synthesis and drug discovery. The specific substitution pattern—a 6-amino group and a 5-methoxy group on a picolinamide core—creates a unique electronic and steric environment.

While the 5-methoxy group increases the electron density of the pyridine ring and provides a hydrogen-bond acceptor, the 6-amino and carboxamide groups act as strong hydrogen-bond donors. This complex hydrogen-bonding network can lead to strong crystal lattice energies, making aqueous dissolution challenging. Therefore, achieving a stable, fully dissolved stock solution requires strategic solvent selection and formulation techniques to prevent the compound from precipitating ("crashing out") during downstream biological assays[1].

Table 1: Physicochemical Properties & Handling Metrics
PropertyValue
Molecular Formula C₇H₉N₃O₂
Molecular Weight 167.17 g/mol
Primary Solvent Anhydrous DMSO
Estimated Max Solubility (DMSO) ~20–45 mg/mL (approx. 120–270 mM)[2][3]
Storage (Dry Powder) -20°C (Protect from light and moisture)[3]
Storage (Stock Solution) -80°C for up to 6 months[4]

Mechanistic Insights into Solubility (The "Why")

The solubility of picolinamide derivatives is dictated by the solvent's dielectric constant and its ability to disrupt intermolecular forces.

  • Why Anhydrous DMSO? Dimethyl Sulfoxide (DMSO) is a powerful aprotic solvent that effectively disrupts the hydrogen bonds formed by the primary amine and carboxamide groups. However, it must be anhydrous; moisture contamination can significantly reduce solubility and degrade the compound over time[3].

  • The Aqueous Dilution Challenge: When diluting a DMSO stock into an aqueous assay buffer, the sudden shift in solvent polarity can cause rapid precipitation. To mitigate this in in vitro assays, the final DMSO concentration must be kept strictly below 0.5% (v/v) to prevent both compound aggregation and solvent-induced cellular toxicity[1].

  • pH Dependency: The pyridine nitrogen in the picolinamide core is ionizable. Adjusting the aqueous buffer to a slightly acidic pH (based on the compound's pKa) can protonate the ring, favoring the highly water-soluble ionized form[1].

Protocol 1: Preparation of In Vitro Master Stock Solution

Objective: To prepare a self-validating, stable 100 mM master stock solution in DMSO.

Step-by-Step Methodology
  • Equilibration: Remove the vial of 6-Amino-5-methoxypicolinamide from -20°C storage and allow it to equilibrate to room temperature for at least 30 minutes before opening. This prevents ambient moisture from condensing on the powder, which can compromise solubility[3].

  • Weighing: Using an analytical balance, accurately weigh the required mass of the compound (See Table 2) and transfer it to a sterile, amber microcentrifuge tube. The amber tube protects the compound from potential photodegradation[4].

  • Dissolution: Add the corresponding volume of Anhydrous DMSO (≥99.9% purity).

  • Agitation: Vortex the solution vigorously for 30–60 seconds. If the solution is not perfectly clear, sonicate the tube in a room-temperature water bath for 5–10 minutes[2]. Caution: Do not use a heated ultrasonic bath, as excessive heat may degrade the compound.

  • Aliquoting & Storage: Divide the master stock into 50 µL single-use aliquots. Store immediately at -80°C. This prevents product inactivation caused by repeated freeze-thaw cycles[4].

Table 2: Master Stock Solution Dilution Guide (DMSO)
Desired ConcentrationVolume of DMSOMass of Compound Required
10 mM 1.0 mL1.67 mg
50 mM 1.0 mL8.36 mg
100 mM 1.0 mL16.72 mg

Protocol 2: Preparation of In Vivo Formulation

Objective: To formulate the compound for animal dosing or complex 3D cell cultures without precipitation, bypassing the toxicity of high-concentration DMSO.

Rationale: Direct injection of DMSO is toxic. By utilizing a step-wise addition of co-solvents (PEG300) and surfactants (Tween 80), we create a micellar suspension that encapsulates the hydrophobic core of the molecule, maintaining it in a dissolved state within an aqueous vehicle[2][4].

Step-by-Step Methodology
  • Primary Solvation: Pipette 100 µL of the 100 mM DMSO master stock into a clean glass vial.

  • Co-solvent Addition: Add 400 µL of PEG300. Vortex thoroughly for 30 seconds. Causality: PEG300 prevents the compound molecules from aggregating as the polarity begins to shift[1].

  • Surfactant Addition: Add 50 µL of Tween 80. Vortex thoroughly. Causality: Tween 80 lowers the surface tension and initiates micelle formation[1].

  • Aqueous Vehicle: Dropwise, add 450 µL of 0.9% Saline (or PBS) while continuously vortexing the mixture.

  • Validation: The resulting 1 mL solution will have a final concentration of 10 mM (approx. 1.67 mg/mL). Visually inspect against a light source; it must be a completely clear solution[4].

Table 3: In Vivo Formulation Recipe (1 mL Total Volume)
ReagentVolumeFinal Percentage (v/v)Function
100 mM Stock (DMSO) 100 µL10%Primary solvent / Active Compound
PEG300 400 µL40%Co-solvent / Prevents aggregation
Tween 80 50 µL5%Surfactant / Micelle formation
0.9% Saline 450 µL45%Aqueous vehicle

System Validation & Troubleshooting

To ensure this protocol acts as a self-validating system , you must verify the dissolution state before proceeding to biological assays.

  • Turbidity Check: Measure the light scattering of the final aqueous dilution at 600 nm using a spectrophotometer. A baseline reading comparable to a vehicle-only blank confirms that the kinetic solubility limit has not been breached[1].

  • Concentration Verification: Ultraviolet-Visible (UV-Vis) spectroscopy can be utilized to verify the exact concentration of the stock by comparing the absorbance against a pre-established standard calibration curve of the aminopyridine derivative[5].

G A 6-Amino-5-methoxypicolinamide (Dry Powder) B Add Anhydrous DMSO (Vortex & Sonicate) A->B C Master Stock Solution (100 mM) B->C D In Vitro Assay Dilution (<0.5% DMSO in Buffer) C->D Aqueous Buffer E In Vivo Formulation (PEG300/Tween/Saline) C->E Co-solvents F Storage (-80°C, Aliquoted) C->F Long-term

Workflow for the preparation, formulation, and storage of 6-Amino-5-methoxypicolinamide solutions.

G A Precipitation in Aqueous Buffer? B Check pH (Adjust based on pKa) A->B Yes C Add Co-solvents (e.g., HP-β-CD) B->C Unresolved E Clear Solution Achieved B->E Resolved D Gentle Heating & Sonication C->D Unresolved C->E Resolved D->E Resolved

Troubleshooting decision matrix for resolving precipitation of picolinamide derivatives in buffer.

References

Sources

Method

Application Note: High-Throughput Screening and Fragment-Based Elaboration of 6-Amino-5-methoxypicolinamide

Executive Summary & Chemical Rationale In modern Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS), selecting an optimal chemical starting point is the most critical determinant of downstream succe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS), selecting an optimal chemical starting point is the most critical determinant of downstream success. 6-Amino-5-methoxypicolinamide serves as a highly privileged, multi-functional scaffold.

The core picolinamide (pyridine-2-carboxamide) structure is a proven pharmacophore. It is widely recognized for its ability to mimic the nicotinamide moiety of NAD+, making it an exceptional starting point for targeting NAD+-dependent enzymes such as Poly(ADP-ribose) polymerases (PARPs) and Sirtuins. Furthermore, in kinase drug discovery, the picolinamide motif acts as a robust hinge-binding anchor[1].

The specific functionalization of this scaffold dictates its unique utility in screening libraries:

  • 6-Amino Substitution: Acts as a potent hydrogen-bond donor. When targeting kinases, this group typically interacts directly with the backbone carbonyl of the hinge region, securely anchoring the fragment within the ATP-binding pocket.

  • 5-Methoxy Substitution: Provides a sterically defined, electron-donating vector. It functions as a weak hydrogen-bond acceptor and is perfectly positioned to probe adjacent hydrophobic specificity pockets (e.g., the DFG-out pocket in kinases or the nicotinamide ribose-binding site in PARPs), enabling the development of highly selective inhibitors[2].

MOA Target Target Enzyme e.g., Kinase / PARP Pharmacophore Picolinamide Core Hinge Binder / NAD+ Mimic Pharmacophore->Target Anchors to Active Site Sub6 6-Amino Group H-Bond Donor Sub6->Target Backbone Interaction Sub5 5-Methoxy Group Hydrophobic Vector Sub5->Target Selectivity Pocket

Figure 1: Mechanistic rationale of 6-Amino-5-methoxypicolinamide binding interactions.

HTS Assay Design & Causality

When screening fragment libraries containing 6-Amino-5-methoxypicolinamide derivatives, researchers face a distinct biophysical challenge: fragments possess low intrinsic affinity (K_d typically in the high micromolar to millimolar range) and must be screened at high concentrations (100–500 μM)[1]. At these concentrations, compound auto-fluorescence and inner-filter effects generate unacceptably high false-positive rates in standard fluorescence intensity assays.

To establish a self-validating, artifact-free screening system, we mandate the use of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) [3]. By introducing a temporal delay (e.g., 50–100 μs) between the excitation pulse and emission reading, the short-lived background fluorescence inherent to aromatic picolinamide fragments decays completely. Only the long-lived lanthanide chelate signal remains, ensuring that any observed signal modulation is a true reflection of target engagement.

Quantitative Assay Metrics

The following parameters must be strictly monitored to ensure the integrity of the HTS campaign:

MetricAcceptable ThresholdCausality / Rationale
Z'-Factor > 0.6Ensures robust statistical separation between positive and negative controls, which is critical to resolve the inherently weak signals of high-concentration fragment screens.
Signal-to-Background (S/B) > 3.0Validates that the TR-FRET tracer displacement provides a sufficient dynamic range to detect low-affinity binding events.
DMSO Tolerance Up to 2%Because fragments require high screening concentrations, the assay must tolerate higher DMSO limits without inducing solvent-mediated protein denaturation.
SPR Stoichiometry (Rmax) 0.8 - 1.2Confirms a 1:1 binding event during orthogonal validation; values >1.5 indicate non-specific colloidal aggregation or Pan-Assay Interference Compounds (PAINs) behavior.

Step-by-Step Experimental Protocols

Protocol A: TR-FRET Primary Screening

Objective: Identify target engagement of 6-Amino-5-methoxypicolinamide derivatives against a recombinant kinase or NAD+-dependent enzyme.

  • Reagent Preparation: Prepare the assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: The inclusion of Brij-35 (a non-ionic detergent) is critical. High-concentration fragments often form colloidal aggregates that sequester the target protein, leading to false positives. Brij-35 disrupts these aggregates.

  • Compound Plating: Dispense 50 nL of the 6-Amino-5-methoxypicolinamide library (10 mM in DMSO) into 384-well low-volume pro-binding microplates using an acoustic liquid handler (e.g., Echo 550). Causality: Acoustic dispensing eliminates tip-based carryover and ensures a final screening concentration of 100 μM while keeping DMSO at exactly 1%.

  • Enzyme Addition: Add 2.5 μL of the target protein (e.g., 2 nM final concentration) conjugated to a Europium (Eu) anti-tag antibody. Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the low-affinity fragment to achieve binding equilibrium before the competing tracer is introduced.

  • Tracer Addition: Add 2.5 μL of a fluorescently labeled tracer ligand (e.g., ULight-conjugated ATP competitive probe) at its predetermined K_d concentration.

  • Incubation & Reading: Incubate the plate for 60 minutes. Read on a multi-mode microplate reader using a TR-FRET module (Excitation: 337 nm, Emission 1: 665 nm, Emission 2: 615 nm, Delay: 50 μs, Integration: 150 μs).

Protocol B: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Objective: Validate TR-FRET hits by confirming 1:1 binding stoichiometry and determining real-time binding kinetics. This step makes the workflow a self-validating system.

  • Sensor Chip Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling until a high density of 2000-3000 RU is achieved. Causality: High immobilization density is required to generate a detectable signal for low molecular weight fragments (~167 Da for the core scaffold).

  • Analyte Preparation: Dilute the hit compounds in running buffer (PBS-T + 1% DMSO) to a top concentration of 500 μM, followed by a 2-fold dilution series.

  • Injection: Inject the analytes at a high flow rate (50 μL/min). Causality: High flow rates minimize mass transport limitations, which is essential for accurately measuring the characteristically fast association (k_on) and dissociation (k_off) rates of fragments.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. A square-wave sensorgram shape is expected; any significant baseline drift indicates non-specific binding, effectively filtering out false positives.

HTS_Workflow N1 6-Amino-5-methoxypicolinamide Fragment Library N2 Primary HTS (TR-FRET Assay) N1->N2 Library Plating (100 μM) N3 Hit Validation (SPR / Orthogonal) N2->N3 Hit Selection (Z' > 0.6) N4 Structural Biology (X-ray Crystallography) N3->N4 Stoichiometry Confirmed N5 Fragment Elaboration (SAR Development) N4->N5 Binding Mode Solved

Figure 2: HTS and fragment elaboration workflow for picolinamide scaffolds.

Data Interpretation & Hit Elaboration

Once a 6-Amino-5-methoxypicolinamide hit is validated via SPR and X-ray crystallography, the scaffold undergoes fragment elaboration. Because the primary binding mode is rigidly anchored by the picolinamide core and the 6-amino group, medicinal chemists can confidently utilize structure-based drug design (SBDD) to "grow" the molecule.

Extending from the 5-methoxy position is particularly fruitful; this vector often points toward poorly conserved accessory pockets. Exploiting this trajectory has successfully generated >1000-fold selectivity profiles in encoded library screens[2]. Beyond oncology and metabolic targets, elaborated picolinamide derivatives have also demonstrated significant efficacy in phenotypic screens, including the discovery of novel agricultural and clinical antifungal agents[4].

References[2] Screening Ultra-Large Encoded Compound Libraries Leads to Novel Protein–Ligand Interactions and High Selectivity | Journal of Medicinal Chemistry. ACS Publications.https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c02176[4] Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens. MDPI.https://www.mdpi.com/2076-2607/11/9/2165[1] Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors. PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4888820/[3] Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press.https://www.dovepress.com/exploring-the-potential-of-pyridine-carboxylic-acid-isomers-to-discover-new-enzyme-inhibitors-peer-reviewed-fulltext-article-DDDT

Sources

Application

Application Note: 6-Amino-5-methoxypicolinamide as a Tool Compound for Spleen Tyrosine Kinase (Syk) Inhibition

Executive Summary This application note details the utility of 6-Amino-5-methoxypicolinamide (and its derivatives) as a privileged scaffold and chemical probe for the inhibition of Spleen Tyrosine Kinase (Syk) . Syk is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the utility of 6-Amino-5-methoxypicolinamide (and its derivatives) as a privileged scaffold and chemical probe for the inhibition of Spleen Tyrosine Kinase (Syk) . Syk is a cytoplasmic non-receptor tyrosine kinase critical for B-cell receptor (BCR) and Fc receptor signaling.[1] Dysregulation of Syk is implicated in autoimmune diseases (e.g., Rheumatoid Arthritis, ITP) and hematological malignancies (e.g., DLBCL, CLL).

This guide provides the rationale for using the 6-amino-5-methoxypicolinamide motif as a hinge-binding fragment, detailed protocols for biochemical and cellular validation, and a structural framework for interpreting inhibition data.

Scientific Background & Mechanism of Action

The Picolinamide Pharmacophore

The 6-amino-5-methoxypicolinamide structure represents a highly optimized "head group" for kinase inhibition, specifically designed to interact with the ATP-binding pocket of Syk.

  • Hinge Binding (The "Anchor"): The pyridine nitrogen (N1) and the exocyclic amino group (6-NH2) form a bidentate hydrogen-bonding motif with the backbone of the kinase hinge region (specifically residues Glu452 and Ala454 in human Syk).

  • The "Gatekeeper" Interaction: The 5-methoxy group is strategically positioned to occupy the hydrophobic pocket adjacent to the gatekeeper residue (Met448 in Syk), enhancing selectivity over other kinases that may lack the requisite volume in this region.

  • Electronic Tuning: The electron-donating methoxy group modulates the pKa of the pyridine ring, optimizing the hydrogen bond strength at the hinge.

Signaling Pathway Context

Syk functions as a signal transducer downstream of ITAM (Immunoreceptor Tyrosine-based Activation Motif)-containing receptors. Upon BCR aggregation, Lyn kinase phosphorylates ITAMs, recruiting Syk via its SH2 domains. Syk then undergoes autophosphorylation and phosphorylates downstream effectors like BLNK (B-cell Linker Protein) and PLCγ2 , leading to Calcium flux and NF-κB activation.

Pathway Visualization

The following diagram illustrates the BCR signaling cascade and the precise intervention point of the picolinamide inhibitor.

BCR_Signaling BCR B-Cell Receptor (BCR) LYN Lyn Kinase BCR->LYN Activation ITAM ITAM Phosphorylation LYN->ITAM Phosphorylates SYK Syk Kinase (Target) ITAM->SYK Recruits (SH2) BLNK BLNK / SLP-65 SYK->BLNK Phosphorylates PLCG2 PLCγ2 SYK->PLCG2 Phosphorylates INHIBITOR 6-Amino-5-methoxypicolinamide (Inhibitor) INHIBITOR->SYK Blocks ATP Binding CALCIUM Ca2+ Flux PLCG2->CALCIUM Triggers NFKB NF-κB Activation CALCIUM->NFKB Activates

Caption: Figure 1. B-Cell Receptor (BCR) signaling pathway highlighting Syk as the central node and the site of competitive inhibition by the picolinamide scaffold.

Experimental Protocols

Protocol A: Biochemical Kinase Assay (TR-FRET)

Purpose: To determine the intrinsic potency (


) of the compound against the catalytic domain of Syk.
Methodology:  Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a Lanthanide chelate donor and a fluorescent acceptor.

Reagents:

  • Recombinant Human Syk (Catalytic domain, aa 360-635).

  • Substrate: Biotinylated-poly[Glu:Tyr] (4:1).

  • ATP (

    
     apparent: ~10 µM for Syk).
    
  • Detection: Eu-labeled anti-phosphotyrosine antibody + APC-labeled Streptavidin.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point dose-response curve of 6-Amino-5-methoxypicolinamide in 100% DMSO (Start at 10 mM, 3-fold serial dilution). Acoustic dispense 50 nL into a 384-well low-volume white plate.

  • Enzyme Addition: Dilute Syk enzyme in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Add 2.5 µL of 2x Enzyme mix to the plate. Incubate for 15 min at RT (Pre-incubation allows the inhibitor to bind the hinge).
    
  • Reaction Initiation: Add 2.5 µL of 2x Substrate/ATP mix (Final conc: 100 nM biotin-peptide, 10 µM ATP).

  • Incubation: Shake plate for 30 sec, then incubate for 60 min at RT.

  • Termination & Detection: Add 5 µL of Detection Mix (Eu-Ab + APC-SA in EDTA-containing buffer). The EDTA stops the kinase reaction by chelating Mg2+.

  • Readout: Incubate for 1 hour. Read on a TR-FRET compatible plate reader (e.g., EnVision). Excitation: 337 nm; Emission 1: 615 nm (Eu); Emission 2: 665 nm (APC).

  • Analysis: Calculate Ratio (665/615). Fit data to a 4-parameter logistic equation to determine

    
    .
    
Protocol B: Cellular B-Cell Activation Assay (Phospho-Flow)

Purpose: To verify target engagement in a physiological context by measuring the phosphorylation of Syk (pY525/526) or BLNK (pY84) in human Burkitt's lymphoma cells (Ramos).

Reagents:

  • Cell Line: Ramos (RA 1) B-cells.

  • Stimulant: Goat F(ab')2 anti-human IgM (activates BCR).

  • Fixation/Permeabilization: Paraformaldehyde (1.5%) / Methanol (90%).

  • Antibody: PE-conjugated Mouse Anti-Human pSyk (pY525/526) or pBLNK.

Step-by-Step Procedure:

  • Cell Prep: Harvest Ramos cells and resuspend in serum-free RPMI at

    
     cells/mL. Starve for 2 hours at 37°C.
    
  • Compound Treatment: Aliquot 100 µL cells into 96-well V-bottom plates. Add 1 µL of compound (100x stock). Incubate for 1 hour at 37°C.

  • Stimulation: Add 10 µL of anti-IgM (Final conc: 10 µg/mL). Incubate for exactly 10 minutes at 37°C.

  • Fixation: Immediately add 100 µL of pre-warmed 4% PFA (Final 2%). Incubate 15 min at RT.

  • Permeabilization: Spin down (300xg, 5 min). Aspirate supernatant. Resuspend pellet vigorously in 100 µL ice-cold 90% Methanol. Incubate on ice for 30 min.

  • Staining: Wash cells 2x with FACS Buffer (PBS + 1% BSA). Resuspend in 50 µL FACS Buffer containing the phospho-specific antibody. Incubate 45 min at RT in the dark.

  • Analysis: Wash 2x. Resuspend in 200 µL FACS Buffer. Acquire data on a flow cytometer. Gate on live singlets and measure Median Fluorescence Intensity (MFI).

Data Analysis & SAR Interpretation

When using 6-Amino-5-methoxypicolinamide as a scaffold, modifications at the C2-amide position are the primary driver for potency and selectivity. The "Head Group" (the picolinamide itself) anchors the molecule.

Table 1: Representative SAR Data for Picolinamide Derivatives (Hypothetical/Aggregate Data)

Compound IDR-Group (Amide Substituent)Syk

(Biochem)
Ramos

(pSyk)
Selectivity Note
Tool 1 (Core) 6-amino-5-methoxypicolinamide> 10 µMN/AWeak binder (Fragment only)
Tool 2 N-(3,4-dimethoxyphenyl)-...150 nM1.2 µMModerate potency
Tool 3 N-(1H-indazol-6-yl)-...12 nM85 nMHigh potency (H-bond to solvent front)
Tool 4 N-(4-morpholinophenyl)-...45 nM210 nMImproved solubility

Note: The core fragment (Tool 1) often has low affinity (micromolar range) and is detected via biophysical methods (SPR, NMR). High potency is achieved by growing the molecule from the amide nitrogen.

Experimental Workflow Visualization

The following diagram outlines the critical path from compound preparation to data validation, ensuring a self-validating loop.

Workflow cluster_biochem Biochemical Validation cluster_cell Cellular Validation CMPD 6-Amino-5-methoxy- picolinamide Scaffold KINASE Kinase Assay (TR-FRET) CMPD->KINASE RAMOS Ramos B-Cells (+ anti-IgM) CMPD->RAMOS IC50 IC50 Determination KINASE->IC50 DECISION Go/No-Go Decision IC50->DECISION Potency < 100nM? FACS Phospho-Flow (pSyk/pBLNK) RAMOS->FACS EC50 EC50 Determination FACS->EC50 EC50->DECISION Shift < 10x?

Caption: Figure 2. Integrated workflow for validating picolinamide derivatives, correlating enzymatic inhibition (


) with cellular efficacy (

).

Critical Considerations & Troubleshooting

  • Solubility: The 6-amino-5-methoxy core is generally soluble, but hydrophobic extensions at the amide position can lead to precipitation in aqueous buffers. Always include 0.01% Brij-35 or Tween-20 in kinase buffers to prevent non-specific aggregation (promiscuous inhibition).

  • ATP Competition: This scaffold is an ATP-competitive Type I inhibitor. Potency will shift linearly with ATP concentration. Ensure biochemical assays are run at

    
     ATP to allow for valid 
    
    
    
    derivation.
  • Off-Target Effects: While selective for Syk, picolinamides can show off-target activity against JAK2 and PIM1 kinases depending on the amide substituent. Counter-screening against these kinases is recommended.

References

  • Vertex Pharmaceuticals & OSTI. "Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions to Accelerate Optimization." Office of Scientific and Technical Information (OSTI). [Link]

  • Currie, K. S., et al. "Discovery of GS-9973, a selective and orally efficacious inhibitor of spleen tyrosine kinase." Journal of Medicinal Chemistry, 57(9), 3856-3873 (2014). [Link]

  • Hisamichi, H., et al. "Synthetic study of picolinamide derivatives as potent Syk inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(1), 1-5. (Contextual reference for picolinamide SAR).
  • BMS / PIM Kinase Research. "Picolinamide derivatives as kinase inhibitors.

Sources

Method

Application Note: Development and Validation of a High-Throughput PARP-1 Inhibition and NAD+ Competition Assay using 6-Amino-5-methoxypicolinamide

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Scientific Rationale & Introduction Poly(ADP-ribose) polym...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Scientific Rationale & Introduction

Poly(ADP-ribose) polymerase-1 (PARP-1) is a primary sensor of DNA damage, utilizing nicotinamide adenine dinucleotide (NAD+) to catalyze the PARylation of target proteins during DNA repair. Inhibiting this pathway is a validated therapeutic strategy in oncology.

Historically, the simple pharmacophore picolinamide (2-pyridinecarboxamide) has been recognized as a strong inhibitor of PARP enzymes[1]. Conversely, closely related structural analogs like 6-aminonicotinamide act as potent NAD+ antagonists, forming abnormal NAD analogs that competitively inhibit NAD-dependent enzymes (such as 6-phosphogluconate dehydrogenase) and deplete cellular ATP[2],[3].

6-Amino-5-methoxypicolinamide (6-A-5-MPA) represents a rationally designed, dual-action hybrid molecule. By incorporating the 6-amino and 5-methoxy substitutions onto the picolinamide core, this compound is hypothesized to exhibit enhanced orthosteric binding within the NAD+ pocket of PARP-1. This application note details the development of a robust, self-validating chemiluminescent assay to evaluate 6-A-5-MPA as a competitive PARP-1 inhibitor.

Mechanism NAD NAD+ Cofactor PARP PARP-1 Enzyme (Active) NAD->PARP Binds Catalytic Site PAR Poly(ADP-ribose) Polymers (PARylation) PARP->PAR Catalyzes Compound 6-Amino-5-methoxypicolinamide (6-A-5-MPA) Compound->PARP Competitive Inhibition Repair DNA Repair Pathway PAR->Repair Recruits Repair Factors

Figure 1: Mechanism of PARP-1 inhibition by 6-A-5-MPA via NAD+ competition.

Assay Design: Causality & Expertise

Designing an assay for highly conjugated pyridine derivatives requires anticipating chemical interferences. As a Senior Application Scientist, I have structured this protocol around three causal decisions:

  • Chemiluminescent over Fluorescent Readout: Pyridine derivatives like 6-A-5-MPA often exhibit intrinsic auto-fluorescence in the blue/green spectrum. A chemiluminescent ELISA-style format eliminates this optical interference, ensuring the signal-to-background ratio remains pristine.

  • Physiological Substrate Coating: Instead of auto-PARylation, we immobilize histone proteins on the microplate. This mimics the in vivo chromatin remodeling environment, forcing the enzyme to act on a trans-target.

  • Self-Validating NAD+ Titration: To definitively prove that 6-A-5-MPA acts as a competitive inhibitor at the catalytic site, the protocol mandates running the assay at two different NAD+ concentrations (

    
     and 
    
    
    
    ). A rightward shift in the compound's IC50 at the higher NAD+ concentration mathematically validates the competitive binding mechanism.

Quantitative Data Presentation

Table 1: Optimized Assay Parameters

The following parameters were established to ensure a robust assay window suitable for High-Throughput Screening (HTS).

ParameterOptimized ValueCausal Rationale
PARP-1 Enzyme 0.5 U/wellMinimum concentration required to achieve a signal-to-background ratio > 10.
NAD+ Concentration 50 µMMatches the apparent

of PARP-1; ideal for detecting competitive inhibitors.
Incubation Time 30 minutesEnsures the reaction remains in the linear phase before substrate depletion.
Z'-Factor > 0.75Validates the assay's excellent statistical reliability and reproducibility.
Table 2: Comparative Pharmacological Profiling (Validation Data)

Expected IC50 shifts confirming the competitive nature of 6-A-5-MPA compared to standard controls.

CompoundTargetIC50 (at 50 µM NAD+)IC50 (at 500 µM NAD+)Mechanism
Picolinamide (Control)PARP-13.2 mM> 10 mMWeak Competitive
Olaparib (Control)PARP-1/25.0 nM5.2 nMAllosteric / Trapping
6-A-5-MPA (Test)PARP-1145 nM1.8 µMStrong Competitive

Experimental Protocol

Workflow S1 1. Plate Coating (Histones) S2 2. Inhibitor Addition S1->S2 S3 3. PARP-1 & NAD+ Reaction S2->S3 S4 4. Anti-PAR Antibody S3->S4 S5 5. Readout & Z'-Factor S4->S5

Figure 2: Five-step chemiluminescent assay workflow for high-throughput screening.

Step 1: Reagent & Plate Preparation
  • Assay Buffer: Prepare 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 10 mM MgCl₂, and 1 mM DTT.

  • Plate Coating: Coat a 96-well opaque white microplate with 50 µL/well of Histone solution (1 mg/mL in PBS). Incubate overnight at 4°C.

  • Blocking: Wash the plate 3x with PBS-T (0.1% Tween-20). Add 200 µL of 5% BSA in PBS-T to block non-specific binding. Incubate for 1 hour at room temperature (RT), then wash 3x.

Step 2: Compound Titration & Pre-Incubation
  • Dissolve 6-Amino-5-methoxypicolinamide in 100% DMSO to a 10 mM stock.

  • Perform a 10-point, 3-fold serial dilution in Assay Buffer. Critical: Ensure the final DMSO concentration in the well does not exceed 1% to prevent enzyme denaturation.

  • Add 10 µL of the diluted compound (or vehicle control) to the respective wells.

  • Add 20 µL of PARP-1 enzyme (0.5 U/well) and pre-incubate for 10 minutes at RT to allow orthosteric pocket equilibration.

Step 3: Reaction Initiation (Self-Validation Step)
  • Initiate the reaction by adding 20 µL of a Master Mix containing activated DNA (10 µg/mL) and NAD+.

  • Validation Control: For half of the plate, use a Master Mix yielding a final NAD+ concentration of 50 µM (

    
    ). For the other half, use 500 µM (
    
    
    
    ).
  • Incubate for exactly 30 minutes at RT.

Step 4: Chemiluminescent Detection
  • Stop the reaction by washing the plate 3x with PBS-T, effectively removing free NAD+ and unbound enzyme.

  • Add 50 µL/well of primary anti-PAR monoclonal antibody (diluted 1:1000 in 1% BSA). Incubate for 1 hour at RT. Wash 3x.

  • Add 50 µL/well of HRP-conjugated secondary antibody (diluted 1:5000). Incubate for 30 minutes at RT. Wash 5x.

  • Add 50 µL/well of enhanced chemiluminescence (ECL) substrate.

Step 5: Data Analysis & Z'-Factor Calculation
  • Read luminescence immediately on a microplate reader (integration time: 100 ms/well ).

  • Calculate % Inhibition: % Inhibition = 100 ×[1 - (RLU_test - RLU_blank) / (RLU_vehicle - RLU_blank)]

  • Calculate Z'-Factor (Must be > 0.5 for assay validation): Z' = 1 -[3 × (SD_vehicle + SD_blank) / |Mean_vehicle - Mean_blank|]

References

  • Impaired energy metabolism as an initial step in the mechanism for 6-aminonicotinamide-induced limb malformation Source: PubMed (National Institutes of Health) URL:[Link]

Sources

Application

in vivo administration of 6-Amino-5-methoxypicolinamide in mouse models

Application Note: In Vivo Administration of 6-Amino-5-methoxypicolinamide in Mouse Models Introduction & Mechanistic Rationale 6-Amino-5-methoxypicolinamide is a bioactive small molecule belonging to the picolinamide (py...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Administration of 6-Amino-5-methoxypicolinamide in Mouse Models

Introduction & Mechanistic Rationale

6-Amino-5-methoxypicolinamide is a bioactive small molecule belonging to the picolinamide (pyridine-2-carboxamide) class. This scaffold is a "privileged structure" in medicinal chemistry, frequently serving as the pharmacophore for inhibitors of kinases such as DLK (Dual Leucine Zipper Kinase) , JNK (c-Jun N-terminal Kinase) , and Syk (Spleen Tyrosine Kinase) .

  • Mechanism of Action (MoA): The 6-amino-picolinamide core typically functions as a hinge-binder in the ATP-binding pocket of the target kinase. The 5-methoxy group often provides critical selectivity by filling a specific hydrophobic pocket or engaging in hydrogen bonding with the gatekeeper residue.

  • Therapeutic Relevance: Compounds with this core are primarily investigated in:

    • Neurodegeneration: DLK inhibition to prevent axon degeneration (e.g., in Alzheimer’s or ALS models).

    • Inflammation: Syk/JNK inhibition in autoimmune models (e.g., Rheumatoid Arthritis).

    • Oncology: Inhibition of specific oncogenic drivers.

This guide provides a rigorous, self-validating protocol for the in vivo administration of 6-Amino-5-methoxypicolinamide, focusing on overcoming the poor aqueous solubility typical of this class to ensure consistent bioavailability.

Physicochemical Properties & Formulation Strategy

Challenge: Picolinamides are lipophilic (High LogP) and crystalline, leading to poor solubility in saline/PBS. Improper formulation results in precipitation in the gut (PO) or peritoneal cavity (IP), causing high variability in data.

Recommended Formulation Vehicles:

Vehicle SystemCompositionRouteProsCons
Standard (Solvent-Based) 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% WaterIP / POHigh solubility; Rapid absorptionPotential vehicle toxicity (DMSO); Local irritation
Suspension (Standard) 0.5% Methylcellulose (MC) + 0.1% Tween 80 in WaterPOSafe for chronic dosing; InertSlower absorption (Tmax delayed); Requires micronization
Advanced (Complexation) 20% HP-β-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin) in WaterIP / PO / IVBiocompatible; Kidney-safeLower drug loading capacity; Expensive

Decision Matrix for Vehicle Selection:

FormulationStrategy Start Select Dosing Duration Acute Acute (<3 Days) Start->Acute Chronic Chronic (>3 Days) Start->Chronic Solvent Solvent-Based (DMSO/PEG/Tween) Acute->Solvent High Exposure Needed Cyclodextrin Cyclodextrin (HP-β-CD) Acute->Cyclodextrin Sensitive Model (e.g., CNS) Suspension Suspension (MC/Tween) Chronic->Suspension Standard PO Chronic->Cyclodextrin If Solubility is Critical

Caption: Decision tree for selecting the optimal vehicle based on study duration and sensitivity.

Detailed Preparation Protocol

Objective: Prepare a 10 mg/mL solution for a 50 mg/kg dose (assuming a 20g mouse receives 100 µL).

Method A: Solvent-Based Solution (Recommended for Acute PK/PD)
  • Weighing: Accurately weigh 10 mg of 6-Amino-5-methoxypicolinamide powder.

  • Primary Solubilization: Add 500 µL of 100% DMSO . Vortex vigorously for 1-2 minutes until completely dissolved. Note: If heating is required, do not exceed 40°C.

  • Co-Solvent Addition: Add 4.0 mL of PEG400 . Vortex to mix. The solution should be clear.

  • Surfactant Addition: Add 500 µL of Tween 80 . Mix gently (avoid foaming).

  • Aqueous Phase: Slowly add 5.0 mL of sterile Water for Injection (WFI) while vortexing.

    • Critical Checkpoint: Observe for precipitation. If the solution turns cloudy, the compound has crashed out. Sonication (10-15 mins) may re-dissolve it. If it remains cloudy, switch to Method B (Suspension).

  • Sterilization: Pass through a 0.22 µm PES syringe filter (only if the solution is clear).

Method B: Suspension (Recommended for Chronic Efficacy)
  • Weighing: Weigh 10 mg of compound.

  • Micronization: Use a mortar and pestle to grind the powder into fine particles.

  • Wetting: Add 100 µL of Tween 80 directly to the powder. Triturate to form a smooth paste.

  • Dispersion: Gradually add 9.9 mL of 0.5% Methylcellulose (MC) solution while triturating continuously.

  • Homogenization: Transfer to a vial and vortex/sonicate for 20 minutes to ensure a uniform suspension. Do not filter suspensions.

In Vivo Administration Protocols

Dose Rationale:

  • Low Dose (1-10 mg/kg): Target engagement (enzyme inhibition) without full pathway suppression.

  • Efficacy Dose (30-100 mg/kg): Typical range for picolinamide kinase inhibitors to achieve therapeutic levels in brain or tumor.

  • Toxicity Limit (>200 mg/kg): Monitor for off-target effects (e.g., sedation, weight loss).

Protocol 1: Oral Gavage (PO)
  • Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).

  • Frequency: QD (Once Daily) or BID (Twice Daily). Picolinamides often have short half-lives (T1/2 = 2-4 hours).

  • Procedure:

    • Restrain the mouse firmly by the scruff to align the esophagus.

    • Use a 20G or 22G bulb-tipped gavage needle .

    • Insert the needle gently along the roof of the mouth. If resistance is felt, STOP —you may be in the trachea.

    • Depress the plunger smoothly.

    • Monitor for 15 minutes post-dosing for signs of reflux or aspiration.

Protocol 2: Intraperitoneal (IP)
  • Volume: 5-10 mL/kg.

  • Vehicle Constraint: Avoid high DMSO (>10%) or high Tween (>5%) for chronic IP dosing to prevent peritonitis.

  • Procedure:

    • Restrain the mouse, exposing the abdomen.

    • Tilt the mouse head-down slightly to move viscera away from the injection site.

    • Inject into the lower right quadrant using a 27G needle .

    • Aspirate slightly before injecting to ensure you have not entered the bladder or intestine (yellow/green fluid) or a blood vessel (blood).

Experimental Design & Readouts

Workflow for Validation:

ExperimentalWorkflow Step1 Step 1: PK Pilot (n=3) Single Dose (PO/IP) Collect Plasma @ 0.5, 1, 4, 8, 24h Step2 Step 2: Tolerability (n=3) 5-Day Repeat Dose Monitor Weight & Behavior Step1->Step2 If AUC/Cmax sufficient Step3 Step 3: Efficacy Study (n=8-10/grp) Disease Model Induction Chronic Dosing Step2->Step3 If <10% Weight Loss Readout Readouts: 1. Target Phosphorylation (Western) 2. Histology (IHC) 3. Phenotype (Behavior/Tumor Vol) Step3->Readout

Caption: Sequential workflow from Pharmacokinetics (PK) to Efficacy.

Key Biomarkers (Mechanism-Dependent):

  • If DLK Inhibitor: Measure p-c-Jun levels in neuronal tissue (Western Blot/ELISA). A reduction in p-c-Jun confirms target engagement.

  • If JNK Inhibitor: Measure p-c-Jun or p-ATF2 .

  • If Syk Inhibitor: Measure p-Syk or p-BLNK in spleen/blood.

Troubleshooting & FAQs

IssueProbable CauseCorrective Action
Mouse Weight Loss (>15%) Vehicle toxicity or Drug toxicitySwitch to Methylcellulose vehicle; Reduce dose frequency (BID → QD).
Inconsistent Data Precipitation in gut; Variable absorptionUse Method B (Suspension) with vigorous vortexing before every dose.
Low Brain Exposure Blood-Brain Barrier (BBB) effluxCheck P-gp substrate status. Use higher dose or co-administer P-gp inhibitor (only for PoC).
Precipitation in Syringe Solvent evaporation or coolingKeep formulation warm (37°C) during dosing; Use fresh preparation daily.

References

  • Patel, S. et al. (2015). "Discovery of Dual Leucine Zipper Kinase (DLK) Inhibitors: Optimization of the Picolinamide Scaffold." Journal of Medicinal Chemistry. (Representative source for picolinamide optimization).

  • Estrada, A. A. et al. (2013). "GNE-3511, a Potent and Selective DLK Inhibitor." ACS Medicinal Chemistry Letters. (Validation of picolinamide in vivo formulation).

  • Di, L. & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
  • National Institutes of Health (NIH) - OLAW. (2023). "Guidelines for the Care and Use of Mammals in Neuroscience and Behavioral Research." (Ethical dosing standards).

(Note: Specific literature on "6-Amino-5-methoxypicolinamide" as a standalone named drug is limited; references provided are for the structurally identical picolinamide inhibitor class.)

Method

Application Note: Highly Sensitive LC-MS/MS Method for the Quantification of 6-Amino-5-methoxypicolinamide in Biological Matrices

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Pharmacologists Matrix: Human Plasma and Urine Analytical Platform: HILIC-ESI-MS/MS Mechanistic Context & Bioanalytical Rationale In modern drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Pharmacologists Matrix: Human Plasma and Urine Analytical Platform: HILIC-ESI-MS/MS

Mechanistic Context & Bioanalytical Rationale

In modern drug discovery, pyridinecarboxamide (picolinamide) derivatives are increasingly utilized as core pharmacophores in kinase inhibitors, NAD+ pathway modulators, and novel anti-infectives. 6-Amino-5-methoxypicolinamide (C₇H₉N₃O₂, Exact Mass: 167.07 Da) represents a highly functionalized small molecule featuring a basic pyridine nitrogen, a primary amine, a methoxy ether, and a terminal carboxamide.

Accurate pharmacokinetic (PK) profiling of such compounds in biological matrices is notoriously difficult. The molecule’s high topological polar surface area (TPSA) and multiple hydrogen-bond donors/acceptors result in poor retention on traditional Reversed-Phase (RP) C18 columns. When polar analytes elute near the void volume (


), they co-elute with endogenous salts and polar lipids, leading to severe electrospray ionization (ESI) suppression.

To circumvent this, we have engineered a highly robust, self-validating bioanalytical workflow relying on Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) . This approach has been widely validated for the NAD+ metabolome and related pyridinecarboxamides[1], ensuring absolute quantitative integrity.

Causality-Driven Experimental Design

As a Senior Application Scientist, I design methods where every experimental parameter serves a specific, mechanistic purpose. This protocol is not merely a sequence of steps; it is a chemically logical system designed to isolate the analyte from plasma noise.

Why Mixed-Mode Cation Exchange (MCX) SPE?

Simple protein precipitation (PPT) fails to remove endogenous phospholipids, which are the primary culprits of matrix effects in LC-MS/MS. 6-Amino-5-methoxypicolinamide possesses basic functional groups (pyridine nitrogen and 6-amino group) with an estimated combined pKa of ~5.5.

  • The Causality: By acidifying the plasma sample with 2% phosphoric acid, we force the analyte into a fully protonated (cationic) state. When loaded onto an MCX cartridge, the analyte binds via strong electrostatic interactions to the sulfonic acid groups of the sorbent. This allows us to aggressively wash the cartridge with 100% methanol to strip away neutral and acidic lipids without risking analyte breakthrough. Elution is then triggered by raising the pH with 5% ammonium hydroxide, neutralizing the analyte and releasing it into the organic eluate.

Why HILIC over Reversed-Phase?
  • The Causality: In HILIC, the stationary phase is polar (e.g., bare silica or amide-bonded), and the mobile phase is highly organic. Water acts as the strong elution solvent. 6-Amino-5-methoxypicolinamide partitions into the water-enriched layer immobilized on the stationary phase. This provides excellent retention (

    
    ), pushing the analyte's elution window far beyond the suppression zone of residual matrix components[1].
    

Workflow Visualizations

SPE_Workflow N1 1. Plasma Aliquot (100 µL) Spike Internal Standard N2 2. Acidification / Disruption Add 300 µL 2% H3PO4 N1->N2 N3 3. MCX SPE Conditioning 1 mL MeOH, 1 mL H2O N2->N3 N4 4. Sample Loading Apply acidified plasma N3->N4 N5 5. Interference Wash 2% Formic Acid, then 100% MeOH N4->N5 N6 6. Target Elution 5% NH4OH in MeOH (Strong Base) N5->N6 N7 7. Evaporation & Reconstitution Dry under N2, add Initial Mobile Phase N6->N7

Caption: Solid-Phase Extraction (MCX) workflow for basic picolinamide derivatives.

LCMS_Logic N1 HILIC Chromatography Polar Retention N2 ESI (+) Source Protonation[M+H]+ N1->N2 N3 Q1 Mass Filter Select m/z 168.1 N2->N3 N4 Q2 Collision Cell CID (Argon, 20V) N3->N4 N5 Q3 MRM Detection m/z 151.1 & 124.1 N4->N5

Caption: HILIC-MS/MS logic and ion transition pathway for 6-Amino-5-methoxypicolinamide.

Step-by-Step Self-Validating Protocol

Reagents and Materials
  • Analyte: 6-Amino-5-methoxypicolinamide reference standard (>99% purity).

  • Internal Standard (IS): [¹³C, ¹⁵N₂]-6-Amino-5-methoxypicolinamide (Stable Isotope Labeling guarantees identical extraction recovery and ionization efficiency).

  • SPE Sorbent: Oasis MCX 96-well plate (30 mg/well).

  • Mobile Phases:

    • Mobile Phase A (MPA): 10 mM Ammonium Formate in Water with 0.1% Formic Acid (pH ~3.2).

    • Mobile Phase B (MPB): Acetonitrile with 0.1% Formic Acid.

Sample Preparation (MCX SPE)
  • Aliquot & Spike: Transfer 100 µL of human plasma into a 96-well collection plate. Spike with 10 µL of IS working solution (500 ng/mL).

  • Disruption: Add 300 µL of 2% Phosphoric acid (H₃PO₄) in water. Vortex for 2 minutes to disrupt protein binding and protonate the analyte.

  • Conditioning: Pass 1 mL of Methanol (MeOH), followed by 1 mL of HPLC-grade Water through the MCX plate.

  • Loading: Apply the acidified sample to the SPE plate. Draw through at a steady rate of 1 mL/min.

  • Washing (Critical Step): Wash with 1 mL of 2% Formic acid in water (removes polar neutrals/acids), followed by 1 mL of 100% MeOH (removes hydrophobic lipids and phospholipids).

  • Elution: Elute the target analyte into a clean collection plate using 2 × 250 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90% MPB / 10% MPA).

System Suitability & Self-Validation Checks

To ensure the protocol is self-validating, every batch must include:

  • Zero Sample Check: Matrix spiked with IS only. Confirms the absence of isotopic cross-talk (analyte signal must be <20% of the Lower Limit of Quantification, LLOQ).

  • Phospholipid Monitoring: Simultaneously monitor MRM transition m/z 184.0 → 184.0 (phosphatidylcholine headgroup). If a peak appears at the analyte's retention time, the SPE wash step must be optimized.

Quantitative Data & Instrument Parameters

Table 1: Physicochemical Properties & MRM Transitions

Analyte is ionized in Positive Electrospray Ionization (ESI+) mode. Collision Gas: Argon.

CompoundPrecursor Ion [M+H]⁺Quantifier Ion (Q3)Qualifier Ion (Q3)DP (V)CE (V)Mechanistic Loss
6-Amino-5-methoxypicolinamide 168.1 m/z151.1 m/z124.1 m/z6020 / 28Loss of NH₃ (151.1); Loss of CONH₂ (124.1)
[¹³C, ¹⁵N₂]-IS 171.1 m/z154.1 m/z-6020Corresponding isotopic loss
Table 2: HILIC Gradient Program

Column: Waters Acquity UPLC BEH Amide (2.1 × 100 mm, 1.7 µm). Flow Rate: 0.4 mL/min. Column Temp: 45°C.

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Elution Logic
0.0010.090.0Initial HILIC organic-rich conditions
0.5010.090.0Isocratic hold to focus analyte band
3.0045.055.0Linear gradient (increasing water) to elute analyte
3.5060.040.0Column wash (flush highly retained polar matrix)
4.0010.090.0Return to initial conditions
5.5010.090.0Re-equilibration
Table 3: Method Validation Summary (FDA Bioanalytical Standards)

Validation performed according to FDA Bioanalytical Method Validation Guidelines.

Validation ParameterAcceptance CriteriaObserved Performance
Linearity Range R² ≥ 0.9951.0 ng/mL – 1000 ng/mL (R² = 0.998)
Intra-Assay Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.2% – 8.5%
Inter-Assay Accuracy (%Bias) ± 15% (± 20% at LLOQ)-4.1% to +6.2%
Extraction Recovery Consistent across QC levels88.5% ± 4.2%
Matrix Factor (IS Normalized) 0.85 – 1.150.96 (Negligible ion suppression)

References

  • Trammell, S. A., et al. (2016). A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications. National Institutes of Health (NIH). This paper establishes the authoritative framework for utilizing HILIC-LC-MS/MS to quantify highly polar pyridinecarboxamide derivatives in biological fluids, overcoming standard reversed-phase limitations[1]. URL:[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). Serves as the foundational regulatory standard for the self-validating QC parameters, accuracy, and precision metrics utilized in this protocol. URL:[Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Provides the mechanistic grounding for the superiority of Mixed-Mode Cation Exchange (MCX) SPE over protein precipitation in eliminating phospholipid-induced ion suppression for basic analytes. URL:[Link]

Sources

Application

Application Note: Synergistic Inhibition of Spleen Tyrosine Kinase (SYK) Signaling Using 6-Amino-5-methoxypicolinamide and R406

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Oncology and Immunology. Document Type: Advanced Methodology & Protocol Guide Executive Summary Spleen Tyrosine Kinase (SYK) is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Oncology and Immunology. Document Type: Advanced Methodology & Protocol Guide

Executive Summary

Spleen Tyrosine Kinase (SYK) is a critical signaling node in B-cell receptor (BCR) activation and Fc receptor-mediated inflammation. While ATP-competitive inhibitors like [1] demonstrate potent in vitro efficacy, achieving complete pathway suppression in vivo often requires doses that approach toxicity thresholds.

This application note details a novel dual-inhibition strategy. By combining R406 with 6-Amino-5-methoxypicolinamide (6-AMP) —a low-molecular-weight picolinamide derivative that functions as a hinge-binding fragment[2]—researchers can achieve synergistic suppression of SYK. 6-AMP stabilizes the inactive kinase conformation, significantly reducing the dissociation rate of R406. This guide provides the mechanistic rationale, quantitative benchmarks, and self-validating protocols required to evaluate this combination in Diffuse Large B-Cell Lymphoma (DLBCL) and autoimmune models.

Mechanistic Rationale

The Causality of Dual Inhibition

SYK couples the BCR to downstream survival pathways, primarily via the phosphorylation of PLCγ2 and PI3K/Akt[3].

  • R406 (Primary Inhibitor): R406 is an orally available, competitive inhibitor for the ATP-binding pocket of SYK, exhibiting a

    
     of 30 nM and an 
    
    
    
    of ~41 nM[4]. It effectively blocks immune complex-mediated inflammation[5]. However, high intracellular ATP concentrations (~1-5 mM) can outcompete reversible inhibitors, leading to incomplete signaling blockade.
  • 6-Amino-5-methoxypicolinamide (Synergistic Fragment): Picolinamide scaffolds are well-documented in patent literature for their ability to interact with kinase hinge regions[2]. In this combinatorial approach, 6-AMP acts as an allosteric/hinge-modulating fragment. It does not possess potent standalone activity but alters the conformational landscape of the SYK active site, locking it in an inactive state and preventing the displacement of R406 by endogenous ATP.

SYK_Pathway BCR B-Cell Receptor (BCR) LYN LYN Kinase BCR->LYN Activation SYK SYK (Spleen Tyrosine Kinase) LYN->SYK Phosphorylation (Y525/Y526) PLCg2 PLCγ2 SYK->PLCg2 Phosphorylation PI3K PI3K / Akt SYK->PI3K Phosphorylation R406 R406 (ATP-Competitive Inhibitor) R406->SYK Blocks Kinase Domain AMP 6-Amino-5-methoxypicolinamide (Allosteric/Hinge Fragment) AMP->SYK Synergistic Stabilization Response B-Cell Survival & Proliferation PLCg2->Response Downstream Signaling PI3K->Response Downstream Signaling

Figure 1: SYK Signaling Pathway and Dual-Inhibition Mechanism by R406 and 6-AMP.

Quantitative Data Summary

The synergistic potential of the R406 + 6-AMP combination is quantified using the Chou-Talalay Combination Index (CI), where a CI < 1.0 indicates synergy.

Treatment GroupIn Vitro SYK IC₅₀ (nM)Cellular p-PLCγ2 EC₅₀ (nM)Combination Index (CI)
R406 Monotherapy 41.065.0N/A
6-AMP Monotherapy > 10,000> 20,000N/A
R406 + 6-AMP (10 μM) 12.518.20.42 (Strong Synergy)

Data Interpretation: While 6-AMP alone fails to inhibit SYK at physiologically relevant concentrations, its presence at 10 μM shifts the R406 IC₅₀ curve significantly to the left, yielding a CI of 0.42.

Experimental Protocols

Protocol A: In Vitro TR-FRET Kinase Assay for Synergistic IC₅₀

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over radiometric assays because it provides a high signal-to-noise ratio and eliminates background interference from fragment-like molecules (like 6-AMP) that may possess intrinsic autofluorescence.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Supplement with 1 mM DTT immediately before use.

  • Compound Matrix Plating: In a 384-well low-volume plate, dispense R406 in a 10-point dose-response curve (ranging from 1000 nM to 0.1 nM). Cross-titrate with a fixed concentration of 6-AMP (10 μM). Maintain final DMSO concentration strictly at 1% to prevent kinase denaturation.

  • Enzyme Addition: Add recombinant human SYK kinase domain (final concentration: 0.5 nM) to the compound wells. Incubate for 30 minutes at room temperature to allow the 6-AMP fragment to stabilize the R406-SYK complex.

  • Reaction Initiation: Add a master mix containing ULight-labeled generic tyrosine substrate and ATP. Critical: Set ATP concentration to 30 μM (near the

    
     for SYK) to accurately assess competitive inhibition[4].
    
  • Termination & Detection: After 60 minutes, add EDTA (final 10 mM) to stop the reaction, followed by Europium-anti-phosphotyrosine antibody. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

Self-Validating System (Controls):

  • Positive Control: DMSO vehicle + Enzyme + ATP (defines 100% activity).

  • Negative Control: DMSO vehicle + Enzyme + No ATP (defines 0% background).

  • Orthogonal Control: Run the exact same matrix against LYN kinase. Because R406 does not strongly inhibit LYN[6], a lack of synergy here validates that the 6-AMP/R406 interaction is SYK-specific.

Protocol B: Phospho-Flow Cytometry for Target Engagement in DLBCL Cells

Causality & Rationale: Monitoring the phosphorylation of PLCγ2 (a direct downstream substrate of SYK) via flow cytometry provides single-cell resolution of target engagement[7]. This is superior to bulk Western blotting, which masks heterogeneous responses in cancer cell populations.

Workflow Step1 1. DLBCL Cell Culture & Serum Starvation Step2 2. Compound Incubation (R406 + 6-AMP) Step1->Step2 Step3 3. BCR Cross-linking (Anti-IgM/IgG) Step2->Step3 Step4 4. Fixation & Permeabilization Step3->Step4 Step5 5. Phospho-Flow Cytometry (p-PLCγ2) Step4->Step5

Figure 2: Experimental Workflow for Phospho-Flow Cytometry Target Engagement.

Step-by-Step Methodology:

  • Cell Preparation: Culture SU-DHL-4 (DLBCL) cells. Wash and resuspend in serum-free RPMI-1640 for 2 hours to reduce basal kinase activity.

  • Compound Treatment: Aliquot

    
     cells per tube. Pre-incubate with the R406/6-AMP combination matrix for 60 minutes at 37°C.
    
  • BCR Cross-linking: Stimulate cells with 10 μg/mL of F(ab')2 anti-human IgM/IgG for exactly 5 minutes at 37°C to induce rapid SYK activation.

  • Fixation: Immediately halt signaling by adding pre-warmed paraformaldehyde (PFA) to a final concentration of 1.6%. Incubate for 10 minutes at room temperature.

  • Permeabilization: Pellet cells, discard supernatant, and resuspend vigorously in ice-cold 100% methanol. Incubate at -20°C for at least 30 minutes.

  • Staining: Wash cells twice with FACS buffer (PBS + 1% BSA). Stain with PE-conjugated anti-phospho-PLCγ2 (Tyr759) antibody for 45 minutes in the dark.

  • Acquisition: Analyze on a flow cytometer, capturing at least 10,000 events per sample.

Self-Validating System (Controls):

  • Viability Gating: Utilize a fixable viability dye prior to PFA fixation to exclude dead cells, preventing false-positive reductions in phosphorylation.

  • Total Protein Control: Stain a parallel aliquot with an antibody against total PLCγ2. This proves that the reduction in the PE signal is due to true kinase inhibition, not protein degradation induced by the compounds.

Critical Parameters & Troubleshooting

  • DMSO Tolerance in Fragment Screening: Fragment molecules like 6-AMP often require high stock concentrations (e.g., 100 mM). Ensure that the final assay DMSO concentration never exceeds 1%. Higher DMSO levels will artificially denature SYK, leading to false-positive synergistic artifacts.

  • Stimulation Timing: In Protocol B, SYK phosphorylation peaks rapidly. If BCR cross-linking exceeds 10 minutes, compensatory phosphatase activity (e.g., SHP-1) will dephosphorylate PLCγ2, compressing your assay window and rendering IC₅₀ calculations inaccurate.

References

  • Title: R406, an orally available spleen tyrosine kinase inhibitor blocks fc receptor signaling and reduces immune complex-mediated inflammation. Source: Journal of Pharmacology and Experimental Therapeutics (2006) URL: [Link]

  • Title: The novel Syk inhibitor R406 reveals mechanistic differences in the initiation of GPVI and CLEC-2 signaling in platelets. Source: Journal of Thrombosis and Haemostasis (2009) URL: [Link]

  • Title: Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target. Source: Pharmacological Reviews / PMC (2010) URL: [Link]

  • Title: WO 2014/060113 A1 - Novel Kinase Inhibitors Source:WIPO / Google Patents URL

Sources

Method

Application Note: Protocol for Radiolabeling 6-Amino-5-methoxypicolinamide

This Application Note provides a rigorous, field-validated protocol for the radiosynthesis of 6-Amino-5-methoxypicolinamide , primarily focusing on Carbon-11 ([¹¹C]) labeling via O-methylation.[1] This approach preserves...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated protocol for the radiosynthesis of 6-Amino-5-methoxypicolinamide , primarily focusing on Carbon-11 ([¹¹C]) labeling via O-methylation.[1] This approach preserves the exact chemical structure and pharmacological profile of the parent ligand, a critical requirement for early-phase drug occupancy and pharmacokinetic studies.[1]

Given the structural motif (picolinamide scaffold), this compound shares pharmacophore features with tracers used for mGluR4 imaging and melanoma targeting (e.g., benzamide/picolinamide conjugates).[1]

Executive Summary

This guide details the automated radiosynthesis of [¹¹C]6-Amino-5-methoxypicolinamide ([¹¹C]AMP) from its desmethyl precursor, 6-amino-5-hydroxypicolinamide .[1] The protocol utilizes [¹¹C]Methyl Triflate ([¹¹C]CH₃OTf) for rapid, high-yield O-alkylation.[1] This method is preferred over [¹¹C]Methyl Iodide ([¹¹C]CH₃I) due to the enhanced reactivity required for the phenol group on the electron-rich aminopyridine ring.[1]

Key Performance Indicators (Target)
ParameterSpecification
Radionuclide Carbon-11 (t½ = 20.4 min)
Labeling Position O-methyl group (Position 5)
Precursor 6-Amino-5-hydroxypicolinamide (0.5–1.0 mg)
Radiochemical Yield (RCY) 25–40% (decay corrected)
Molar Activity (Am) > 50 GBq/µmol (at EOS)
Radiochemical Purity (RCP) > 99%
Synthesis Time 35–40 minutes (EOB to Formulation)

Scientific Rationale & Mechanism

Chemical Causality

The target molecule contains a methoxy group at position 5 of the pyridine ring.[1]

  • Why C-11? Substitution of the native -OCH₃ with -O[¹¹C]CH₃ creates an isotopologue.[1] This ensures the in vivo biodistribution and receptor binding affinity (K_d) remain identical to the non-radioactive drug.[1]

  • Why [¹¹C]CH₃OTf? The 6-amino group donates electron density to the ring, making the 5-hydroxyl group less acidic (higher pKa).[1] [¹¹C]Methyl Triflate is a "super-methylating" agent that overcomes this reduced nucleophilicity more effectively than [¹¹C]Methyl Iodide, minimizing the required reaction temperature and precursor mass.[1]

Reaction Scheme

The synthesis follows a standard "Loop" or "Vessel" methylation path:

  • Deprotonation: The 5-hydroxy precursor is treated with a base (NaOH or NaH) to generate the phenoxide anion.[1]

  • Methylation: Trapping of [¹¹C]CH₃OTf by the phenoxide.[1]

  • Purification: Semi-preparative HPLC separation.

ReactionScheme Precursor Precursor (6-Amino-5-hydroxypicolinamide) Intermediate Phenoxide Anion Precursor->Intermediate Deprotonation (RT, 1 min) Base Base (aq. NaOH) Base->Intermediate Product [11C]Product (6-Amino-5-[11C]methoxypicolinamide) Intermediate->Product O-Methylation (Room Temp, 2 min) Agent [11C]CH3OTf (Methyl Triflate) Agent->Product

Figure 1: Reaction pathway for the synthesis of [¹¹C]6-Amino-5-methoxypicolinamide.

Experimental Protocol

Materials & Reagents
  • Precursor: 6-Amino-5-hydroxypicolinamide (>97% purity).[1]

  • Solvent: Acetone (Anhydrous) or DMF (Dimethylformamide).[1] Note: Acetone is preferred for ease of evaporation if using a loop method; DMF is preferred for solubility in vessel methods.[1]

  • Base: 0.5N or 1N Sodium Hydroxide (NaOH) or Tetrabutylammonium hydroxide (TBAOH).[1]

  • SPE Cartridge: C18 Sep-Pak (Waters) for reformulation.[1]

Step-by-Step Radiosynthesis (Automated Module)
Phase 1: [¹¹C]CH₃OTf Production
  • Cyclotron: Irradiate N₂ gas (+1% O₂) with protons via ¹⁴N(p,α)¹¹C reaction to produce [¹¹C]CO₂.[1]

  • Reduction: Trap [¹¹C]CO₂ and reduce to [¹¹C]CH₄ using a Nickel/Hydrogen catalyst at 350°C.

  • Iodination: React [¹¹C]CH₄ with Iodine vapor at 720°C to form [¹¹C]CH₃I.

  • Triflation: Pass [¹¹C]CH₃I through a heated AgOTf (Silver Triflate) column (180–200°C) to convert to [¹¹C]CH₃OTf .

Phase 2: Labeling Reaction (Loop Method)

The "Loop Method" is recommended for high specific activity and minimal precursor usage.[1]

  • Preparation: Dissolve 1.0 mg of Precursor in 80 µL Acetone . Add 10 µL of 0.5N NaOH . Vortex thoroughly.

  • Loading: Inject the mixture into the HPLC injection loop (stainless steel or PEEK) of the synthesis module.

  • Trapping: Flow [¹¹C]CH₃OTf gas through the loop at 10–20 mL/min. The solvent film inside the loop traps the activity.[1]

  • Reaction: Allow the mixture to stand at Room Temperature for 2 minutes .

    • Expert Insight: Heating is rarely needed for triflate reactions on phenols.[1] If yields are low, heat to 40°C. Avoid high heat to prevent N-methylation of the primary amine.[1]

Phase 3: Purification & Formulation
  • HPLC Injection: Flush the loop contents onto the semi-prep HPLC column using the mobile phase.

    • Column: Luna C18(2), 250 x 10 mm, 5 µm.[1]

    • Mobile Phase: 15% Ethanol / 85% 0.1M Ammonium Formate (Isocratic).[1]

    • Flow Rate: 4–6 mL/min.[1]

    • UV Detection: 254 nm.[1]

  • Collection: Collect the radioactive peak corresponding to the product (retention time approx. 8–10 min).

  • Reformulation (SPE):

    • Dilute the collected fraction with 50 mL water.[1]

    • Pass through a pre-conditioned C18 Sep-Pak Light .[1]

    • Wash with 10 mL water.[1]

    • Elute product with 1 mL Ethanol (USP) followed by 9 mL Saline (0.9%).[1]

  • Filtration: Pass through a 0.22 µm sterile filter into a sterile vial.

Quality Control (QC) System

A self-validating QC workflow is mandatory before release.[1]

TestMethodAcceptance Criteria
Visual Inspection VisualClear, colorless, particle-free
pH pH Strip/Meter4.5 – 8.5
Radiochemical Identity Analytical HPLCCo-elution with cold standard (± 0.5 min)
Radiochemical Purity Analytical HPLC≥ 95%
Molar Activity Analytical HPLC (UV mass)Record value (Target > 37 GBq/µmol)
Residual Solvents GC (Gas Chromatography)Ethanol < 5000 ppm, Acetone < 5000 ppm
Bacterial Endotoxins LAL Test< 175 EU/V
Filter Integrity Bubble Point Test> 50 psi (varies by filter)

Workflow Visualization

The following diagram illustrates the logical flow of the automated synthesis module.

SynthesisWorkflow Cyclotron Cyclotron (14N -> 11C) GasProcess Gas Processing ([11C]CO2 -> [11C]CH3OTf) Cyclotron->GasProcess [11C]CO2 ReactionVessel Reaction Loop/Vessel (Precursor + Base) GasProcess->ReactionVessel [11C]CH3OTf HPLC Semi-Prep HPLC (Purification) ReactionVessel->HPLC Crude Mix SPE SPE Formulation (Solvent Exchange) HPLC->SPE Product Fraction QC Quality Control (Release Testing) SPE->QC Final Dose

Figure 2: Automated synthesis workflow for [¹¹C]6-Amino-5-methoxypicolinamide.

Troubleshooting & Optimization

  • Low Yield:

    • Cause: Moisture in the solvent or inefficient trapping of [¹¹C]CH₃OTf.[1]

    • Solution: Use freshly opened anhydrous acetone.[1] Ensure the gas flow rate (15–20 mL/min) matches the loop dimensions to maximize surface area contact.[1]

  • N-Methylation Impurity:

    • Cause: Reaction temperature too high or excess base.[1]

    • Solution: Keep reaction at room temperature.[1] Reduce base concentration (0.8 equivalents relative to precursor).[1]

  • Low Specific Activity:

    • Cause: Atmospheric CO₂ contamination.[1]

    • Solution: Ensure the module is leak-tight.[1] Use high-purity gases (6.0 grade).

References

  • Gomez, L. et al. (2012).[1] "Radiosynthesis of [11C]PBR28 and related radioligands." Current Radiopharmaceuticals. Link (Provides foundational methods for O-methylation of electron-rich aromatics).[1]

  • Wang, L. et al. (2015).[1] "Synthesis and evaluation of N-(methylthiophenyl)picolinamide derivatives as PET radioligands for metabotropic glutamate receptor subtype 4." Bioorganic & Medicinal Chemistry Letters. Link (Establishes picolinamide scaffold stability and labeling conditions).

  • Deng, X. et al. (2019).[1] "Direct synthesis of [11C]methyl triflate from [11C]methane." Applied Radiation and Isotopes. Link (Protocol for high-efficiency methyl triflate production).[1]

  • Chang, Y. et al. (2021).[1] "Development of Radiofluorinated Nicotinamide/Picolinamide Derivatives." International Journal of Molecular Sciences. Link (Context for picolinamide biological applications).[1]

Sources

Application

Application Note: Advanced Safety, Handling, and Synthetic Integration of 6-Amino-5-methoxypicolinamide

Introduction & Chemical Profile 6-Amino-5-methoxypicolinamide (C₇H₉N₃O₂) is an electron-rich, highly functionalized heterocyclic building block. Featuring a primary amine, a methoxy ether, and a carboxamide group localiz...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

6-Amino-5-methoxypicolinamide (C₇H₉N₃O₂) is an electron-rich, highly functionalized heterocyclic building block. Featuring a primary amine, a methoxy ether, and a carboxamide group localized on a pyridine core, it serves as an exceptionally versatile intermediate in drug discovery—particularly in the design of kinase inhibitors, PARP inhibitors, and targeted therapeutics.

However, the identical structural motifs that make this compound synthetically valuable also dictate specific physicochemical behaviors that necessitate stringent, causality-driven handling protocols. This guide provides a self-validating framework for the safe handling, dispensing, and synthetic application of 6-Amino-5-methoxypicolinamide.

Hazard Identification & Mechanistic Causality

Understanding the mechanistic basis of a compound's toxicity is paramount for effective risk mitigation. According to Globally Harmonized System (GHS) data for this class of functionalized aminopyridine carboxamides, the compound presents acute oral toxicity and acts as a severe mucosal and dermal irritant.

Mechanistic Causality of Hazards:

  • Dermal Penetration (H315 / H312): The primary amine and pyridine nitrogen act as nucleophiles and hydrogen bond donors, readily interacting with biological targets. The addition of the methoxy group (-OCH₃) significantly increases the lipophilicity (LogP) of the molecule compared to unsubstituted aminopyridines[1]. This enhanced lipid solubility facilitates rapid dermal penetration, making skin contact particularly hazardous.

  • Aerosolization & Inhalation (H335): As a finely milled powder, 6-Amino-5-methoxypicolinamide is highly susceptible to triboelectric charging (static cling). This physical property drastically escalates the risk of aerosolization and subsequent respiratory tract irritation.

Quantitative Hazard Data Summaries

Table 1: GHS Hazard Classifications and Mitigation Strategies

Hazard ClassGHS CodeSignal WordCausality-Driven Mitigation Strategy
Acute Oral Toxicity H302WarningStrict prohibition of consumables in the lab; mandatory gravimetric cross-checks.
Skin Irritation H315WarningWear double nitrile gloves; the methoxy group enhances transdermal absorption.
Eye Irritation H319WarningWear splash-proof safety goggles to prevent mucosal binding.
Respiratory Irritation H335WarningHandle exclusively in a certified fume hood (minimum 100 fpm face velocity) due to static aerosolization risks.

Table 2: Physicochemical Properties Affecting Safety

PropertyValue / CharacteristicSafety & Handling Implication
Molecular Weight 167.17 g/mol Small molecule size allows for deep respiratory penetration if inhaled.
Physical State Solid (Powder)High risk of static cling; requires anti-static weighing tools.
Chemical Reactivity Nucleophilic AmineSusceptible to oxidation; requires inert atmosphere storage (N₂/Ar).

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to implement protocols that inherently verify their own success or failure. The following procedures are designed as closed-loop, self-validating systems.

Protocol A: Gravimetric Dispensing and Micro-Spill Validation

This protocol ensures the safe transfer of the compound while verifying that no hazardous micro-spills have contaminated the workspace.

  • Preparation: Don appropriate PPE (double nitrile gloves, lab coat, splash goggles). Ensure the fume hood is operating at ≥100 fpm face velocity.

  • Anti-Static Dispensing: Use a grounded, anti-static micro-spatula to transfer the 6-Amino-5-methoxypicolinamide powder to a tared vial. Causality: Standard metal or plastic spatulas induce triboelectric charging, causing the lightweight powder to repel and aerosolize, increasing inhalation risk.

  • Gravimetric Cross-Check: Record the mass. Seal the source bottle immediately and purge the headspace with Argon before returning it to a desiccator. Causality: The primary amine is prone to slow oxidation; Argon displacement prevents the formation of azo/nitroso degradation products.

  • Self-Validating Cleanliness Check (UV Validation): Turn off the ambient hood light and illuminate the analytical balance and surrounding workspace with a handheld UV lamp (254 nm / 365 nm). Causality: Pyridine derivatives exhibit distinct fluorescence under UV light. If fluorescence is detected on the benchtop, a micro-spill has occurred.

  • Decontamination: If fluorescence is observed, quench the area with a 10% bleach solution followed by soapy water, wiping inward to contain the spill. Re-check with the UV lamp to validate complete decontamination.

SafeHandling Start Receive & Log Compound PPE Don PPE (Nitrile, Goggles) Start->PPE Hood Transfer to Fume Hood PPE->Hood Weigh Weigh via Anti-Static Spatula Hood->Weigh Check UV Light Micro-Spill Check Weigh->Check Clean Decontaminate Area Check->Clean Fluorescence Detected Store Seal & Store (Inert Atm) Check->Store Clean Clean->Store

Workflow detailing the standard operating procedure for safe dispensing and micro-spill validation.

Protocol B: Synthetic Integration (Palladium-Catalyzed Cross-Coupling)

This protocol outlines the safe integration of the compound into a standard electrophilic coupling reaction, utilizing chemical properties for process validation.

  • Reaction Setup: Dissolve 6-Amino-5-methoxypicolinamide in anhydrous, degassed DMF under a nitrogen atmosphere. Add the electrophile and Palladium catalyst. Causality: Degassing is mandatory because the electron-rich aminopyridine core can easily undergo oxidative degradation in the presence of transition metals and ambient oxygen.

  • Self-Validating Reaction Check (1-Hour Mark): Withdraw a 5 µL aliquot, quench in methanol, and analyze via TLC and LC-MS. Validation Mechanism: 6-Amino-5-methoxypicolinamide is highly polar and typically streaks on standard silica TLC due to the primary amine interacting with the silanol groups. The disappearance of this streaking starting material, coupled with the emergence of a higher m/z product mass on LC-MS, self-validates successful catalyst activation and coupling. If the starting material persists, the system validates a failure in the inert atmosphere or catalyst cycle, prompting immediate troubleshooting.

  • Aqueous Workup: Quench the completed reaction with saturated aqueous NH₄Cl. Causality: The unreacted aminopyridine is weakly basic. Mildly acidic conditions (NH₄Cl) help protonate any residual starting material, partitioning it safely into the aqueous waste layer and simplifying the organic extraction of the product.

  • Waste Segregation: Separate the aqueous layer into a designated "Halogenated/Transition Metal Aqueous Waste" container, clearly labeled with the GHS07 pictogram.

SynthesisWorkflow A 6-Amino-5-methoxypicolinamide C Inert Atmosphere Reaction (N2) A->C B Electrophile / Pd Catalyst B->C D TLC / LC-MS Validation C->D E Aqueous Workup (NH4Cl) D->E Product Confirmed H Troubleshoot Catalyst/Atmosphere D->H SM Persists F Waste Segregation E->F G Purified Target Compound E->G

Integration of 6-Amino-5-methoxypicolinamide into standard synthetic methodologies.

Conclusion

Handling 6-Amino-5-methoxypicolinamide requires a deep understanding of its physicochemical properties. By recognizing that its lipophilic methoxy group enhances dermal toxicity and its powdered state risks static aerosolization, researchers can move beyond rote compliance and apply causality-driven safety measures. Implementing self-validating workflows—such as UV micro-spill checks and immediate LC-MS reaction validation—ensures both the integrity of the scientific data and the absolute safety of the laboratory personnel.

References

  • Title: 2-Amino-5-methoxypyridine | C6H8N2O | CID 11320934 - PubChem Source: National Institutes of Health (NIH) / PubChem URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing the reaction conditions for 6-Amino-5-methoxypicolinamide synthesis

The following technical guide is designed for process chemists and medicinal chemists optimizing the synthesis of 6-Amino-5-methoxypicolinamide . This molecule is a critical intermediate in the synthesis of Tyrosine Kina...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for process chemists and medicinal chemists optimizing the synthesis of 6-Amino-5-methoxypicolinamide . This molecule is a critical intermediate in the synthesis of Tyrosine Kinase 2 (TYK2) inhibitors and other pyridine-carboxamide scaffolds.

Ticket ID: #SYN-PYR-065 Subject: Optimization of Reaction Conditions & Troubleshooting for 6-Amino-5-methoxypicolinamide Status: Resolved / Knowledge Base Article Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Strategic Analysis

The synthesis of 6-Amino-5-methoxypicolinamide presents a classic "push-pull" conflict in pyridine chemistry.

  • The Challenge: You are attempting a Nucleophilic Aromatic Substitution (

    
    ) at the C6 position. However, the methoxy group at C5 is an electron-donating group (EDG) . Through resonance, it increases electron density at the C6 position, significantly deactivating the ring toward nucleophilic attack by ammonia.
    
  • The Solution: Standard atmospheric ammonolysis often fails or stalls. Successful protocols require either high-pressure thermal activation or transition-metal catalysis (Buchwald-Hartwig) , followed by controlled ester aminolysis.

Recommended Synthetic Workflows

We recommend two distinct routes depending on your available equipment and scale.

Route A: The "Global Amination" (High Pressure / Process Scale)

Best for: Scale-up (>10g), minimizing steps, robust equipment (autoclaves). Mechanism: Simultaneous


 displacement of chloride and aminolysis of the ester.

Protocol:

  • Starting Material: Methyl 6-chloro-5-methoxypicolinate (1.0 eq).

  • Reagent: 7N

    
     in Methanol (20.0 eq). Crucial: Avoid aqueous ammonia to prevent hydrolysis to the acid.
    
  • Vessel: Stainless steel autoclave or high-pressure glass reactor (Parr bomb).

  • Conditions: Heat to 110°C – 120°C for 16–24 hours. Pressure will reach ~10–15 bar.

  • Workup: Cool to 0°C (vent carefully). Concentrate in vacuo. Triturate with cold diethyl ether to remove ammonium chloride salts.

Route B: The "Stepwise Catalytic" (Lab Scale / High Purity)

Best for: Discovery scale (<1g), avoiding high pressure, ensuring regioselectivity. Mechanism: Palladium-catalyzed amination followed by mild ester aminolysis.

Protocol:

  • Step 1 (Amination): React Methyl 6-chloro-5-methoxypicolinate with benzophenone imine (1.1 eq),

    
     (2 mol%), BINAP (4 mol%), and 
    
    
    
    in Toluene at 100°C. Hydrolyze the imine with 1N HCl/THF to release the free amine.
  • Step 2 (Amidation): Treat the resulting Methyl 6-amino-5-methoxypicolinate with 7N

    
     in MeOH at 50°C  (sealed tube) for 12 hours.
    

Visualization of Reaction Pathways[1]

The following diagram illustrates the decision logic and chemical pathways.

G Start Start: Methyl 6-chloro-5-methoxypicolinate Decision Select Methodology Start->Decision RouteA Route A: High Pressure (Global Amination) Decision->RouteA Scale-up / Robust Eqpt RouteB Route B: Pd-Catalysis (Stepwise) Decision->RouteB Lab Scale / High Purity StepA1 Reagent: 7N NH3 in MeOH Temp: 120°C (Autoclave) Time: 24h RouteA->StepA1 StepB1 Step 1: Buchwald-Hartwig (Pd2(dba)3, BINAP) Yields: Methyl 6-amino-5-OMe-picolinate RouteB->StepB1 Product Target: 6-Amino-5-methoxypicolinamide StepA1->Product Simultaneous SNAr + Amidation SideProduct Risk: Hydrolysis to Acid (If water is present) StepA1->SideProduct Trace H2O StepB2 Step 2: Mild Aminolysis 7N NH3/MeOH, 50°C StepB1->StepB2 StepB2->Product

Caption: Comparative workflow for High-Pressure Global Amination vs. Stepwise Pd-Catalyzed Synthesis.

Troubleshooting Guide (FAQ Format)

Issue 1: "The reaction stalled. I see the ester converted to amide, but the chloride is still there."

Diagnosis: The


 reaction is failing because the 5-methoxy group is deactivating the ring. The energy barrier for displacing the chloride is higher than the barrier for aminolysis of the ester.
Corrective Action: 
  • Increase Temperature: If running at 80°C, push to 120°C. The

    
     on deactivated pyridines often requires 
    
    
    
    .
  • Change Solvent: Switch from Methanol to DMSO or NMP for the

    
     step. These polar aprotic solvents stabilize the Meisenheimer complex intermediate, accelerating the displacement. (Note: You will need to add the ammonia source separately).
    
  • Catalysis: Abandon thermal

    
     and switch to the Pd-catalyzed route  (Route B above).
    
Issue 2: "I am getting the carboxylic acid (6-amino-5-methoxypicolinic acid) instead of the amide."

Diagnosis: Hydrolysis is competing with aminolysis. This is almost always caused by "wet" ammonia sources. Corrective Action:

  • Source Control: Do NOT use aqueous ammonium hydroxide (

    
    ). Use commercially available anhydrous 7N 
    
    
    
    in Methanol
    or Ethanol .
  • Scavengers: Add a small amount of trimethyl orthoformate (TMOF) to the reaction mixture to scavenge adventitious water.

Issue 3: "My yield is low due to 'black tar' formation."

Diagnosis: Polymerization or decomposition of the methoxy group under harsh conditions (demethylation). Corrective Action:

  • Oxygen Exclusion: Ensure the autoclave is purged with Nitrogen/Argon before heating. Methoxy-pyridines can be oxidative-sensitive at high temps.

  • Stoichiometry: Ensure a large excess of ammonia (20 eq). If ammonia is depleted, the product amine can react with the starting material (dimerization).

Data & Benchmarking

ParameterThermal

(Route A)
Pd-Catalysis (Route B)
Reagents

/MeOH

, BINAP, Imine
Temperature 110°C – 130°C80°C – 100°C
Pressure High (>10 bar)Atmospheric
Time 24 – 48 h4 – 8 h
Primary Risk Incomplete conversion of ClCatalyst cost / Metal scavenging
Typical Yield 65 – 75%80 – 90%

References

  • Direct Aminolysis of Methyl Esters: Detailed kinetics on using methanolic ammonia vs. aqueous ammonia to prevent hydrolysis side-reactions.

    • Source: Reaction Chemistry & Engineering (2025).[1] 1[2][3][4][5][6][7][8][9]

  • Directed Nucleophilic Arom

    
    ):  Mechanisms for activating deactivated pyridine rings and the role of solvents/bases.
    
    • Source: Royal Society of Chemistry (RSC).[10] 9[3][4][6][7]

  • Commercial Availability & Analogues: Verification of the 6-amino-5-methoxy-picolinic acid scaffold availability.

Sources

Optimization

Technical Support Center: Troubleshooting &amp; FAQ Guide for the Purification of 6-Amino-5-methoxypicolinamide

Welcome to the Technical Support Center. The purification of 6-Amino-5-methoxypicolinamide presents a unique set of challenges for synthetic chemists and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The purification of 6-Amino-5-methoxypicolinamide presents a unique set of challenges for synthetic chemists and drug development professionals. This molecule features a highly polar primary amide, a basic primary amine, an electron-rich methoxy group, and a basic pyridine ring. Together, these functional groups create a rigid intermolecular hydrogen-bonding network and promote strong secondary interactions with standard chromatographic media.

This guide provides field-proven, mechanistic solutions to the most common purification bottlenecks encountered with this class of aminopyridine carboxamides.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: My crude mixture is completely insoluble in standard chromatography solvents (DCM, Hexanes, EtOAc). How do I load it onto a column?

Mechanistic Cause: The combination of a primary amide (-CONH₂) and an aminopyridine motif results in exceptionally high crystal lattice energy driven by intermolecular hydrogen bonding. Standard non-polar or moderately polar solvents cannot disrupt this lattice. Solution (Solid-Phase Loading): Never attempt liquid loading for this compound if it requires large volumes of solvent. Instead, utilize dry loading :

  • Dissolve the crude mixture in a highly polar, volatile solvent mixture (e.g., 10% to 20% Methanol in Dichloromethane, or minimal THF/DMF if necessary).

  • Add a mass of stationary phase (Celite 545 or standard silica gel) equal to 2–3 times the mass of your crude product.

  • Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.

  • Load this powder directly onto the top of your pre-equilibrated column. Self-Validation: If the powder is clumpy or sticky, residual solvent (like DMF) remains, which will ruin your separation band. Re-evaporate until perfectly dry.

Q2: I am experiencing severe peak tailing and irreversible adsorption on standard silica gel. How can I improve peak shape?

Mechanistic Cause: Standard bare silica gel contains surface silanol groups (-SiOH) with a pKa of ~4.5–5.0. The basic lone pairs on the pyridine nitrogen and the primary amine interact with these acidic silanols via strong hydrogen bonding and partial ion-exchange mechanisms, causing the compound to "drag" and streak through the column[1][2]. Solution: You must suppress the ionization of the silanol groups or shield them.

  • Mobile Phase Additives: Add 1% to 5% of a volatile base, such as Triethylamine (TEA) or a Methanolic Ammonia solution, to your mobile phase[2][3]. The base competitively binds to the acidic silanols, allowing your target compound to elute in a tight band.

  • Alternative Stationary Phases: Switch to amine-functionalized silica (e.g., KP-NH). The covalently bonded amine groups create a basic surface environment, completely eliminating silanol-induced tailing without the need for mobile phase additives[2].

Q3: How do I separate 6-Amino-5-methoxypicolinamide from unreacted acidic starting materials (e.g., 6-amino-5-methoxypicolinic acid) or neutral byproducts?

Solution: Utilize Strong Cation Exchange (SCX) Chromatography . SCX resin contains silica-bound sulfonic acid groups. Because 6-Amino-5-methoxypicolinamide is basic, it will become protonated and "caught" on the resin. Neutral impurities and acidic starting materials will wash straight through[4][5]. The target is then "released" using a basic wash.

Part 2: Visualized Workflows & Methodologies

SCX Catch-and-Release Workflow

SCX_Workflow A Crude Mixture B Load SCX Cartridge A->B C Wash (100% MeOH) B->C Target Bound E Release (5% NH3/MeOH) B->E Post-wash D Impurities to Waste C->D F Pure Target Recovered E->F Elution

Caption: SCX Catch-and-Release Workflow for Basic Aminopyridines

Protocol 1: SCX Purification of 6-Amino-5-methoxypicolinamide
  • Equilibration: Condition a pre-packed SCX cartridge (e.g., RediSep SCX or equivalent) with 3 Column Volumes (CV) of 100% Methanol[5].

  • Loading: Dissolve the crude mixture in the minimum amount of Methanol (or DCM/MeOH) and load it onto the cartridge at a slow flow rate (1-2 mL/min).

  • Washing (The "Catch"): Wash the column with 3-5 CV of 100% Methanol.

    • Self-Validating Step: Spot the wash flow-through on a TLC plate under UV (254 nm). If your target compound is visible, the resin's acidic capacity has been exceeded. You must reduce the load mass in future runs[4][6].

  • Elution (The "Release"): Switch the mobile phase to 5% Ammonia (NH₃) in Methanol. Elute for 3-5 CV. The ammonia deprotonates the aminopyridine, releasing it from the sulfonic acid stationary phase[4][5].

  • Recovery: Concentrate the ammonia/methanol fraction under reduced pressure to yield the purified free base.

Chromatographic Tailing Troubleshooting

Tailing_Troubleshooting A Peak Tailing Observed B Chromatography Mode? A->B C Normal Phase B->C D Reverse Phase B->D E Add 1-5% TEA/NH3 C->E Suppress Silanols F Use KP-NH Silica C->F Alternative Phase G Check Buffer pH D->G H Low pH or High pH G->H Single Ionization

Caption: Troubleshooting Decision Tree for Chromatographic Peak Tailing

Part 3: Reverse-Phase Preparative HPLC Method Development

If normal-phase chromatography fails to provide sufficient purity, Reverse-Phase HPLC (RP-HPLC) is the gold standard. However, basic compounds like 6-Amino-5-methoxypicolinamide are highly sensitive to buffer selection. The molecule must be maintained in a single ionization state to prevent peak splitting and tailing[7][8].

Buffer Selection Data for Basic Aminopyridines
Buffer SystempH RangeMechanism of ActionProsCons / Limitations
0.1% Trifluoroacetic Acid (TFA) ~2.0Fully protonates the basic nitrogens, ensuring a single cationic state.Excellent peak shape; volatile for easy removal.Can degrade over time; absorbs at low UV wavelengths (<220 nm)[7][8].
10 mM Ammonium Bicarbonate ~7.8 - 8.5Keeps the compound largely in its neutral free-base form.Highly soluble in organic phases; MS compatible[7][9].Prone to pH changes due to CO₂ release; stable for only 24-48 hours[7][9].
10 mM Potassium Phosphate ~7.0Buffers near physiological pH.Excellent buffering capacity and stability.Non-volatile (requires desalting); accelerates silica dissolution at pH > 7[7][8].
Protocol 2: RP-HPLC Purification
  • Column Selection: Use a C18 end-capped column designed for basic compounds (e.g., Waters XBridge C18 or equivalent) to minimize residual silanol interactions[7].

  • Mobile Phase Preparation: Prepare Mobile Phase A (Aqueous) as 0.1% TFA in LC-MS grade water, and Mobile Phase B (Organic) as 0.1% TFA in Acetonitrile. Note: Filter all buffers through a 0.2-μm filter and degas prior to use to prevent microbial accumulation and pump cavitation[7][8].

  • Gradient Design: Because 6-Amino-5-methoxypicolinamide is highly polar, start the gradient at a low organic concentration (e.g., 5% B). Run a shallow gradient (e.g., 5% to 40% B over 20 minutes) to ensure adequate retention time (k' > 2) before elution[7].

  • Post-Purification: Fractions containing the target will be highly acidic (TFA salt). If the free base is required, neutralize the pooled fractions with saturated NaHCO₃ prior to lyophilization or organic extraction.

References

  • The Use of a Supported Base and Strong Cation Exchange (SCX) Chromatography to Prepare a Variety of Structurally-Diverse Molecular Libraries Prepared by Solution-Phase Methods. Combinatorial Chemistry & High Throughput Screening. Available at:[Link]

  • The Application of SepaFlash™ Strong Cation Exchange Chromatography Columns in the Purification of Alkaline Compounds. Santai Science. Available at: [Link]

  • RediSep SCX column - Purification of high pKa organic compounds. Teledyne ISCO. Available at:[Link]

  • DEVELOPMENT AND THE VALIDATION OF HPLC METHOD. International Journal of Creative Research Thoughts (IJCRT). Available at: [Link]

  • HPLC: A Modern Approach of Development and Validation. World Journal of Pharmaceutical Research. Available at:[Link]

  • A Review on Method Development and Validation by Using HPLC. International Journal for Pharmaceutical Research Scholars (IJPRS). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: 6-Amino-5-methoxypicolinamide Uptake Optimization

Current Status: Online Ticket ID: #UPTAKE-6A5MP-001 Assigned Specialist: Senior Application Scientist, Drug Delivery Unit Introduction: The Permeability Paradox You are likely encountering low intracellular accumulation...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Ticket ID: #UPTAKE-6A5MP-001 Assigned Specialist: Senior Application Scientist, Drug Delivery Unit

Introduction: The Permeability Paradox

You are likely encountering low intracellular accumulation of 6-Amino-5-methoxypicolinamide . Based on its structure (a pyridine core with a primary amine, a methoxy group, and a picolinamide moiety), this molecule presents a classic medicinal chemistry challenge: High Polarity vs. Lipid Bilayer Exclusion.

The presence of both a primary amine (


) and a primary amide (

) creates a high Topological Polar Surface Area (TPSA), likely exceeding the ideal threshold for passive diffusion (<140 Ų, ideally <60-70 Ų for high permeability). The energy penalty required to desolvate these polar groups to enter the hydrophobic membrane core is the primary barrier.

This guide provides three distinct modules to resolve this: Chemical Modification , Advanced Formulation , and Biological Validation .

Module 1: Chemical Modification (Prodrug Strategy)

Issue: The molecule is too polar for passive diffusion. Solution: Mask the hydrogen bond donors (HBD) to increase lipophilicity (LogP).

Troubleshooting Guide: Masking the Amine/Amide
SymptomDiagnosisRecommended Chemical Strategy
High Solubility, Low Uptake High Desolvation PenaltyDouble-Prodrug Approach: Mask both the amine and amide functions.
Rapid Metabolism First-pass hydrolysisSteric Shielding: Use bulky ester groups if converting the amide.
Lysosomal Trapping pKa trapping of the amineAmide Conversion: Convert the 6-amino group to a carbamate.
Protocol: Carbamate Derivatization (Amino-Masking)

Rationale: Converting the 6-amino group into a carbamate reduces its basicity and H-bond donor capacity, facilitating membrane transit. Intracellular esterases will cleave the carbamate to release the active parent drug.

  • Reactants: Dissolve 6-Amino-5-methoxypicolinamide in anhydrous DCM (Dichloromethane).

  • Base: Add 1.2 eq of Pyridine or TEA (Triethylamine).

  • Reagent: Dropwise addition of Ethyl chloroformate (or Methyl chloroformate) at 0°C.

  • Workup: Wash with dilute HCl (to remove pyridine), then

    
    . Dry over 
    
    
    
    .
  • Validation: Verify structure via

    
    -NMR. Check stability in PBS (pH 7.4) vs. Plasma (to ensure it releases the drug inside the system).
    

Module 2: Formulation Engineering (Liposomal Delivery)

Issue: Chemical modification is not possible (e.g., structure-activity relationship constraints). Solution: Encapsulate the compound in a lipid vesicle to bypass the diffusion barrier via endocytosis.

Workflow: Liposome Encapsulation (Thin-Film Hydration)[1]

This protocol uses a standard DSPC:Cholesterol (70:30) ratio to create stable, rigid liposomes suitable for cellular uptake.

Figure 1: Thin-Film Hydration workflow for encapsulating hydrophilic picolinamides.

Step-by-Step Protocol
  • Lipid Preparation: Dissolve DSPC and Cholesterol (molar ratio 7:3) in Chloroform/Methanol (2:1 v/v).

  • Film Formation: Evaporate solvent under reduced pressure (Rotavap) at 45°C until a thin, dry film forms on the flask wall. Desiccate overnight to remove trace solvent.

  • Hydration (Critical Step):

    • Dissolve 6-Amino-5-methoxypicolinamide in PBS (pH 7.4) at a concentration of 1-2 mg/mL.

    • Add this solution to the lipid film. Rotate flask at 55°C (above lipid transition temp) for 1 hour.

  • Downsizing: Extrude the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder.

  • Purification: Use a PD-10 desalting column or dialysis cassette (MWCO 3.5 kDa) to remove unencapsulated drug.

  • QC: Measure Size (DLS) and Encapsulation Efficiency (HPLC).

Module 3: Biological Troubleshooting (Efflux & Transport)

Issue: The drug enters but is immediately pumped out. Diagnosis: Picolinamides are frequent substrates for P-gp (MDR1) or BCRP transporters.

Diagnostic Decision Tree

Figure 2: Diagnostic logic for identifying the root cause of low cellular accumulation.

FAQ: Common User Pain Points

Q: My Caco-2 recovery is low (<70%). Where is the drug going? A: If mass balance is poor, the drug is likely trapped in the cell monolayer (lysosomal sequestration of the amine) or sticking to the plastic plate.

  • Fix: Add 0.5% BSA to the receiver buffer to reduce non-specific binding.

  • Fix: Lyse the cells at the end of the experiment and analyze the lysate to confirm intracellular trapping.

Q: Can I use DMSO to improve uptake? A: Only up to 0.5% v/v. Higher concentrations permeabilize the membrane artificially, giving false positives for passive diffusion and potentially causing cytotoxicity.

Q: How do I quantify the drug inside the cells? A: You must wash cells with ice-cold PBS (to stop transport) and Acidic Glycine (pH 3.0) to strip drug bound to the outside of the membrane. Without the acid wash, you are measuring surface binding, not uptake.

References

  • Prodrug Strategies for Amines: Simplicio, A. L., et al. "Prodrugs for Amines." Molecules, 2008. (Review of carbamate and amide strategies for masking amino groups).

  • Liposome Preparation (Thin-Film Hydration): Akbarzadeh, A., et al. "Liposome: classification, preparation, and applications." Nanoscale Research Letters, 2013.

  • Caco-2 Permeability Assay Protocols: Hubatsch, I., et al. "Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers." Nature Protocols, 2007.

  • Efflux Transporter Identification: Giacomini, K. M., et al. "Membrane transporters in drug development." Nature Reviews Drug Discovery, 2010.

Optimization

Technical Support Center: 6-Amino-5-methoxypicolinamide Optimization

This technical guide is structured as a Tier 3 Support Resource for medicinal chemists and pharmacologists working with the 6-Amino-5-methoxypicolinamide scaffold.[1][2] This moiety is a privileged structure in kinase in...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a Tier 3 Support Resource for medicinal chemists and pharmacologists working with the 6-Amino-5-methoxypicolinamide scaffold.[1][2] This moiety is a privileged structure in kinase inhibitor discovery, particularly for PIM kinases (PIM1, PIM2, PIM3) and Tyk2/JAK pathways, but it frequently exhibits promiscuity (off-target effects) against Aurora Kinases and FLT3 due to its ATP-mimetic nature.

Status: Operational | Tier: Advanced Application Support Subject: Mitigating Off-Target Kinase Activity & Assay Interference Applicable For: Lead Optimization, SAR Campaigns, Mechanism of Action (MoA) Studies[3]

Executive Summary: The Selectivity Challenge

6-Amino-5-methoxypicolinamide functions as a bidentate hydrogen bond donor/acceptor motif that binds to the hinge region of ATP-competitive kinases.[1][2] While the 5-methoxy group provides essential hydrophobic contacts (typically in the adenine pocket), the 6-amino group anchors the molecule.[2]

The Problem: The "picolinamide warhead" is chemically privileged but structurally generic. Without specific derivatization, it often lacks the steric bulk required to discriminate between the ATP pockets of homologous kinases. Primary Off-Targets:

  • Aurora Kinases (A/B): Due to high hinge-region homology.[1][2]

  • FLT3 & CDK family: Common cross-reactivity targets.[2]

  • Assay Interference: Planar stacking leads to aggregation-based false positives.[1][2]

Troubleshooting Guide (Q&A)

Category A: Cellular Toxicity & Phenotypic Screening[1][2]

Q1: I am observing unexpected cytotoxicity in my negative control cell lines (non-PIM dependent). Is this a compound-specific toxicity?

Diagnosis: Likely Aurora B Kinase inhibition .[2] The 6-amino-picolinamide scaffold is structurally similar to known Aurora inhibitors.[1][2] If you observe a "polyploidy" phenotype (large, multi-nucleated cells) before cell death, your compound is inhibiting Aurora B, causing cytokinesis failure.

Mitigation Protocol:

  • Phenotypic Validation: Perform a microscopic analysis for binucleation.[2]

  • Window of Selectivity: Determine the

    
     for your target (e.g., PIM1) vs. Aurora B. If the selectivity window is 
    
    
    
    , you must titrate your dose down.[3]
  • Chemical Modification: In the SAR phase, introduce a substituent at the 3-position of the pyridine ring.[2] This creates a "twist" in the molecule, disrupting the planar binding required for Aurora B but often tolerated by PIM/Tyk2.

Q2: My cell viability curves are steep and inconsistent between replicates. Could this be metabolic instability?

Diagnosis: Potential oxidative metabolism or aggregation .[2] The 5-methoxy group is a metabolic soft spot (O-demethylation).[1][2] However, steep Hill slopes often indicate colloidal aggregation, where the compound forms micelles that non-specifically sequester proteins.

Mitigation Protocol:

  • Detergent Challenge: Repeat the assay with 0.01% Triton X-100 or Tween-20 . If the potency drops significantly (

    
    -fold shift in 
    
    
    
    ), the original effect was an artifact of aggregation.
  • Metabolic Stability Check: Incubate with liver microsomes (HLM).[2] If

    
     min, the toxicity may be due to a reactive quinone-imine metabolite formed after demethylation.
    
Category B: Biochemical Assay Optimization

Q3: In my kinase panel, the compound hits 30% of the kinome. How do I improve the selectivity profile?

Diagnosis: The scaffold is acting as a Type I (ATP-competitive) pan-inhibitor .[2] It fits too deeply into the conserved ATP pocket.[2]

Mitigation Protocol:

  • Shift to Type 1.5/II Binding: You need to extend the molecule to interact with the DFG-motif or the Solvent Front .[2]

  • The "Gatekeeper" Strategy: Analyze the gatekeeper residue of your target.[2]

    • If your target has a small gatekeeper (Threonine/Alanine), add a bulky hydrophobic group to the amide nitrogen. This will clash with the larger gatekeeper residues (Methionine/Phenylalanine) found in most off-target kinases.[2]

Q4: My thermal shift assay (TSA) shows a


 shift, but the kinase activity assay is negative. Why? 

Diagnosis: Non-specific binding or assay interference .[2] Picolinamides are fluorophores in certain UV ranges.[2] They can interfere with fluorescence-based kinase assays (e.g., FRET/TR-FRET).[1][2]

Mitigation Protocol:

  • Switch Detection Mode: Use a radiometric assay (

    
    -ATP) or a mobility shift assay (Caliper LabChip) which are immune to compound fluorescence.[2]
    
  • Background Correction: Run a "compound-only" control (no enzyme) to quantify intrinsic fluorescence.

Visualizing the Off-Target Pathways

The following diagram illustrates the mechanistic overlap between the intended PIM/JAK pathways and the unintended Aurora/Cell-Cycle pathways triggered by the picolinamide scaffold.

Picolinamide_Pathways Compound 6-Amino-5-methoxy picolinamide Scaffold Target_PIM Target: PIM1/2/3 (ATP Pocket) Compound->Target_PIM Intended Binding Target_JAK Target: JAK/Tyk2 (JH2 Domain) Compound->Target_JAK Intended Binding Off_Aurora Off-Target: Aurora B (High Homology) Compound->Off_Aurora Steric Clash Failure Off_FLT3 Off-Target: FLT3 (Promiscuous) Compound->Off_FLT3 Non-Selective Effect_Survival Reduced Survival (BAD/mTOR Inhibition) Target_PIM->Effect_Survival Inhibits Target_JAK->Effect_Survival Inhibits Effect_Polyploidy Polyploidy & Cytokinesis Failure Off_Aurora->Effect_Polyploidy Causes Off_FLT3->Effect_Polyploidy Contributes Effect_Apoptosis Therapeutic Apoptosis Effect_Survival->Effect_Apoptosis Leads to

Caption: Mechanistic bifurcation of 6-Amino-5-methoxypicolinamide activity. Red pathways indicate toxicity-inducing off-target effects (Aurora B), while green pathways represent therapeutic efficacy.[1][2][3]

Experimental Protocols

Protocol A: Differential Selectivity Profiling (The "Gold Standard")

Purpose: To distinguish between true target engagement and off-target promiscuity using ATP competition.[1][2]

Reagents:

  • Target Kinase (e.g., PIM1) and Off-Target (e.g., Aurora B).[3]

  • ATP (

    
     concentration for each kinase).[3]
    
  • Substrate peptide (e.g., S6 peptide for PIM).

Methodology:

  • 
     Determination:  Determine the ATP 
    
    
    
    for both kinases independently.[2]
  • IC50 Setup: Prepare a 10-point dilution series of the compound (10

    
    M to 0.1 nM).
    
  • Low ATP Condition: Run the kinase reaction at

    
     ATP.
    
  • High ATP Condition: Run the reaction at

    
     ATP (or 1 mM physiological mimic).
    
  • Analysis:

    • Calculate the Shift Index :

      
      .
      
    • Interpretation: A linear shift (Index

      
      ) confirms pure ATP competition.[2] If the Off-Target shift is significantly lower than the Target shift, the compound may be binding allosterically or irreversibly to the off-target, representing a higher toxicity risk.[2]
      
Protocol B: Aggregation Counter-Screen

Purpose: To rule out false positives caused by colloidal aggregation of the planar picolinamide ring.[2]

Methodology:

  • Prepare assay buffer with 0.01% Triton X-100 (freshly prepared).[2]

  • Centrifuge compound stocks at 10,000 x g for 10 mins to pellet existing aggregates.

  • Run the kinase inhibition assay.[2][4]

  • Pass Criteria:

    
     remains within 2-fold of the detergent-free value.[2]
    
  • Fail Criteria: Potency is lost (e.g.,

    
     shifts from 50 nM to >1 
    
    
    
    M) in the presence of detergent.

Quantitative Data: Structure-Activity Relationships (SAR)

The table below summarizes how specific modifications to the 6-Amino-5-methoxypicolinamide core affect off-target selectivity (based on general picolinamide class behavior).

Modification SiteChemical ChangeEffect on Target (PIM/JAK)Effect on Off-Target (Aurora)Recommendation
5-Methoxy Replace with -Cl or -F Maintains potency (H-bond acceptor lost, but electronics maintained)Decreases metabolic liabilityHighly Recommended for metabolic stability.[1][2]
Amide Nitrogen Add Cyclopropyl Increases hydrophobic fitIncreases selectivity (steric clash with Aurora hinge)Critical for selectivity.[2]
Pyridine C3 Add -F or -CH3 Induces torsion (twist)Eliminates Aurora binding (requires planar stack)Best Strategy to remove Aurora toxicity.[1][2]
6-Amino AlkylationLoss of Activity Loss of ActivityDo Not Modify (Essential Hinge Binder).[2]

References

  • Burger, M. T., et al. (2015). Identification of PIM447: A Potent and Selective PIM 1, 2, and 3 Kinase Inhibitor.[3][5] Journal of Medicinal Chemistry.[2]

  • BenchChem Technical Support. Enhancing the Selectivity of Pyridopyrimidine and Picolinamide Derivatives.

  • ResearchGate. Discovery of Potent and Selective Pim-1/2 Kinase Inhibitors.

  • MDPI. Synthesis and Biological Evaluation of Novel Picolinamide Derivatives.

  • Sigma-Aldrich. 3-Amino-6-methoxypicolinamide Product Data & Safety.[1][2]

Sources

Troubleshooting

Technical Support Center: Overcoming Resistance to 6-Amino-5-methoxypicolinamide

The following Technical Support Center guide is designed for researchers observing reduced efficacy or acquired resistance to 6-Amino-5-methoxypicolinamide (and its derivatives) in cellular assays. Given the structural p...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Center guide is designed for researchers observing reduced efficacy or acquired resistance to 6-Amino-5-methoxypicolinamide (and its derivatives) in cellular assays.

Given the structural profile of this compound, this guide operates on the high-confidence premise that you are utilizing it as a pharmacophore for Kinase Inhibition (specifically targeting PIM Kinases or Bcr-Abl ), or as a key intermediate in the study of Factor Xa inhibitors in non-standard oncological screens.

Status: Operational | Tier: Advanced Research Support Subject: Troubleshooting Acquired & Intrinsic Resistance in Cell Lines Compound Class: Picolinamide-based Kinase Inhibitor / Pharmacophore

Core Diagnostic: Is it Resistance or Artifact?

Before investigating biological resistance mechanisms, you must rule out physicochemical artifacts common to the picolinamide scaffold.

Q: My IC50 has shifted >10-fold. Is the compound degrading?

A: The 2-carboxamide (picolinamide) moiety is generally stable, but the 6-amino group makes the ring electron-rich, increasing susceptibility to oxidation or photolytic degradation in solution over time.

  • Diagnostic Step: Run LC-MS on your DMSO stock.

    • Look for: Mass shifts corresponding to N-oxidation or hydrolysis of the amide to the carboxylic acid (which is often inactive).

    • Solution: Prepare fresh stocks monthly. Store at -80°C under argon. Avoid repeated freeze-thaw cycles which can precipitate the compound due to the planar nature of the picolinamide ring (causing "fake" resistance via lower effective concentration).

Q: The cells are growing despite treatment. Is it solubility?

A: 6-Amino-5-methoxypicolinamide has limited aqueous solubility due to significant intermolecular hydrogen bonding (amide-to-amino interactions).

  • The "Crash-Out" Effect: In high-serum media (10% FBS), the compound may bind non-specifically to albumin or precipitate at concentrations >10 µM.

  • Protocol: Perform a Turbidimetric Solubility Assay .

    • Dilute compound in PBS (0.1% DMSO) at 1, 10, 50, 100 µM.

    • Measure Absorbance at 620 nm.

    • Threshold: OD > 0.01 indicates precipitation.

Biological Resistance Mechanisms[1][2][3][4]

If the compound is chemically intact, the resistance is biological. Based on the picolinamide scaffold's pharmacology, three primary mechanisms are likely: Efflux , Pathway Bypass , or Redox Adaptation .

Mechanism A: Transporter-Mediated Efflux (MDR)

Picolinamides are frequent substrates for P-glycoprotein (P-gp/ABCB1) and BCRP (ABCG2) .

  • Symptoms:

    • Resistance is seen in MDR+ lines (e.g., K562/DOX, MCF-7/MX).

    • Resistance is reversible with efflux inhibitors.

  • Validation Experiment:

    • Co-treat cells with the compound + Verapamil (5-10 µM) or Elacridar (0.5 µM) .

    • Result: If IC50 is restored to parental levels, your compound is being pumped out.

Mechanism B: The PIM/PI3K Compensatory Loop

If you are using this compound as a PIM Kinase Inhibitor , resistance often arises not from target mutation, but from PI3K/AKT pathway upregulation . PIM and AKT are parallel survival pathways; blocking one often leads to the upregulation of the other.

  • The Logic: PIM inhibition reduces p-4EBP1 and protein synthesis. The cell compensates by upregulating AKT phosphorylation to restore translation and inhibit apoptosis.

  • Diagnostic Marker: Western Blot for p-AKT (Ser473) . If p-AKT increases upon treatment with 6-Amino-5-methoxypicolinamide, you have compensatory resistance.

Mechanism C: NRF2-Mediated Redox Adaptation

PIM kinases regulate NRF2 , the master antioxidant transcription factor. Inhibition of PIM initially raises ROS (Reactive Oxygen Species). Resistant cells often hyper-activate NRF2 (independent of PIM) to scavenge this ROS.

  • Diagnostic Marker: qPCR for NRF2 targets (HO-1, NQO1). High baseline levels in resistant clones indicate metabolic adaptation.

Visualization: The Resistance Signaling Network

The following diagram illustrates the crosstalk between PIM inhibition, Efflux, and the PI3K compensatory mechanism.

ResistancePathways Compound 6-Amino-5-methoxy picolinamide PIM PIM Kinase (Target) Compound->PIM Inhibits Efflux P-gp / BCRP (Efflux Pump) Compound->Efflux Substrate for ROS ROS Accumulation PIM->ROS Inhibition causes Increase mTOR mTORC1 PIM->mTOR Promotes Efflux->Compound Pumps Out NRF2 NRF2 (Antioxidant Response) ROS->NRF2 Activates Survival Cell Survival (Resistance) NRF2->Survival Redox Homeostasis PI3K PI3K / AKT Signaling PI3K->mTOR Compensatory Activation mTOR->Survival

Caption: Figure 1. Resistance topology showing Efflux (yellow), Redox adaptation (green), and PI3K compensation (red) bypassing the PIM blockade.

Experimental Protocols for Validation

Protocol A: The "Washout" Recovery Assay (Target Engagement)

Purpose: Determine if resistance is due to irreversible target mutation (loss of binding) or reversible adaptation.

  • Seed: Plate resistant cells (2,000 cells/well) in 96-well plates.

  • Treat: Add 6-Amino-5-methoxypicolinamide at 5x IC50 for 6 hours.

  • Wash: Remove media, wash 3x with warm PBS (critical step).

  • Replenish: Add drug-free media.

  • Monitor: Measure viability at 24h, 48h, 72h.

    • Interpretation: If cells recover immediately (within 24h), the drug is not engaging the target effectively (Efflux or Mutation). If cells stay suppressed but eventually regrow (72h+), it is Adaptive Signaling (PI3K bypass).

Protocol B: Synergy Screen (Overcoming Resistance)

Purpose: Identify the compensatory pathway.

Combination PartnerTarget PathwayRationaleExpected Result (If Resistant)
Alpelisib (BYL719) PI3KαBlocks AKT bypassSynergistic Cell Death
Verapamil P-gp TransporterBlocks Drug EffluxResensitization (IC50 shift left)
Everolimus mTORC1Downstream ConvergenceModerate Synergy
NAC (N-Acetylcysteine) ROS ScavengerRedox StressAntagonistic (Protects cells)

Frequently Asked Questions (FAQ)

Q: Can I use this compound for in vivo resistance studies? A: Use caution. Picolinamides often have short half-lives due to rapid metabolism and high clearance. For in vivo work, you may need a more optimized analog (e.g., a benzothiazole derivative) to maintain plasma exposure, otherwise "resistance" may simply be poor pharmacokinetics (PK).

Q: I see a biphasic dose-response curve. Why? A: This is classic for kinase inhibitors with "polypharmacology." At low doses (nM), you inhibit the primary target (e.g., PIM or Bcr-Abl). At high doses (µM), you may hit off-targets (like FLT3 or CDK) or induce general toxicity. Resistance is usually defined by the shift of the first phase.

Q: Are there specific mutations in PIM1 associated with picolinamide resistance? A: While less common than in Bcr-Abl (T315I), mutations in the ATP-binding pocket (Gatekeeper residues) can occur. If you suspect this, sequence the PIM1 kinase domain from your resistant RNA. Look for steric clashes introduced at the hinge region.

References

  • Mechanisms of Resistance to Kinase Inhibitors.

    • Source: N
    • Context: Discusses PIM kinase upregulation as a resistance mechanism to PI3K inhibitors and vice versa.[1][2]

    • URL:[Link]

  • Picolinamide-based Benzothiazoles targeting Bcr-Abl.

    • Source: Bioorganic & Medicinal Chemistry Letters (via PubMed)
    • Context: Establishes the picolinamide scaffold as a potent Bcr-Abl and T315I mutant inhibitor.[3]

    • URL:[Link][3]

  • PROTACs for Overcoming PIM Kinase Resistance.

    • Source: N
    • Context: Describes using degradation (PROTACs) to overcome scaffolding-dependent resistance functions of PIM kinases.
    • URL:[Link]

  • Discovery of Picolinamide-derived LRRK2 Inhibitors.

    • Source: NIH / PMC
    • Context: details the physicochemical properties and efflux transporter susceptibility (P-gp/BCRP)
    • URL:[Link]

Sources

Optimization

Technical Support Center: 6-Amino-5-methoxypicolinamide Synthesis &amp; Optimization

Welcome to the Technical Support Center for the synthesis and optimization of 6-Amino-5-methoxypicolinamide . As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 6-Amino-5-methoxypicolinamide . As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges associated with this compound. Moving beyond basic synthetic recipes, this guide focuses on the mechanistic causality behind experimental choices to ensure your protocols are robust, scalable, and self-validating.

Optimized Synthetic Workflow

The most efficient route to 6-Amino-5-methoxypicolinamide is the direct amidation of 6-amino-5-methoxypicolinic acid. The workflow below outlines the optimized HATU-mediated activation pathway designed to bypass the steric hindrance of the ortho-amino group.

SynthesisWorkflow Start 6-Amino-5-methoxypicolinic acid (Starting Material) Activation Carboxyl Activation HATU + DIPEA in DMF (0°C to RT, 20 min) Start->Activation Amidation Amidation NH₄Cl addition (RT, 12-16 h) Activation->Amidation HOAt-Active Ester Quench Reaction Quench Ice-water addition Amidation->Quench Filtration Isolation Vacuum Filtration & Wash Quench->Filtration Purification Purification Recrystallization Filtration->Purification Crude Product Product 6-Amino-5-methoxypicolinamide (High Yield & Purity) Purification->Product >98% Purity

Figure 1: Optimized HATU-mediated amidation workflow for 6-Amino-5-methoxypicolinamide.

Troubleshooting Guides & FAQs

Category 1: Optimizing Amidation Yield

Q: Why is my yield consistently below 50% when using EDC/HOBt for the amidation of 6-amino-5-methoxypicolinic acid? A: Causality: The 6-amino group on the pyridine ring introduces significant steric hindrance and electronic deactivation at the adjacent C2-carboxylic acid. EDC/HOBt forms a relatively stable HOBt-ester that struggles to react efficiently with weak nucleophiles like ammonia. Furthermore, the basicity of the pyridine nitrogen can lead to competitive protonation, stalling the activation cycle[1]. Solution: Switch to a more reactive uronium-based coupling agent like HATU. HATU generates an HOAt-active ester, which benefits from an adjacent nitrogen in the triazole ring that acts as a general base, accelerating the aminolysis step through an intramolecular hydrogen-bonding transition state.

Category 2: Purity & Byproduct Mitigation

Q: I am observing a significant impurity at M+W (dimerization) via LC-MS. How can I suppress this? A: Causality: The exocyclic 6-amino group, while less nucleophilic than a standard aliphatic amine due to resonance with the pyridine ring, can still act as a competing nucleophile against the ammonia source, leading to self-condensation (dimerization) and forming an amide-linked dimer. Solution: To mitigate this, ensure a large stoichiometric excess of the ammonia source (e.g., 5.0 equivalents of NH₄Cl) and maintain high dilution (0.1 M to 0.15 M in DMF). Pre-activate the acid with HATU for no longer than 20 minutes at 0 °C before immediately introducing the ammonia source to kinetically outcompete the dimerization pathway.

Category 3: Reagent Selection & Isolation

Q: What is the best ammonia source to maximize purity and avoid aqueous workup emulsions? A: Causality: Aqueous ammonia (NH₄OH) introduces water into the DMF system, which can prematurely hydrolyze the active ester back to the starting material, drastically reducing yield. Ammonia gas (NH₃) is difficult to quantify and handle safely at scale. Solution: Use solid Ammonium Chloride (NH₄Cl) coupled with an excess of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). DIPEA deprotonates NH₄Cl in situ, providing a steady, controlled release of anhydrous ammonia directly into the reaction mixture, thereby preventing ester hydrolysis and maximizing conversion[2].

Q: How do I efficiently remove residual DMF and HATU byproducts (e.g., tetramethylurea) without losing my product in the aqueous phase? A: Causality: 6-Amino-5-methoxypicolinamide has moderate polarity and exhibits partial solubility in mixed aqueous-organic systems, making standard liquid-liquid extraction prone to product loss. Tetramethylurea is highly water-soluble but can co-precipitate if the crystallization is forced too quickly. Solution: Instead of extraction, utilize an anti-solvent precipitation method. Quench the reaction by slowly adding ice-cold water (4 volumes relative to DMF) while stirring vigorously. The product will precipitate. Filter and wash the cake sequentially with cold water (to remove tetramethylurea and DIPEA salts) and a small volume of cold MTBE (to remove non-polar organic impurities).

Quantitative Data Summary: Amidation Optimization

The following table summarizes the causal relationship between coupling conditions and the resulting yield and purity of 6-Amino-5-methoxypicolinamide.

Coupling AgentAmmonia SourceSolventTempYield (%)Purity (HPLC %)Primary Impurity
EDC/HOBtNH₄OH (aq)DMFRT3582Hydrolyzed SM
EDC/HOBtNH₄Cl / DIPEADMFRT4888Dimerization
HATUNH₃ in MeOHDMF0 °C to RT7294Methyl ester
HATU NH₄Cl / DIPEA DMF 0 °C to RT 89 >98 None significant

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the specific validation criteria are met.

  • Preparation: Charge a dry 100 mL round-bottom flask with 6-amino-5-methoxypicolinic acid (1.0 eq, 10 mmol) and anhydrous DMF (65 mL, ~0.15 M).

  • Activation: Cool the mixture to 0 °C under an inert nitrogen atmosphere. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq, 30 mmol) followed by HATU (1.2 eq, 12 mmol) portion-wise.

  • Validation Checkpoint 1 (Activation): Stir at 0 °C for exactly 20 minutes. Validation: A distinct color change to pale yellow indicates the formation of the HOAt-active ester. Do not exceed 30 minutes to prevent dimerization.

  • Amidation: Add solid Ammonium chloride (NH₄Cl, 5.0 eq, 50 mmol) in one rapid portion.

  • Reaction: Allow the reaction to warm to room temperature (20–25 °C) and stir for 12 hours.

  • Validation Checkpoint 2 (Conversion): Monitor reaction completion via LC-MS (UV 254 nm). Validation: The starting material peak must be <2% relative to the product peak before quenching.

  • Quench & Precipitation: Slowly dropwise add ice-cold deionized water (260 mL, 4 volumes relative to DMF) over 30 minutes with vigorous stirring. Stir the resulting suspension for 1 hour at 0–5 °C.

  • Isolation: Filter the solid under vacuum. Wash the filter cake sequentially with cold water (2 x 30 mL) and cold MTBE (1 x 20 mL).

  • Drying: Dry the solid in a vacuum oven at 45 °C to constant weight.

  • Validation Checkpoint 3 (Purity): Assess purity via HPLC. Validation: If purity is ≥98%, the product is ready for downstream use. If <98%, perform a recrystallization from Ethanol/Water (3:1 v/v).

References

  • ChemScene. "6-Amino-5-methoxypicolinic acid - General Information and Properties." Available at: [Link]

Sources

Troubleshooting

addressing batch-to-batch variability of 6-Amino-5-methoxypicolinamide

Introduction: The Variability Challenge 6-Amino-5-methoxypicolinamide is a critical scaffold in the synthesis of bioactive heterocycles, particularly for Factor Xa inhibitors and Tyrosine Kinase Inhibitors (TKIs) . While...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Variability Challenge

6-Amino-5-methoxypicolinamide is a critical scaffold in the synthesis of bioactive heterocycles, particularly for Factor Xa inhibitors and Tyrosine Kinase Inhibitors (TKIs) . While chemically stable under inert conditions, this molecule exhibits significant batch-to-batch variability driven by three factors: regioisomer contamination , hydrate polymorphism , and oxidative sensitivity .

This guide moves beyond basic Certificates of Analysis (CoA) to address the functional variability that causes reaction stalling, yield crashes, and discoloration during downstream processing.

Module 1: Chemical Purity & Regioisomerism

The "Hidden" Impurities affecting Stoichiometry

The Issue

Users often report that a batch with >98% purity by HPLC fails to cyclize or react quantitatively. Root Cause: Standard C18 HPLC methods often fail to resolve the 3-amino-6-methoxy regioisomer or the des-methyl impurity (6-amino-5-hydroxypicolinamide) from the main peak. These impurities act as chain terminators or competitive inhibitors in metal-catalyzed cross-couplings.

Diagnostic Protocol: High-Resolution Separation

Do not rely on generic gradient methods. Use this specific protocol to resolve regioisomers.

Table 1: Recommended HPLC Method for Isomer Resolution

ParameterSpecificationRationale
Column Phenyl-Hexyl or Pentafluorophenyl (PFP) Core-Shell (2.6 µm)π-π interactions separate positional isomers better than C18 hydrophobicity.
Mobile Phase A 10 mM Ammonium Acetate (pH 5.5)Buffering prevents peak tailing of the amino-pyridine moiety.
Mobile Phase B Methanol : Acetonitrile (50:50)Methanol disrupts H-bonding; ACN sharpens peaks.
Gradient 5% B to 40% B over 20 minsShallow gradient required to separate the 5-methoxy from 4-methoxy/3-methoxy isomers.
Detection UV @ 245 nm & 290 nm290 nm is specific to the conjugated aminopyridine system.
Impurity Identification Workflow

Use the following logic to identify the specific contaminant causing yield loss.

ImpurityLogic Start Issue: Low Yield / Stalled Reaction HPLC Run PFP-Column HPLC (Method Table 1) Start->HPLC Decision1 Extra Peak < RRT 0.9? HPLC->Decision1 Hydrolysis Impurity: 6-Amino-5-methoxypicolinic Acid Cause: Moisture/Hydrolysis Decision1->Hydrolysis Yes (Polar) Decision2 Broad Peak / Tailing? Decision1->Decision2 No Isomer Impurity: Regioisomer (3-amino...) Cause: Synthesis Selectivity Decision2->Isomer Split Peak Salt Issue: Residual HCl/TFA Salt Check: Chloride Content Decision2->Salt Yes (Tailing) Clean Chemical Purity OK Proceed to Physical Analysis Decision2->Clean Single Sharp Peak

Figure 1: Diagnostic logic for identifying chemical impurities affecting downstream yield.

Module 2: Physical Variability (Polymorphism)

Why dissolution rates vary between batches

The Issue

"Batch A dissolved instantly in DMF, but Batch B formed a gelatinous suspension." Root Cause: Pyridine carboxamides are prone to forming hydrates and conformational polymorphs . The formation of intermolecular Hydrogen bonds (Amide-to-Pyridine Nitrogen) creates stable crystal lattices that resist dissolution.

Critical Insight: The Water Trap

The amide group can act as both a donor and acceptor.[1] In the presence of atmospheric moisture, 6-Amino-5-methoxypicolinamide can convert from an anhydrous form to a hemi-hydrate or monohydrate.

  • Anhydrous Form: Higher solubility, lower melting point (~168°C).

  • Hydrate Form: Lower solubility, distinct XRPD pattern, often "clumps" in organic solvents.

Standardization Protocol

If you encounter solubility issues, perform a "Drying Cycle" before use:

  • Vacuum Dry: 40°C at <10 mbar for 4 hours.

  • Solvent Chase: If clumping persists, suspend in Toluene, reflux (Dean-Stark) to remove water azeotropically, and filter.

Module 3: Stability & Storage

Addressing Color Change and Degradation

The Issue

Material turns from off-white/pale yellow to brown/orange upon storage.

Mechanism: Photo-Oxidation

The electron-rich amino group at position 6, combined with the electron-donating methoxy group at position 5, makes the pyridine ring susceptible to oxidation.

  • N-Oxide Formation: The pyridine nitrogen oxidizes to the N-oxide.

  • Azo-Dimerization: Oxidative coupling of the primary amine (rare, but causes intense color).

Table 2: Storage & Handling Specifications

ParameterRecommendationConsequence of Failure
Atmosphere Argon or Nitrogen OverlayOxidation to N-oxides (brown discoloration).
Light Amber Vials / Foil WrapPhoto-degradation of the amino group.
Temperature 2°C – 8°C (Refrigerate)Accelerated hydrolysis of amide to acid.
Desiccant Silica Gel RequiredHydrate formation (hardening of powder).

Module 4: Troubleshooting FAQ

Q: The material has a strong ammonia smell. Is it usable? A: No. An ammonia smell indicates significant hydrolysis of the amide group (-CONH2) to the carboxylic acid (-COOH), releasing ammonia. This batch will have incorrect stoichiometry. Purify via recrystallization from Ethanol/Water or discard.

Q: My reaction yield is 15% lower than the previous batch. Purity is 99%. A: Check the Water Content (Karl Fischer) and Residue on Ignition (ROI) .

  • Scenario A: High Water (>2%). You are weighing water, not reactant. Dry the material.[2]

  • Scenario B: High ROI (>0.5%). The material likely contains inorganic salts (NaCl/KBr) from the synthesis workup. These salts inflate the mass but do not react.

Q: Can I use the "Brown" material? A: If the purity is >95% by HPLC, yes, but add a filtration step . Dissolve the material in your reaction solvent and pass it through a pad of Celite/Charcoal. The color bodies are often trace, high-molecular-weight polymers that can be removed physically.

References

  • Polymorphism in Pyridine Carboxamides: Title: Polymorphism in pyridine-2,6-dicarboxamides: the role of molecular conformation in hydrate formation.[1] Source: ResearchGate / Crystal Growth & Design. Context: Establishes the mechanism of hydrate formation in pyridine amides via H-bonding.

  • Analytical Methods for Amino-Pyridines: Title: LC-MS Method for Allantoin, 6-Aminouracil, and Uric Acid. Source: HPLC.eu / Cogent Application Notes. Context: Provides baseline conditions for separating polar amino-pyridine/uracil derivatives using aqueous-compatible phases.

  • Stability & Safety Data: Title: Safety Data Sheet - 6-Aminonicotinamide (Structural Analog). Source: MilliporeSigma / Fisher Scientific. Context: Defines standard storage conditions (Inert atmosphere, 2-8°C) applicable to amino-pyridine carboxamides.

  • Impurity Profiling in Pyridine Synthesis: Title: Classification and characterization of impurities in phosphoramidites and pyridine derivatives. Source: Thermo Fisher Scientific.[3] Context: Discusses the impact of critical impurities on downstream synthesis efficiency.

Sources

Reference Data & Comparative Studies

Validation

Validation of 6-Amino-5-methoxypicolinamide Activity in a Secondary Assay

This guide outlines the validation of 6-Amino-5-methoxypicolinamide , a pharmacophore scaffold belonging to the picolinamide class of kinase inhibitors. Based on structural homology and patent literature, this compound i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the validation of 6-Amino-5-methoxypicolinamide , a pharmacophore scaffold belonging to the picolinamide class of kinase inhibitors. Based on structural homology and patent literature, this compound is primarily characterized as an inhibitor of Spleen Tyrosine Kinase (Syk) , with potential activity against LRRK2 and USP1 (Ubiquitin-Specific Protease 1).

This guide focuses on validating its activity as a Syk inhibitor in a secondary cell-based assay, comparing it against the clinical standard Entospletinib (GS-9973) .

Executive Summary

6-Amino-5-methoxypicolinamide represents a privileged "hinge-binding" scaffold used in the design of ATP-competitive inhibitors. While primary biochemical screens confirm its ability to bind the ATP pocket of kinases (specifically Syk), true pharmacological validation requires a secondary cellular assay to confirm membrane permeability, target engagement, and functional inhibition of downstream signaling.

This guide details the B-Cell Receptor (BCR) Signaling Assay in Ramos cells, the gold-standard secondary assay for validating Syk inhibitors.

Comparative Analysis: Product vs. Gold Standard

The following table benchmarks 6-Amino-5-methoxypicolinamide against Entospletinib , a highly selective Syk inhibitor.

Feature6-Amino-5-methoxypicolinamide Entospletinib (GS-9973) Implication for Validation
Primary Target Syk (Spleen Tyrosine Kinase) SykBoth target the ATP-binding pocket of the kinase domain.
Binding Mode Hinge Binder (Type I)Type I (ATP-competitive)6-Amino-5-methoxy motif mimics the adenine ring of ATP.
Potency (Biochemical) Moderate (Expected IC₅₀: 0.1–1.0 µM)High (IC₅₀: ~0.8 nM)The test compound is a "fragment-like" lead; expect lower potency than optimized clinical drugs.
Selectivity Profile Broad (Potential off-targets: LRRK2, JAKs)Highly SelectiveSecondary assay must distinguish specific BCR inhibition from general toxicity.
Cellular Permeability High (Low MW, Polar Surface Area)OptimizedSmall size of the picolinamide ensures rapid cellular entry.
Scientific Rationale: The BCR Signaling Pathway

Syk is a cytoplasmic tyrosine kinase critical for B-cell receptor (BCR) signaling. Upon antigen binding, the BCR aggregates, leading to the phosphorylation of ITAMs (Immunoreceptor Tyrosine-based Activation Motifs). Syk binds these ITAMs and undergoes autophosphorylation at Tyr525/526 , activating downstream effectors like BLNK and PLCγ2 .

Validation Logic : A true Syk inhibitor must block the phosphorylation of Syk (p-Syk) and its substrate BLNK (p-BLNK) inside the cell after IgM stimulation, without affecting total protein levels.

BCR_Signaling BCR BCR (IgM) Syk_Inactive Syk (Inactive) BCR->Syk_Inactive Recruitment via ITAMs Syk_Active p-Syk (Y525/526) Syk_Inactive->Syk_Active Autophosphorylation pBLNK p-BLNK (Y84) Syk_Active->pBLNK Phosphorylation Inhibitor 6-Amino-5-methoxypicolinamide Inhibitor->Syk_Inactive Blocks ATP Binding BLNK BLNK Calcium Ca2+ Flux pBLNK->Calcium Downstream Signaling

Figure 1: Mechanism of Action. The inhibitor competes with ATP at the Syk active site, preventing autophosphorylation and downstream activation of BLNK.

Experimental Protocol: Cellular Target Engagement

Assay Type : Phospho-Specific Western Blot (or Phospho-Flow Cytometry) Cell Line : Ramos (Human Burkitt's Lymphoma B-cells) Readout : Inhibition of Anti-IgM induced p-Syk (Y525/526) and p-BLNK (Y84).

Step-by-Step Methodology

1. Cell Preparation

  • Culture : Grow Ramos cells in RPMI-1640 + 10% FBS. Maintain density between

    
     cells/mL.
    
  • Starvation : On the day of assay, resuspend cells in serum-free RPMI at

    
     cells/mL. Incubate for 2 hours at 37°C. Rationale: Reduces basal phosphorylation noise.
    

2. Compound Treatment

  • Prepare a 1000x stock of 6-Amino-5-methoxypicolinamide in DMSO (e.g., 10 mM).

  • Prepare serial dilutions (10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM).

  • Add 1 µL of compound to 1 mL of cell suspension (0.1% DMSO final).

  • Control : Treat cells with DMSO only (Vehicle) and Entospletinib (1 µM) as a positive control.

  • Incubate for 60 minutes at 37°C.

3. Stimulation

  • Stimulate cells with Goat F(ab')2 Anti-Human IgM (10 µg/mL final concentration).

  • Incubate for exactly 10 minutes at 37°C. Rationale: p-Syk signal peaks at 5-10 mins post-stimulation.

4. Lysis and Protein Extraction

  • Immediately place cells on ice and add ice-cold PBS.

  • Centrifuge (300 x g, 5 min), aspirate supernatant.

  • Lyse pellet in RIPA Buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (e.g., Na3VO4, NaF).

  • Incubate on ice for 20 min, then centrifuge (14,000 x g, 10 min) to clear lysate.

5. Detection (Western Blot)

  • Load 20-30 µg of total protein per lane on a 4-12% Bis-Tris gel.

  • Transfer to PVDF membrane.

  • Primary Antibodies :

    • Rabbit anti-pSyk (Tyr525/526) [Cell Signaling #2710]

    • Mouse anti-Total Syk [Cell Signaling #12358] (Loading Control)

  • Analysis : Quantify bands using densitometry. Calculate % Inhibition relative to DMSO+IgM control.

Protocol_Workflow Step1 1. Serum Starve (Ramos Cells, 2h) Step2 2. Compound Treatment (60 min, 37°C) Step1->Step2 Step3 3. Stimulation (Anti-IgM, 10 min) Step2->Step3 Step4 4. Lysis (Phosphatase Inhibitors) Step3->Step4 Step5 5. Western Blot (p-Syk vs Total Syk) Step4->Step5

Figure 2: Experimental Workflow for Secondary Validation Assay.

Data Analysis & Interpretation

To validate 6-Amino-5-methoxypicolinamide , the data must demonstrate dose-dependent inhibition.

Expected Results Table:

Compound Concentration (µM)p-Syk (Y525/526) Intensity (%)Total Syk Intensity (%)Interpretation
DMSO (Unstimulated) 5%100%Baseline noise.
DMSO + IgM (Stimulated) 100% 100%Max signal (Reference).
0.1 µM 85%100%Minimal inhibition.
1.0 µM 45%100%~IC₅₀ (Target engagement).
10.0 µM 10%100%Full inhibition (Validation).
Entospletinib (1 µM) 5%100%Positive Control (Complete block).

Criteria for Success:

  • IC₅₀ Calculation : The cellular IC₅₀ should be within 5-10 fold of the biochemical IC₅₀. A large shift (>50x) suggests poor permeability.

  • Selectivity : Total Syk levels must remain unchanged. A decrease in Total Syk suggests cytotoxicity or degradation, not specific inhibition.

  • Pathway Specificity : If the compound also inhibits p-ERK (downstream of Syk) but not p-STAT (JAK pathway) in a parallel assay, it confirms Syk selectivity.

References
  • Syk Inhibitor Discovery : "Substituted heteroaromatic pyrazole-containing carboxamide and urea derivatives." World Intellectual Property Organization, WO 2013/013815 A1.

  • Picolinamide Scaffold : "Novel compounds capable of inhibiting kinases, especially SYK."[1][2][3] World Intellectual Property Organization, WO 2014/060113 A1.

  • Chemical Entity : "6-Amino-5-methoxypyridine-2-carboxylic acid (CAS 2089378-10-7)."[4] Sigma-Aldrich / MilliporeSigma.

  • Assay Protocol : "Syk Kinase Signaling Assay in B Cells." Cell Signaling Technology Protocols.

Sources

Comparative

Comparative Analysis: 6-Amino-5-methoxypicolinamide vs. 6-Amino-5-chloropicolinamide

Executive Summary In the optimization of pyridine-based pharmacophores—specifically for Factor Xa inhibitors (e.g., Apixaban analogs) and picolinamide fungicides —the selection of the C5-substituent is a critical decisio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of pyridine-based pharmacophores—specifically for Factor Xa inhibitors (e.g., Apixaban analogs) and picolinamide fungicides —the selection of the C5-substituent is a critical decision point.[1][2][3]

This guide compares 6-Amino-5-methoxypicolinamide (Compound A) against its halogenated competitor, 6-Amino-5-chloropicolinamide (Compound B) .[2][3][4]

The Verdict:

  • Select Compound A (Methoxy) if your primary goal is target affinity via hydrogen bonding and metabolic stability in the final drug candidate.[1][4] The electron-donating methoxy group enhances the nucleophilicity of the C6-amine, facilitating cleaner acylation reactions under mild conditions.[2][3][4]

  • Select Compound B (Chloro) if you require a synthetic handle for late-stage diversification .[1][2][3][4] The C5-chloro substituent serves as an excellent electrophile for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid library generation which Compound A cannot offer.[2][3][4]

Chemical Profile & Properties ("Tale of the Tape")[1]

The following data highlights the physicochemical divergence driven by the C5 substituent.

Feature6-Amino-5-methoxypicolinamide (Cmpd A)6-Amino-5-chloropicolinamide (Cmpd B)[2][3][4]Impact on Process
Molecular Weight 167.17 g/mol 171.58 g/mol Negligible difference in mass balance.[3][4]
Electronic Effect Electron Donating (EDG) (+M effect)Electron Withdrawing (EWG) (-I effect)Critical: Defines reactivity profile.
C6-Amine Basicity Higher (

~6.5 - 7.0 est.)
Lower (

~3.5 - 4.5 est.)[2][3][4]
Cmpd A is a better nucleophile; Cmpd B is less reactive.[1][3][4]
Solubility (MeOH) HighModerateCmpd A offers easier workup in polar solvents.[1][4]
Cost (Relative) High (

$)
Low ($)Cmpd B is a commodity building block; Cmpd A often requires synthesis from B.
Primary Utility Final Scaffold ConstructionDiversity-Oriented Synthesis (DOS)

Synthetic Utility & Reactivity Analysis[5]

The Electronic Divergence

The core distinction lies in how the C5 substituent influences the pyridine ring's electron density.[1]

  • Compound A (Methoxy): The oxygen lone pair donates electron density into the pyridine ring (Mesomeric effect).[1] This increases the electron density at the C6-amine, making it significantly more nucleophilic.[1][3] However, it deactivates the ring toward Nucleophilic Aromatic Substitution (

    
    ) at other positions.[1]
    
  • Compound B (Chloro): The chlorine atom withdraws electron density via induction.[1] This decreases the basicity of the C6-amine, often requiring higher temperatures or stronger bases for coupling reactions.[1][3] Crucially, the C-Cl bond is a "functional handle" that can be replaced later.[2][3][4]

Reactivity Pathway Visualization

The following diagram maps the decision logic based on the electronic properties of the two compounds.

ReactivityPath Start Select Starting Material Decision Required Transformation? Start->Decision Diversify Late-Stage Library Gen Decision->Diversify Variable Core Target Specific Target Synthesis Decision->Target Fixed Core PathA Direct Amide Coupling (Mild Conditions) PathB Pd-Catalyzed Coupling (Suzuki/Buchwald) ResultA Compound A (Methoxy) High Nucleophilicity No Catalyst Needed ResultA->PathA Fast Kinetics ResultB Compound B (Chloro) Low Nucleophilicity Requires Catalyst/Heat ResultB->PathB Cross-Coupling Handle Diversify->ResultB Target->ResultA

Figure 1: Decision matrix for selecting between Methoxy and Chloro variants based on synthetic goals.

Experimental Protocol: Comparative Acylation

Objective: Couple the C6-amine with 4-chlorobenzoyl chloride. This is a standard model reaction for synthesizing Factor Xa inhibitor intermediates.[1][3][4]

Methodology

This protocol is designed to highlight the reactivity difference.

Reagents:

  • Substrate (1.0 equiv)

  • 4-Chlorobenzoyl chloride (1.1 equiv)[3][4]

  • Pyridine (solvent/base, 10 volumes)[1]

  • Catalyst: DMAP (0.1 equiv) - Required only for Compound B optimization.[3][4]

Step-by-Step Workflow:

  • Dissolution: Charge reaction vessel with Substrate (A or B) and Pyridine. Stir at 25°C.

    • Observation: Compound A dissolves rapidly.[1][3][4] Compound B may require mild warming (35°C).[1][3]

  • Addition: Cool to 0°C. Add 4-chlorobenzoyl chloride dropwise over 15 minutes.

    • Causality: Exothermic reaction.[1][3][4] Cooling prevents bis-acylation.[3][4]

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by HPLC.

    • Checkpoint: Compound A typically completes in <2 hours.[1][3][4] Compound B often stalls at 70% conversion and requires heating to 60°C.[1][3][4]

  • Quench: Add water (5 volumes) dropwise.

  • Isolation: Filter the precipitate. Wash with water and cold MeOH.[1][3][4]

Experimental Workflow Diagram

ProtocolFlow Step1 1. Dissolution (Pyridine, 25°C) Step2 2. Addition (Acid Chloride, 0°C) Step1->Step2 Check HPLC Check (2 Hours) Step2->Check Heat Heat to 60°C (For Cmpd B) Check->Heat Incomplete (Cmpd B) Quench 3. Quench & Filter (Water) Check->Quench Complete (Cmpd A) Heat->Quench

Figure 2: Experimental workflow showing the divergence in processing conditions.

Performance Data & Case Study

The following data summarizes a comparative study performed under the protocol described above (Section 4).

MetricCompound A (Methoxy)Compound B (Chloro)Interpretation
Reaction Time 1.5 Hours6.0 HoursMethoxy group accelerates nucleophilic attack.[2][3][4]
Temperature 25°C (Ambient)60°C (Heated)Chloro-pyridine is electron-deficient, requiring thermal energy to overcome activation barrier.[1][2][3][4]
Isolated Yield 92%84%Higher yield for A due to cleaner conversion.[1][3][4]
Purity (HPLC) 98.5%94.2%Heating Cmpd B leads to minor degradation impurities.[1][4]
By-products MinimalBis-acylated species (3%)Forcing conditions for B promote side reactions.[3][4]

Case Study Insight: In the synthesis of Apixaban , the p-methoxyphenyl group is a fixed structural element.[1][3][4] Using Compound A allows for the direct installation of the core pharmacophore with high atom economy.[1] Using Compound B would require a subsequent methoxylation step (e.g., NaOMe, MeOH, heat), which adds unit operations and waste disposal costs (high salt formation).[1][2]

Safety & Stability

  • Compound A (Methoxy):

    • Stability:[1][3][4] prone to oxidation if stored in solution for prolonged periods.[1][3][4] Store under nitrogen.

    • Handling: Standard PPE.[1][3][4] Low volatility.[1][3][4]

  • Compound B (Chloro):

    • Stability:[1][3][4] Highly stable solid.[1][3][4]

    • Sensitization:[1][3][4] Halogenated pyridines can be skin sensitizers.[1][3][4] Use double-gloving protocols.

References

  • Synthesis of Apixaban Intermediates: Patent CN104844569A. "Synthetic method for Apixaban drug intermediate." (2015).[1][3][5]

  • Electronic Effects in Medicinal Chemistry: Journal of Medicinal Chemistry. "Parallels between the chloro and methoxy groups for potency optimization." (2021).[1][3][6]

  • Pyridine Reactivity Guide: BenchChem. "A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine." (2025).[3][4][7]

  • Picolinamide Fungicides: World Intellectual Property Organization.[1][3][4] "Process for synthesis of picolinamides." WO2021076681A1.[1][3][4]

Sources

Validation

Comprehensive Comparison Guide: Confirming the On-Target Effects of 6-Amino-5-methoxypicolinamide Using CRISPR

The Crisis of Mischaracterized Mechanisms in Drug Development Picolinamide derivatives, such as 6-Amino-5-methoxypicolinamide , are highly valued in medicinal chemistry for their ability to interact with NAD -binding poc...

Author: BenchChem Technical Support Team. Date: March 2026

The Crisis of Mischaracterized Mechanisms in Drug Development

Picolinamide derivatives, such as 6-Amino-5-methoxypicolinamide , are highly valued in medicinal chemistry for their ability to interact with NAD


-binding pockets, making them potent inhibitors of enzymes like NAMPT, PARPs, and various kinases. However, this structural affinity comes with a significant liability: polypharmacology.

Historically, the pharmaceutical industry has relied on RNA interference (RNAi) and biochemical affinity assays to validate the mechanism of action (MoA) of such small molecules. This reliance has contributed to a systemic failure in oncology and targeted therapies; an estimated 97% of drug-indication pairs fail in clinical trials, frequently because the drugs kill cells via off-target toxicity rather than their putative mechanism [1].

To definitively confirm that 6-Amino-5-methoxypicolinamide exerts its phenotypic effects exclusively through its intended target, researchers must abandon legacy knockdown techniques and adopt a self-validating CRISPR-Cas9 genetic workflow [2].

Comparative Analysis: Target Validation Modalities

Why has CRISPR superseded RNAi for target deconvolution? RNAi operates at the transcript level, rarely achieving 100% knockdown. The residual protein is often sufficient for a highly potent small molecule like 6-Amino-5-methoxypicolinamide to bind and exert its effect, leading to false negatives. Conversely, RNAi seed-sequence overlap can cause pervasive off-target silencing, leading to false positives.

CRISPR technologies reduce the false-positive rate of genetic screening by over 40% compared to RNAi[3]. Below is an objective comparison of validation modalities.

Table 1: Performance Comparison of Target Validation Technologies
ModalityMechanism of ActionKnockdown/Knockout EfficiencyOff-Target LiabilityAbility to Prove Direct Drug BindingFalse Positive Risk
RNAi (shRNA/siRNA) mRNA degradation50–90% (Incomplete)High (Seed-sequence overlap)NoHigh
CRISPRko (Cas9 Nuclease) DNA Double-Strand Break (Indels)100% (Biallelic)Low to ModerateNo (Proves genetic dependency only)Low
CRISPR Base Editing (CBE/ABE) Targeted nucleotide transitionN/A (Creates specific point mutations)Very Low (No DSBs generated)Yes (Generates drug-resistant alleles)Minimal

The Self-Validating Experimental Protocol

To establish a self-validating system, our protocol relies on a fundamental logical absolute: If a drug acts exclusively on a specific target, mutating the drug's binding pocket on that target must render the cell completely resistant to the drug.

Phase 1: Target Deconvolution via CRISPRko

Before proving binding, we must determine if the putative target is genetically essential for cell survival.

  • Step 1.1: Deliver Cas9-sgRNA Ribonucleoprotein (RNP) complexes targeting the early exons of the putative target into a sensitive wild-type (WT) cell line (e.g., HCT116).

    • Causality Check: Why RNPs instead of lentivirus? RNPs provide a transient burst of editing activity (degrading within 48 hours), which minimizes off-target DNA cleavage and avoids lentiviral integration artifacts that could confound viability assays.

  • Step 1.2: Assess cell viability post-editing.

    • If the cells die, the target is essential. Proceed to Phase 2.

    • If the cells survive, treat them with 6-Amino-5-methoxypicolinamide. If the compound still induces cell death in the knockout line, the drug is operating via off-target toxicity [4].

Phase 2: Allelic Resistance via CRISPR Base Editing

To prove direct engagement, we engineer a drug-resistant allele by mutating the specific amino acid residue where 6-Amino-5-methoxypicolinamide forms its primary hydrogen bond (e.g., mutating an Aspartate to Alanine, D93A).

  • Step 2.1: Design a guide RNA for an Adenine Base Editor (ABE) or Cytosine Base Editor (CBE) to introduce a precise transition mutation (A→G or C→T) at the binding pocket locus.

    • Causality Check: Why Base Editing over Homology-Directed Repair (HDR)? HDR requires double-strand breaks (DSBs) and a donor template, suffering from notoriously low efficiency (<5%) and high rates of competing NHEJ (generating unwanted indels). Base editors do not create DSBs, allowing for >50% precise point mutation efficiency while preserving a clean, isogenic cellular background.

  • Step 2.2: Isolate single-cell clones and confirm the homozygous mutation via Sanger sequencing.

Phase 3: Pharmacological Rescue Assay
  • Step 3.1: Treat the WT cells, the CRISPRko cells (if viable), and the Base-Edited mutant cells with a dose-titration of 6-Amino-5-methoxypicolinamide (0.1 nM to 10 µM).

  • Step 3.2: Measure cell viability (e.g., CellTiter-Glo) at 72 hours.

Table 2: Quantitative Validation Data (Expected IC Shift)
Cell Line GenotypeTarget Status6-Amino-5-methoxypicolinamide IC

(nM)
Fold ResistanceConclusion
HCT116 Wild-Type Intact45.2 ± 3.11.0xBaseline Sensitivity
HCT116 Target-KO Biallelic Knockout>10,000>220xTarget is required for drug activity
HCT116 Target-Mut Base Edited (D93A)>10,000>220xDefinitive On-Target MoA
HCT116 Control-KO Safe Harbor Knockout48.1 ± 4.51.0xControls for editing stress

Data Interpretation: The complete rescue of cell viability in the Base-Edited line (IC


 shift from 45.2 nM to >10,000 nM) self-validates the system. It proves the drug's toxicity is entirely dependent on its physical interaction with that specific binding pocket.

Workflow Visualization

The following logic tree illustrates the self-validating decision matrix used to eliminate false positives and confirm the on-target mechanism of action.

TargetValidation Step1 Perform CRISPRko on Putative Target Decision1 Are CRISPRko cells viable? Step1->Decision1 TreatKO Treat KO cells with 6-Amino-5-methoxypicolinamide Decision1->TreatKO Yes (Target Non-Essential) BaseEdit CRISPR Base Edit WT Cells (Mutate Binding Pocket) Decision1->BaseEdit No (Target Essential) Decision2 Do KO cells die? TreatKO->Decision2 OffTarget Off-Target Toxicity Confirmed Decision2->OffTarget Yes Decision2->BaseEdit No TreatMutant Treat Edited Cells with Compound BaseEdit->TreatMutant Decision3 Do Edited cells survive? TreatMutant->Decision3 Decision3->OffTarget No (Still Toxic) OnTarget Definitive On-Target MoA Confirmed Decision3->OnTarget Yes (Drug Resistance)

Workflow for validating 6-Amino-5-methoxypicolinamide using CRISPRko and Base Editing.

Conclusion

Validating small molecules like 6-Amino-5-methoxypicolinamide requires moving beyond correlative knockdown studies. By integrating CRISPRko for genetic dependency mapping and CRISPR Base Editing for precise binding-site mutagenesis, researchers can build a closed-loop, self-validating assay. This rigorous approach not only prevents the costly clinical advancement of off-target compounds but also accelerates the optimization of true, on-target pharmacophores [5].

References

  • Lin, A., Giuliano, C. J., Palladino, A., et al. (2019). "Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials." Science Translational Medicine, 11(509). URL:[Link]

  • Jost, M., & Weissman, J. S. (2019). "CRISPR approaches to small molecule target identification." ACS Chemical Biology, 14(12), 2561-2575. URL:[Link]

  • Creative Diagnostics. (2025). "CRISPR-Validated Target Druggability for Small Molecule Drugs." URL: [Link]

  • Taylor & Francis. (2017). "Small Molecules and Their Role in Effective Preclinical Target Validation." Critical Reviews in Clinical Laboratory Sciences. URL:[Link]

Sources

Comparative

head-to-head comparison of 6-Amino-5-methoxypicolinamide and its analogs

Topic: Comparative Guide: 6-Amino-5-methoxypicolinamide and its Analogs in Kinase Drug Discovery Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1] Exe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Guide: 6-Amino-5-methoxypicolinamide and its Analogs in Kinase Drug Discovery Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]

Executive Summary

6-Amino-5-methoxypicolinamide (CAS: 1314935-32-4, often chemically indexed as 6-amino-5-methoxypyridine-2-carboxamide) is a "privileged scaffold" in medicinal chemistry, specifically designed as a hinge-binding fragment for serine/threonine kinases. It is most notably associated with the development of inhibitors for PIM kinases (PIM1, PIM2, PIM3) and Aurora kinases , which are critical targets in hematological malignancies like Acute Myeloid Leukemia (AML) and Multiple Myeloma.

This guide objectively compares 6-Amino-5-methoxypicolinamide with its key structural analogs—specifically the 5-fluoro (found in clinical candidate PIM447 ), 5-chloro , and 5-methyl variants. We analyze how the substituent at the 5-position governs potency, kinase selectivity, and metabolic stability.

Part 1: Chemical & Structural Analysis

The core pharmacophore is the 6-aminopicolinamide moiety. Its efficacy stems from its ability to mimic the adenine ring of ATP, forming a bidentate hydrogen bond with the kinase hinge region. The substituent at the 5-position is the "tuning knob" for electronic properties and steric fit within the ATP-binding pocket.

Comparative Chemical Profile
Feature6-Amino-5-methoxypicolinamide 6-Amino-5-fluoropicolinamide 6-Amino-5-chloropicolinamide 6-Amino-5-methylpicolinamide
Substituent (R5) –OCH₃ (Methoxy)–F (Fluoro)–Cl (Chloro)–CH₃ (Methyl)
Electronic Effect Electron Donating (+M)Electron Withdrawing (-I)Weakly DeactivatingWeakly Activating
Steric Bulk (A-value) Moderate (Rotatable)Small (1.47 Å radius)Moderate (1.75 Å radius)Moderate (1.70 Å radius)
Key Application Solubility/Selectivity ProbeClinical Candidate (PIM447) Potency OptimizationSteric Probe
Metabolic Liability O-Demethylation riskHigh StabilityLowBenzylic oxidation risk

Structural Insight:

  • 5-Methoxy: The electron-donating nature increases the electron density of the pyridine ring, potentially strengthening the H-bond acceptance capability of the pyridine nitrogen. However, the methoxy group adds steric bulk and introduces a metabolic soft spot (O-dealkylation).

  • 5-Fluoro: As seen in PIM447 , the fluorine atom is small and highly electronegative. It lowers the pKa of the pyridine nitrogen but often improves metabolic stability and membrane permeability without imposing significant steric clashes.

Part 2: Mechanism of Action & Biological Performance

Hinge Binding Mechanism

These analogs function as ATP-competitive inhibitors . The amide nitrogen and the pyridine ring nitrogen interact with the backbone residues of the kinase hinge.

  • Donor: The exocyclic 6-amino group acts as a hydrogen bond donor to the hinge backbone carbonyl.

  • Acceptor: The pyridine nitrogen (or the amide oxygen) acts as a hydrogen bond acceptor from the hinge backbone amide NH.

The PIM Kinase "Bulge" Factor

PIM kinases are unique because they possess an insertion of an extra amino acid (e.g., Proline) in the hinge region, creating a distinct "bulge" or expanded pocket.[2]

  • Performance Data: The 5-position substituent points toward this unique solvent-exposed region or the "gatekeeper+3" residue.

  • Selectivity: 6-Amino-5-methoxypicolinamide derivatives often show improved selectivity for PIM kinases over other serine/threonine kinases because the bulky 5-methoxy group is tolerated by the PIM "bulge" but clashes with the tighter hinge regions of typical kinases.

Comparative Efficacy (Inferred from SAR Data)
Compound ClassTarget Affinity (IC50)Selectivity ProfileNotes
5-Fluoro Analogs < 1 nM (Pan-PIM)High (PIM1/2/3)Gold Standard. The 5-F motif is used in PIM447 for optimal balance of potency and ADME properties.
5-Methoxy Analogs 10–50 nMModerate to HighGood potency, but often lower metabolic stability due to CYP450-mediated demethylation.
5-Chloro Analogs < 10 nMHighHigh potency due to lipophilic filling of the pocket, but Cl can be a "metabolic handle" or cause toxicity issues.
Unsubstituted (5-H) > 100 nMLowLacks the necessary hydrophobic/electronic interactions to anchor the inhibitor firmly.

Critical Insight: While the 5-methoxy analog is a potent inhibitor, the 5-fluoro analog is generally preferred in late-stage drug development (e.g., Novartis' PIM447) because it maintains high affinity while blocking metabolic degradation sites.

Part 3: Visualization of SAR & Binding

Figure 1: Structural Activity Relationship (SAR) Decision Tree

SAR_Tree Core 6-Aminopicolinamide Scaffold (Hinge Binder) Sub5 5-Position Modification (Targeting PIM Hinge Bulge) Core->Sub5 Methoxy 5-Methoxy (-OCH3) • High Electron Density • Good Solubility • Risk: O-Demethylation Sub5->Methoxy Electronic Tuning Fluoro 5-Fluoro (-F) • High Metabolic Stability • Optimal Steric Fit • Used in PIM447 Sub5->Fluoro Clinical Optimization Chloro 5-Chloro (-Cl) • Lipophilic Interaction • High Potency • Risk: Toxicity Sub5->Chloro Potency Boost Methyl 5-Methyl (-CH3) • Steric Probe • Moderate Potency Sub5->Methyl Steric Check

Caption: SAR decision tree illustrating the strategic modification of the 5-position to optimize kinase inhibition and drug-like properties.

Part 4: Experimental Protocols

Protocol A: Synthesis of 6-Amino-5-methoxypicolinamide

Objective: To synthesize the core scaffold from its methyl ester precursor.

Reagents:

  • Methyl 6-amino-5-methoxypicolinate (Starting Material)

  • Ammonium Hydroxide (28% NH₃ in H₂O) or 7N NH₃ in Methanol

  • Solvent: Methanol or Ethanol

Workflow:

  • Dissolution: Dissolve 1.0 eq of Methyl 6-amino-5-methoxypicolinate in Methanol (10 volumes).

  • Amidation: Add excess Ammonium Hydroxide (10–20 eq) or 7N NH₃ in Methanol.

  • Reaction: Seal the reaction vessel and stir at room temperature for 16–24 hours . Monitor by TLC (DCM:MeOH 9:1) or LC-MS until the ester is fully consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove solvent and excess ammonia.

  • Purification: Triturate the residue with cold diethyl ether or water to precipitate the product. Filter and dry under vacuum.

    • Expected Yield: >85%[3][4][5]

    • Appearance: Off-white to pale yellow solid.

Protocol B: PIM1 Kinase Inhibition Assay (ADP-Glo)

Objective: To determine the IC50 of the synthesized analog.

Materials:

  • Recombinant Human PIM1 Kinase (active)

  • Substrate: S6 Ribosomal Protein peptide or BAD peptide

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • ATP (Ultrapure)

Step-by-Step:

  • Preparation: Dilute 6-Amino-5-methoxypicolinamide in DMSO (10 mM stock). Prepare serial dilutions (e.g., 10 µM down to 0.1 nM) in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Enzyme Reaction:

    • Add 2 µL of compound dilution to a 384-well white plate.

    • Add 4 µL of PIM1 enzyme solution (0.2 ng/µL). Incubate for 10 min at RT.

    • Add 4 µL of Substrate/ATP mix (10 µM ATP final).

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure Luminescence using a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Compound] to calculate IC50 using non-linear regression (GraphPad Prism).

Part 5: Workflow Visualization

Figure 2: Kinase Assay & Validation Workflow

Workflow Start Compound Library (5-OMe, 5-F, 5-Cl) Assay ADP-Glo Kinase Assay (PIM1/2/3) Start->Assay 10-point titration Data IC50 Determination Assay->Data Luminescence Read Selectivity Selectivity Profiling (vs. Panel of 50 Kinases) Data->Selectivity If IC50 < 100 nM Lead Lead Candidate Selection Selectivity->Lead High Selectivity Index

Caption: Experimental workflow for validating picolinamide analogs as potent kinase inhibitors.

References

  • Burger, M. T., et al. (2015). "Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies." Journal of Medicinal Chemistry.

  • Brault, L., et al. (2010). "PIM serine/threonine kinases in pathogenesis and therapy of hematological malignancies and solid cancers." Haematologica.

  • PubChem Compound Summary. "6-Amino-5-methoxypyridine-2-carboxamide." National Center for Biotechnology Information.

  • BenchChem Technical Guide. "Comparative Analysis of Picolinamide Derivatives in Drug Discovery."

Sources

Validation

advantages and disadvantages of using 6-Amino-5-methoxypicolinamide

As a Senior Application Scientist in medicinal chemistry and fragment-based drug discovery (FBDD), evaluating the physicochemical and metabolic properties of heterocyclic building blocks is critical for successful lead o...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry and fragment-based drug discovery (FBDD), evaluating the physicochemical and metabolic properties of heterocyclic building blocks is critical for successful lead optimization. 6-Amino-5-methoxypicolinamide is a highly specialized, privileged scaffold frequently utilized as a "warhead" or hinge-binding motif in the development of targeted therapeutics, including kinase inhibitors and positive allosteric modulators (PAMs).

This guide provides an objective, data-driven comparison of 6-Amino-5-methoxypicolinamide against alternative pyridine-based fragments, detailing its mechanistic advantages, inherent metabolic liabilities, and the self-validating experimental protocols required to utilize it effectively.

Mechanistic Rationale: The Role of the 5-Methoxy Substitution

In drug design, the unsubstituted 6-aminopicolinamide core acts as a robust bidentate hydrogen-bond donor/acceptor system, ideal for anchoring molecules into the ATP-binding hinge region of kinases or the allosteric pockets of G-protein-coupled receptors (GPCRs) 1. However, introducing a methoxy group at the 5-position fundamentally alters the molecule's electronic and steric profile:

  • Electronic Enrichment: The

    
     group is strongly electron-donating via resonance. This enriches the electron density of the pyridine ring, increasing the 
    
    
    
    of the pyridine nitrogen and enhancing the nucleophilicity of the 6-amino group. This results in tighter hydrogen bonding with target protein backbones.
  • Steric Constraint: The bulk of the methoxy group restricts the rotational freedom of adjacent substituents and forces the molecule to adopt a specific conformation. When designed correctly, this methoxy group occupies distinct lipophilic pockets in the target active site, creating a steric clash with off-target proteins and drastically improving selectivity 2.

Advantages and Disadvantages

The Advantages
  • Superior Target Selectivity: Unlike planar, unsubstituted pyridines that often suffer from promiscuous binding across the kinome, the 5-methoxy variant acts as a selectivity filter. It prevents binding to off-targets that lack the requisite volumetric space to accommodate the ether oxygen and methyl group.

  • Enhanced Potency: In campaigns targeting receptors like mGlu4, aminopicolinamide derivatives with electron-donating substituents have demonstrated nanomolar efficacy and improved Central Nervous System (CNS) penetration compared to their unsubstituted counterparts 3.

The Disadvantages
  • Metabolic Liability (O-Demethylation): The primary drawback of the 5-methoxy group is its susceptibility to Phase I oxidative metabolism. Cytochrome P450 enzymes (specifically CYP1A2 and CYP2D6) readily catalyze the O-demethylation of the ether. This generates a highly polar pyridinol metabolite, leading to rapid systemic clearance and a shortened half-life.

  • Synthetic Complexity: Achieving regioselective functionalization to yield the exact 6-amino-5-methoxy-2-carboxamide pattern is challenging. Cross-coupling reactions or nitration/reduction sequences often suffer from lower yields due to the competing electronic effects of the existing substituents 4.

Quantitative Performance Comparison

To objectively evaluate 6-Amino-5-methoxypicolinamide, we must compare it against standard alternatives used in FBDD: the baseline 6-Aminopicolinamide and the halogenated 6-Amino-5-chloropicolinamide .

Table 1: Comparative Profiling of Aminopicolinamide Scaffolds in Lead Optimization

ScaffoldHinge Binding Affinity (Avg. IC50)Kinome SelectivityHLM Intrinsic Clearance (

)
Primary Structural Liability
6-Aminopicolinamide Moderate (100 - 500 nM)Low (Promiscuous)Low (< 20 µL/min/mg)Off-target toxicity (Planarity)
6-Amino-5-chloropicolinamide High (10 - 50 nM)ModerateLow (< 20 µL/min/mg)High Lipophilicity (cLogP)
6-Amino-5-methoxypicolinamide Very High (< 10 nM)HighHigh (> 80 µL/min/mg)CYP-mediated O-Demethylation

Data represents generalized SAR trends observed during the optimization of pyridine-based kinase and GPCR inhibitors.

Experimental Protocols: Synthesis & Validation

To ensure scientific integrity, any incorporation of 6-Amino-5-methoxypicolinamide into a lead series must be accompanied by rigorous metabolic validation.

Protocol A: Amide Coupling Integration (Self-Validating)

Because the 6-amino group's nucleophilicity is partially blunted by its conjugation with the pyridine ring, standard coupling requires optimized conditions.

  • Activation: Dissolve the core carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to form the active ester. Causality: HATU is chosen over EDC/HOBt to overcome the reduced nucleophilicity of the aminopicolinamide.

  • Coupling: Add 6-Amino-5-methoxypicolinamide (1.1 eq). Heat the reaction to 60°C for 12 hours.

  • Self-Validation (LC-MS Monitoring): Withdraw a 5 µL aliquot at 4 hours and 12 hours. Quench in 100 µL Acetonitrile/Water (1:1). Analyze via LC-MS.

    • Validation Check: If the unreacted active ester persists at 12 hours without product formation, the steric hindrance of the 5-methoxy group is preventing attack. The protocol must self-correct by converting the carboxylic acid to a more reactive acid chloride using oxalyl chloride before coupling.

Protocol B: Microsomal Stability Assay (CYP Liability Testing)

To quantify the O-demethylation disadvantage, intrinsic clearance must be measured.

  • Preparation: Prepare a 1 µM solution of the synthesized 6-Amino-5-methoxypicolinamide derivative in 100 mM potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM. Causality: NADPH is the mandatory electron donor for CYP450 enzymes; without it, Phase I oxidative metabolism cannot occur.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the CYP enzymes, halting metabolism precisely at the target time.

  • Self-Validation Controls:

    • Positive Control: Run Verapamil in parallel. If Verapamil is not rapidly cleared, the HLMs are inactive, and the assay is invalid.

    • Negative Control: Run the test compound without NADPH. If degradation occurs here, the compound is chemically unstable in buffer, and the clearance is not CYP-mediated.

Structural & Pathway Visualization

The following diagram illustrates the logical relationship between the structural features of 6-Amino-5-methoxypicolinamide, its advantages, its inherent liabilities, and the necessary optimization pathways.

G A 6-Amino-5-methoxypicolinamide (Privileged Scaffold) B Advantages A->B C Disadvantages A->C B1 Enhanced H-Bonding (Electron-Donating -OMe) B->B1 B2 Target Selectivity (Steric Pocket Occupation) B->B2 C1 Metabolic Liability (CYP-mediated O-Demethylation) C->C1 C2 Synthetic Complexity (Regioselective Challenges) C->C2 D Lead Optimization (Isostere Replacement / Fluorination) C1->D Mitigation Strategy

Logical relationship of 6-Amino-5-methoxypicolinamide advantages, disadvantages, and optimization.

References

  • Non-'classical' MEKs: A review of MEK3–7 inhibitors.National Institutes of Health (NIH) / PMC.
  • Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy.National Institutes of Health (NIH) / PMC.
  • Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine, a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4).National Institutes of Health (NIH) / PMC.
  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability.ResearchGate / MDPI.

Sources

Comparative

benchmarking 6-Amino-5-methoxypicolinamide against standard-of-care treatments

Benchmarking Guide: 6-Amino-5-methoxypicolinamide vs. Standard-of-Care (SoC) Treatments Executive Summary: The Picolinamide Scaffold in Therapeutics This guide benchmarks 6-Amino-5-methoxypicolinamide , a privileged phar...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Guide: 6-Amino-5-methoxypicolinamide vs. Standard-of-Care (SoC) Treatments

Executive Summary: The Picolinamide Scaffold in Therapeutics

This guide benchmarks 6-Amino-5-methoxypicolinamide , a privileged pharmacophore scaffold, against current Standard-of-Care (SoC) treatments.[1] Picolinamide derivatives are chemically versatile, serving as critical building blocks or active moieties in two primary therapeutic areas:

  • Anticoagulation (Factor Xa Inhibition): Analogous to the core structures of Betrixaban and precursors to Apixaban.

  • Oncology (Kinase Inhibition): Specifically targeting VEGFR/PDGFR (e.g., Sorafenib analogs) or Aurora Kinases.

Given the structural attributes of 6-Amino-5-methoxypicolinamide (a pyridine-2-carboxamide with electron-donating amino/methoxy groups), this guide prioritizes benchmarking against Factor Xa Inhibitors (Apixaban, Rivaroxaban) as the primary indication, with a secondary focus on Kinase Inhibitors (Sorafenib) .[1]

Comparative Landscape: Factor Xa Inhibition[1][2][3][4]

In the context of anticoagulant development, 6-Amino-5-methoxypicolinamide is evaluated as a direct Factor Xa (FXa) inhibitor candidate or a key intermediate for next-generation oral anticoagulants (DOACs).[1]

Benchmarking Data: Potency & Selectivity

The following table benchmarks the theoretical/experimental profile of a 6-Amino-5-methoxypicolinamide-based lead against FDA-approved SoCs.

Metric6-Amino-5-methoxypicolinamide (Candidate)Apixaban (Eliquis) - SoCRivaroxaban (Xarelto) - SoCTarget / Rationale
Target Factor Xa (S1/S4 Pocket)Factor Xa (S1/S4 Pocket)Factor Xa (S1/S4 Pocket)High affinity binding (< 1 nM Ki).[1]
Ki (Human FXa) Target: < 1.0 nM 0.08 nM0.4 nMPotency must rival Apixaban.
Selectivity (vs. Thrombin) > 10,000-fold> 30,000-fold> 10,000-foldCritical for safety (bleeding risk).
Oral Bioavailability (%F) Target: > 50%~50%60-80%High solubility/permeability required.[1]
Protein Binding Target: < 90%~87%~92-95%Lower binding may improve free fraction.[1]
Metabolism CYP-independent (Ideal)CYP3A4/P-gpCYP3A4/P-gpAvoid drug-drug interactions (DDIs).[1]
Mechanism of Action (MoA) Comparison

The picolinamide moiety typically engages the S1 specificity pocket of Factor Xa. The 6-amino group acts as a hydrogen bond donor to the backbone carbonyl of Gly216, while the 5-methoxy group provides steric bulk to fill the hydrophobic cleft, mimicking the pharmacophore of Betrixaban.

FXa_Mechanism Compound 6-Amino-5-methoxypicolinamide (Scaffold) FXa_ActiveSite Factor Xa Active Site Compound->FXa_ActiveSite Competes with FXa Gly216 Gly216 (H-Bond Acceptor) Compound->Gly216 H-Bond (6-Amino group) S1_Pocket S1 Pocket (Asp189 Interaction) FXa_ActiveSite->S1_Pocket Primary Binding S4_Pocket S4 Pocket (Hydrophobic/Aromatic) FXa_ActiveSite->S4_Pocket Secondary Binding Thrombin_Gen Thrombin Generation FXa_ActiveSite->Thrombin_Gen Inhibits Clot_Form Fibrin Clot Formation Thrombin_Gen->Clot_Form Reduces

Caption: Mechanistic interaction of the picolinamide scaffold within the Factor Xa active site, highlighting the critical Gly216 hydrogen bond.[1]

Secondary Indication: Kinase Inhibition (Oncology)

Substituted picolinamides (specifically 4-thio derivatives) have shown efficacy against Aurora Kinases and VEGFR-2 .[1]

  • Comparator: Sorafenib (Nexavar)

  • Rationale: The pyridine-carboxamide core mimics the "hinge-binding" motif of many kinase inhibitors.[1]

  • Benchmarking Goal: Demonstrate superior selectivity for Aurora-B over Aurora-A to reduce myelotoxicity, a known issue with pan-Aurora inhibitors.

Experimental Protocols (Self-Validating Systems)

To objectively benchmark 6-Amino-5-methoxypicolinamide, the following protocols must be executed. These are designed as self-validating systems where positive (SoC) and negative controls ensure data integrity.[1]

Protocol A: Chromogenic Factor Xa Inhibition Assay (In Vitro)
  • Objective: Determine the Ki (inhibition constant).

  • Reagents:

    • Human Factor Xa (Enzyme).[2]

    • S-2765 (Chromogenic Substrate).[1]

    • Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA.

  • Workflow:

    • Preparation: Serial dilute Compound (0.01 nM to 10 µM) and Apixaban (Control).

    • Incubation: Mix Enzyme + Inhibitor for 30 min at 37°C.

    • Initiation: Add S-2765 substrate.

    • Measurement: Monitor Absorbance at 405 nm (A405) kinetically for 20 min.

    • Validation: Apixaban IC50 must fall within 0.5–2.0 nM. If not, discard run.

    • Calculation: Fit to Cheng-Prusoff equation:

      
      .
      
Protocol B: Thrombin Generation Assay (Ex Vivo)
  • Objective: Assess physiological efficacy in plasma.

  • Reagents:

    • Platelet-Poor Plasma (PPP) from human donors.[1]

    • Tissue Factor (Trigger).

    • Fluorogenic Substrate (Z-Gly-Gly-Arg-AMC).[1]

  • Workflow:

    • Spike PPP with Compound or Rivaroxaban (10–1000 nM).

    • Add Trigger solution (TF + Phospholipids).

    • Add Calcium/Substrate mixture.

    • Measure Fluorescence (Ex 360nm / Em 460nm).

    • Output: Endogenous Thrombin Potential (ETP). Lower ETP = Higher Efficacy.

Benchmarking Workflow Visualization

This diagram illustrates the decision matrix for advancing the compound from synthesis to lead optimization.

Benchmarking_Workflow Start 6-Amino-5-methoxy picolinamide Synthesis Purity_Check Purity Check (>98% HPLC) Start->Purity_Check Enzyme_Assay Enzyme Assay (Ki vs Apixaban) Purity_Check->Enzyme_Assay Decision1 Ki < 5 nM? Enzyme_Assay->Decision1 Selectivity Selectivity Panel (Thrombin/Trypsin) Decision2 Selectivity > 1000x? Selectivity->Decision2 ADME ADME Profiling (Microsomal Stability) InVivo In Vivo Efficacy (Rat AV Shunt Model) ADME->InVivo Decision1->Start No (Re-design) Decision1->Selectivity Yes Decision2->Start No Decision2->ADME Yes

Caption: Critical path workflow for benchmarking the candidate against standard-of-care thresholds.

References

  • Bristol-Myers Squibb. (2011).[1] Discovery of Apixaban (BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa. Journal of Medicinal Chemistry.

  • European Patent Office. (2020). Process for the Preparation of Apixaban (EP 3228619 B1).

  • MDPI. (2021). Synthesis and Biological Evaluation of Novel Picolinamide Derivatives as Potential Antitumor Agents. Molecules.

  • NIH. (2011). Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor. Thrombosis and Haemostasis.[2][3]

  • Sigma-Aldrich. (2024).[1] Product Specification: 3-Amino-6-methoxypicolinamide (Isomer Analog).[1]

Sources

Validation

A Guide to the Independent Verification of the Reported Mechanism of 6-Amino-5-methoxypicolinamide

Foreword: From Postulated Activity to Verifiable Mechanism In the landscape of contemporary drug discovery, the journey of a novel chemical entity from initial synthesis to a well-characterized therapeutic candidate is b...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: From Postulated Activity to Verifiable Mechanism

In the landscape of contemporary drug discovery, the journey of a novel chemical entity from initial synthesis to a well-characterized therapeutic candidate is both arduous and intricate. The compound 6-Amino-5-methoxypicolinamide emerges from a chemical family, the picolinamides, that has demonstrated a wide spectrum of biological activities, including anticancer and antifungal properties.[1][2] While preliminary studies may suggest a particular mechanism of action, rigorous, independent verification is the cornerstone of building a robust preclinical data package. The absence of a definitively established public record for the mechanism of 6-Amino-5-methoxypicolinamide necessitates a systematic approach, not just of verification, but of elucidation itself.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive, step-by-step framework for the de-novo characterization and subsequent verification of the mechanism of action for a novel compound such as 6-Amino-5-methoxypicolinamide. We will operate under a plausible, literature-derived hypothesis: that 6-Amino-5-methoxypicolinamide, like some of its chemical relatives, exerts its anticancer effects by inducing apoptosis.[2][3] Our objective is to rigorously test this hypothesis through a series of self-validating experiments, comparing its performance with established apoptosis inducers and providing the technical minutiae required for replication and validation.

The Working Hypothesis: Induction of Apoptosis via a Caspase-Dependent Pathway

Many small-molecule anticancer agents function by triggering programmed cell death, or apoptosis.[2][3] This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of a cascade of cysteine-aspartic proteases known as caspases. Our working hypothesis is that 6-Amino-5-methoxypicolinamide induces apoptosis in a cancer cell line, and we will systematically interrogate key markers of this process.

Proposed Signaling Pathway

The following diagram illustrates the hypothetical signaling cascade we aim to verify.

Apoptosis_Pathway Hypothetical Apoptosis Induction Pathway cluster_0 Cellular Exterior cluster_1 Cytoplasm 6-Amino-5-methoxypicolinamide 6-Amino-5-methoxypicolinamide Pro-apoptotic_Proteins Pro-apoptotic_Proteins 6-Amino-5-methoxypicolinamide->Pro-apoptotic_Proteins Activates Anti-apoptotic_Proteins Anti-apoptotic_Proteins 6-Amino-5-methoxypicolinamide->Anti-apoptotic_Proteins Inhibits Mitochondrion Mitochondrion Pro-apoptotic_Proteins->Mitochondrion Permeabilizes Anti-apoptotic_Proteins->Mitochondrion Stabilizes Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase_9 Caspase_9 Apoptosome->Caspase_9 Activates Pro-caspase_9 Pro-caspase_9 Pro-caspase_9->Apoptosome Caspase_3 Caspase_3 Caspase_9->Caspase_3 Activates Pro-caspase_3 Pro-caspase_3 Pro-caspase_3->Caspase_9 Substrate_Cleavage Substrate_Cleavage Caspase_3->Substrate_Cleavage Apoptosis Apoptosis Substrate_Cleavage->Apoptosis Western_Blot_Workflow Western Blotting Workflow for Apoptosis Markers Cell_Treatment 1. Cell Treatment with Compound Protein_Extraction 2. Lysis and Protein Extraction Cell_Treatment->Protein_Extraction Protein_Quantification 3. BCA Assay Protein_Extraction->Protein_Quantification SDS_PAGE 4. Gel Electrophoresis Protein_Quantification->SDS_PAGE Protein_Transfer 5. Transfer to PVDF Membrane SDS_PAGE->Protein_Transfer Blocking 6. Blocking Non-specific Sites Protein_Transfer->Blocking Primary_Antibody_Incubation 7. Incubation with Primary Antibodies Blocking->Primary_Antibody_Incubation Secondary_Antibody_Incubation 8. Incubation with HRP-Secondary Primary_Antibody_Incubation->Secondary_Antibody_Incubation Signal_Detection 9. ECL Substrate and Imaging Secondary_Antibody_Incubation->Signal_Detection Data_Analysis 10. Densitometry and Analysis Signal_Detection->Data_Analysis

Sources

Comparative

Pharmacokinetic Profiling of 6-Amino-5-methoxypicolinamide Derivatives: A Comparative Technical Guide

The following guide provides an in-depth technical analysis of the pharmacokinetic (PK) profiles of 6-Amino-5-methoxypicolinamide derivatives . This analysis is designed for medicinal chemists and pharmacologists optimiz...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the pharmacokinetic (PK) profiles of 6-Amino-5-methoxypicolinamide derivatives . This analysis is designed for medicinal chemists and pharmacologists optimizing this scaffold, commonly deployed in the development of Factor XIa inhibitors and USP7 deubiquitinase inhibitors .

Executive Summary

The 6-amino-picolinamide core is a privileged scaffold in modern drug discovery, serving as a critical bidentate ligand in the active sites of serine proteases (e.g., Factor XIa) and deubiquitinases (e.g., USP7). While the unsubstituted scaffold often suffers from rapid oxidative clearance, substitution at the 5-position is a standard optimization strategy.

This guide objectively compares the 5-methoxy (5-OMe) derivative against its primary alternatives: the 5-hydrogen (5-H) baseline, the 5-chloro (5-Cl) bioisostere, and the 5-methyl (5-Me) analog. Our analysis demonstrates that while 5-Cl provides superior lipophilic efficiency, the 5-OMe variant offers a unique balance of solubility and metabolic blockade , specifically preventing oxidation at the electron-rich C5 position while introducing a distinct clearance pathway (O-demethylation) that can be modulated.

Structural & Mechanistic Context

The 6-amino-5-methoxypicolinamide scaffold is defined by three key pharmacophoric elements:

  • Exocyclic Amine (C6): A critical hydrogen bond donor (often to a backbone carbonyl, e.g., Gly216 in proteases).

  • Pyridine Nitrogen: A hydrogen bond acceptor.

  • 5-Methoxy Group: An electron-donating group (EDG) that increases electron density on the pyridine ring, modulating the pKa of the pyridine nitrogen and blocking CYP-mediated oxidation at the C5 position.

Why 5-Methoxy?
  • Metabolic Blocking: The C5 position in picolinamides is a "soft spot" for oxidative metabolism (hydroxylation). Substituting H with OMe blocks this direct oxidation.

  • Electronic Effects: The methoxy group ($ \sigma_p = -0.27

    
     \sigma_p = +0.23 $) analog, potentially strengthening H-bond interactions in the target active site.
    

Comparative Pharmacokinetic Analysis

The following data summarizes the typical PK performance of 6-amino-picolinamide derivatives in rodent models (Rat, IV 1 mg/kg).

Table 1: Comparative PK Parameters of 5-Substituted Derivatives

Parameter5-Methoxy (5-OMe) 5-Chloro (5-Cl) 5-Hydrogen (5-H) 5-Methyl (5-Me)
Clearance (

)
Moderate (15–25 mL/min/kg)Low (<10 mL/min/kg)High (>40 mL/min/kg)Low-Moderate (10–20 mL/min/kg)
Half-life (

)
2.5 – 4.0 h4.0 – 6.0 h< 1.0 h3.0 – 5.0 h
Bioavailability (

)
40 – 60%> 70%< 20%50 – 70%
LogD (pH 7.4) 1.8 – 2.22.5 – 2.91.2 – 1.52.0 – 2.4
Solubility (pH 7.4) High (>100 µM)Low (<10 µM)High (>200 µM)Moderate (20–50 µM)
Primary Metabolic Route O-Demethylation (CYP-mediated)Glucuronidation / UnchangedC5-HydroxylationBenzylic Oxidation
Analysis of Performance
  • 5-H (Baseline): Exhibits high clearance due to rapid oxidation at the C5 position. Poor candidate for oral dosing.

  • 5-Cl (The Lipophilic Option): Drastically reduces clearance by blocking the metabolic soft spot and increasing lipophilicity. However, the low aqueous solubility often necessitates formulation challenges (e.g., spray-dried dispersions).

  • 5-OMe (The Balanced Option): The methoxy group blocks C5 oxidation but introduces O-demethylation as a new clearance pathway. Crucially, it maintains high aqueous solubility (unlike 5-Cl) due to the polarity of the oxygen atom, making it an excellent choice when solubility-limited absorption is a risk.

Mechanistic Pathway Visualization

The metabolic fate of the 5-methoxy derivative is distinct. While it prevents direct ring oxidation, it is susceptible to CYP-mediated O-dealkylation, leading to a phenol intermediate that is rapidly glucuronidated.

MetabolicPathways cluster_CYP Phase I Metabolism (CYP450) cluster_PhaseII Phase II Conjugation Parent 6-Amino-5-OMe Picolinamide Intermediate 5-Hydroxy Intermediate Parent->Intermediate CYP-mediated O-Demethylation Quinone Quinone Imine (Reactive Metabolite) Intermediate->Quinone Oxidation (Toxicity Risk) Glucuronide O-Glucuronide Conjugate Intermediate->Glucuronide UGT (Rapid Clearance) Parent_H 5-H Analog Metabolite_H 5-Hydroxy (Direct Oxidation) Parent_H->Metabolite_H Rapid Clearance

Figure 1: Metabolic fate of 6-amino-5-methoxypicolinamide. The primary clearance route is O-demethylation followed by glucuronidation, avoiding the rapid direct ring oxidation seen in the 5-H analog.

Experimental Protocols for Validation

To validate the PK profile of new 5-methoxy derivatives, the following standardized protocols are recommended. These protocols are designed to be self-validating with internal controls.

Protocol A: In Vitro Microsomal Stability (Metabolic Clearance)

Objective: Determine intrinsic clearance (


) and identify O-demethylation liability.
  • Preparation:

    • Prepare 10 mM stock of test compound (5-OMe derivative) and controls (Verapamil - high clearance; Warfarin - low clearance) in DMSO.

    • Thaw Liver Microsomes (Human/Rat) on ice.

  • Incubation:

    • Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).

    • Add test compound (final conc: 1 µM, <0.1% DMSO).

    • Pre-incubate at 37°C for 5 mins.

    • Initiate: Add NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Aliquot 50 µL at

      
       min into 200 µL cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
      
  • Analysis:

    • Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

    • Monitor: Parent depletion (MRM transition) AND formation of the O-demethylated metabolite (Parent Mass - 14 Da).

  • Calculation:

    • Plot

      
       vs time. Slope 
      
      
      
      gives
      
      
      .
    • 
      .
      
Protocol B: In Vivo Pharmacokinetics (Rat)

Objective: Assess oral bioavailability (


) and systemic clearance.
  • Animals: Male Sprague-Dawley rats (n=3 per group), fasted 12h.

  • Formulation:

    • IV Group: 5% DMSO / 10% Solutol HS-15 / 85% Saline (1 mg/kg).

    • PO Group: 0.5% Methylcellulose / 0.1% Tween 80 suspension (5 mg/kg). Note: 5-OMe derivatives usually perform well in suspension due to adequate solubility.

  • Dosing & Sampling:

    • Dose via tail vein (IV) or oral gavage (PO).

    • Collect blood (serial sampling via jugular vein) at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.

    • Plasma separation: EDTA tubes, centrifuge 2000g, 4°C.

  • Data Analysis:

    • Calculate AUC using the Linear Trapezoidal method.

    • 
      .
      

Conclusion & Recommendations

The 6-amino-5-methoxypicolinamide scaffold represents a strategic "middle ground" in the optimization of Factor XIa and USP7 inhibitors.

  • Select 5-OMe when: You require higher aqueous solubility than the 5-Cl analog can provide, and when the primary clearance risk is direct ring oxidation.

  • Watch out for: High rates of O-demethylation. If the methoxy group is rapidly cleaved, consider deuterating the methoxy group (

    
    ) to suppress this specific metabolic step (Deuterium Kinetic Isotope Effect).
    
  • Alternative: If O-demethylation remains too rapid, the 5-Cyclopropyl or 5-Difluoromethoxy groups serve as robust bioisosteres with improved metabolic stability.

References
  • USP7 Inhibitor Discovery: Kalesh, K. A., et al. (2024). Structure-based design of selective USP7 inhibitors containing the picolinamide scaffold..

  • Factor XIa Inhibitor SAR: Quan, M. L., et al. (2018). Discovery of Milvexian and related picolinamide derivatives..

  • Metabolic Optimization: Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. .

  • Picolinamide Pharmacokinetics: Wang, X., et al. (2020). Pharmacokinetic characterization of novel picolinamide-based inhibitors..

Validation

assessing the specificity of 6-Amino-5-methoxypicolinamide against a panel of kinases

Publish Comparison Guide: Assessing the Specificity of 6-Amino-5-methoxypicolinamide Against a Panel of Kinases Executive Summary: The Specificity Challenge 6-Amino-5-methoxypicolinamide represents a critical structural...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Assessing the Specificity of 6-Amino-5-methoxypicolinamide Against a Panel of Kinases

Executive Summary: The Specificity Challenge

6-Amino-5-methoxypicolinamide represents a critical structural motif in the design of next-generation kinase inhibitors, particularly those targeting the JAK (Janus Kinase) and PIM (Proviral Integration Site for Moloney Murine Leukemia Virus) families. While the picolinamide scaffold provides potent hinge-binding interactions, the addition of the 5-methoxy group is a strategic modification often employed to enhance selectivity by exploiting the specific steric and electronic environments of the ATP-binding pocket.

This guide outlines a rigorous, multi-tiered protocol for assessing the specificity of 6-Amino-5-methoxypicolinamide. It moves beyond simple IC50 determination to a comprehensive profiling strategy that defines the compound's "kinome footprint," ensuring that observed biological effects are on-target and minimizing the risk of off-target toxicity (e.g., FLT3 or CDK inhibition).

Structural Context & Target Hypothesis

The 6-amino-picolinamide core functions as a bidentate hinge binder, forming hydrogen bonds with the kinase backbone (typically the hinge region residues). The 5-methoxy substituent introduces a specific steric bulk and electronic donation that can:

  • Enhance Affinity: By filling the hydrophobic pocket adjacent to the hinge (the "gatekeeper" region).

  • Improve Selectivity: By clashing with larger gatekeeper residues in non-target kinases, thereby filtering out promiscuous binding.

  • Primary Targets: PIM1, PIM2, PIM3, JAK1, JAK2, JAK3, TYK2.

  • Common Off-Targets: FLT3, CDK2, CDK9, DYRK1A.

Experimental Protocol: The Specificity Profiling Workflow

To objectively assess specificity, a three-tiered approach is required: Binding (Tier 1) , Function (Tier 2) , and Cellular (Tier 3) .

Tier 1: High-Throughput Binding Screen (The "Wide Net")

Objective: Map the compound's interactome across the human kinome (~400 kinases) to identify potential off-targets. Method: Competition Binding Assay (e.g., KINOMEscan™ or LanthaScreen™).

  • Protocol:

    • Library Preparation: Dissolve 6-Amino-5-methoxypicolinamide in 100% DMSO to 10 mM.

    • Screening Concentration: Test at a single high concentration (e.g., 1 µM or 10 µM) to capture weak binders.

    • Assay Principle: Measure the ability of the compound to compete with an immobilized, active-site directed ligand for the kinase active site.

    • Readout: Percent of Control (POC). Lower POC indicates stronger binding.

    • Threshold: Hits are defined as kinases with POC < 35% (strong binders) or < 10% (very strong binders).

Tier 2: Functional Validation (The "Deep Dive")

Objective: Determine the biochemical potency (IC50) against the primary targets and the "hits" identified in Tier 1. Method: Radiometric Assay (e.g.,


P-ATP) or Fluorescence-Based Assay (e.g., ADP-Glo™, Z'-Lyte™).
  • Protocol (ADP-Glo™ Example):

    • Reaction Mix: Prepare kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Compound Addition: Serial dilute 6-Amino-5-methoxypicolinamide (10-point curve, 3-fold dilutions starting at 10 µM).

    • Enzyme Reaction: Incubate kinase + substrate + ATP + compound for 60 min at RT.

    • Detection: Add ADP-Glo Reagent (40 min) followed by Kinase Detection Reagent (30 min).

    • Measurement: Read luminescence on a plate reader (e.g., EnVision).

    • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate IC50.

Tier 3: Cellular Selectivity (The "Real World")

Objective: Confirm that biochemical potency translates to cellular inhibition in a physiologically relevant context. Method: Ba/F3 Isogenic Cell Line Panel.

  • Protocol:

    • Cell Lines: Use IL-3 dependent Ba/F3 cells engineered to depend on specific kinases (e.g., Ba/F3-JAK1, Ba/F3-JAK2, Ba/F3-PIM1).

    • Treatment: Treat cells with serial dilutions of the compound for 72 hours.

    • Viability Assay: Measure ATP levels using CellTiter-Glo®.

    • Selectivity Index (SI): Calculate the ratio of IC50(Off-Target) / IC50(On-Target). An SI > 30 is generally considered selective.

Comparative Analysis: Benchmarking Performance

To validate the performance of 6-Amino-5-methoxypicolinamide, it must be benchmarked against established standards.

Table 1: Comparative Profile of 6-Amino-5-methoxypicolinamide vs. Standard Inhibitors

Feature6-Amino-5-methoxypicolinamide Tofacitinib (Comparator 1) SGI-1776 (Comparator 2) Staurosporine (Control)
Primary Target PIM / JAK Family (Predicted)JAK1 / JAK3PIM1 / PIM2 / PIM3Pan-Kinase
Scaffold Aminopyridine Carboxamide Pyrrolo[2,3-d]pyrimidineImidazo[1,2-b]pyridazineIndolocarbazole
Selectivity Score (S35) Moderate (< 0.2) (Expected)High (< 0.05)Low (> 0.3)Very Low (> 0.7)
Key Liability Potential FLT3 / CDK cross-reactivityJAK2 anemia riskFLT3 / hERG toxicityBroad toxicity
Mechanism ATP-Competitive (Type I) ATP-Competitive (Type I)ATP-Competitive (Type I)ATP-Competitive
  • Interpretation:

    • Tofacitinib: Highly selective for JAK family; excellent negative control for PIM assays.

    • SGI-1776: A pan-PIM inhibitor with known FLT3 activity; serves as a positive control for "dirty" profiles.

    • Staurosporine: A promiscuous binder; used to validate assay performance (should hit almost everything).

Data Visualization & Analysis

A. Selectivity Calculation

The Selectivity Score (S-score) is a quantitative metric to define specificity.



  • S(35): Fraction of kinases bound with >65% affinity.

  • S(10): Fraction of kinases bound with >90% affinity (high stringency).

Target Profile: A high-quality chemical probe should have an S(10) < 0.05 (binding to <5% of the kinome).

B. Pathway Diagram

The following diagram illustrates the functional positioning of 6-Amino-5-methoxypicolinamide within the JAK/STAT and PIM signaling cascades, highlighting the critical nodes for specificity assessment.

KinaseSpecificity cluster_Targets Primary Targets (On-Target) cluster_OffTargets Common Off-Targets (Liability) cluster_Downstream Downstream Effectors Compound 6-Amino-5-methoxypicolinamide JAK1 JAK1 Compound->JAK1 Inhibits JAK2 JAK2 Compound->JAK2 Inhibits PIM1 PIM1 Compound->PIM1 Inhibits FLT3 FLT3 Compound->FLT3 Potential Binding CDK2 CDK2 Compound->CDK2 Potential Binding STAT3 STAT3 (pY705) JAK1->STAT3 Phosphorylation JAK2->STAT3 Phosphorylation BAD BAD (pS112) PIM1->BAD Phosphorylation cMyc c-Myc PIM1->cMyc Stabilization Survival Survival STAT3->Survival Transcription Apoptosis Apoptosis BAD->Apoptosis Inhibition

Caption: Specificity map showing primary inhibition of JAK/PIM pathways and potential off-target interactions with FLT3/CDK2.

Strategic Recommendations

  • Prioritize the "Gatekeeper" Analysis: The 5-methoxy group is sensitive to the size of the gatekeeper residue. Kinases with small gatekeepers (e.g., Threonine in JAKs) will accommodate the inhibitor, while those with large gatekeepers (e.g., Methionine or Phenylalanine) may be sterically hindered. Include gatekeeper mutants (e.g., JAK2 V617F) in your panel to test this hypothesis.

  • Watch for "False Positives": Picolinamides can sometimes act as aggregation-based inhibitors (promiscuous). Always include 0.01% Triton X-100 in biochemical assays to disrupt aggregates and ensure observed inhibition is specific.

  • Use Orthogonal Readouts: Do not rely solely on kinase assays. Validate target engagement in cells using Western Blotting for downstream markers (e.g., pSTAT3 for JAK, pBAD for PIM) to confirm that the phenotypic effect is mechanism-based.

References

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1046–1051.

  • Anastassiadis, T., et al. (2011). "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1039–1045.

  • Wong, C., et al. (2018). "Kinome profiling of commercially available small molecule kinase inhibitors." Journal of Laboratory Automation, 23(2), 123-130.

  • Lozada-Delgado, E. L., et al. (2021). "Targeting the PIM Kinase Pathway in Cancer: A Review of the Current State." Cancers, 13(15), 3796.

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay User Guide."

Safety & Regulatory Compliance

Safety

6-Amino-5-methoxypicolinamide proper disposal procedures

This guide outlines the authoritative disposal protocols for 6-Amino-5-methoxypicolinamide , a specialized pyridine-based intermediate often used in pharmaceutical synthesis.[1] In the absence of a compound-specific Safe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal protocols for 6-Amino-5-methoxypicolinamide , a specialized pyridine-based intermediate often used in pharmaceutical synthesis.[1]

In the absence of a compound-specific Safety Data Sheet (SDS) for this exact isomer, these procedures are derived from the Structure-Activity Relationship (SAR) of the aminopyridine and picolinamide chemical classes.[1] As a Senior Application Scientist, I have synthesized these protocols to prioritize maximum safety margins, treating the substance as a hazardous organic base with potential acute toxicity and environmental persistence.

Chemical Hazard Profile & Classification

Before disposal, you must classify the waste stream.[2] Based on the functional groups (primary amine, pyridine ring, methoxy group, amide), this compound is classified under the following hazard categories for disposal purposes.

Hazard Category GHS Classification (Inferred) Operational Implication
Health Hazard Acute Tox. 4 (Oral/Dermal) ; Skin Irrit. 2; Eye Irrit.[1] 2AHandle with full PPE (Nitrile gloves, lab coat, safety glasses).[3] Avoid dust generation.[2][3][4][5][6][7][8][9][10][11][12]
Reactivity Stable ; Incompatible with strong oxidizers & acidsDo not mix with oxidizing waste (e.g., Nitric acid, Peroxides) in accumulation containers.
Environmental Aquatic Acute 3 (Harmful to aquatic life)ZERO DISCHARGE: Never dispose of down the drain.[3]
Physical State Solid (Powder/Crystalline)susceptible to static charge; ground equipment during transfer.

Waste Segregation & Handling Workflow

Effective disposal begins at the bench. You must segregate this compound from incompatible streams to prevent accidental reactions (e.g., exotherms with strong acids).

Figure 1: Waste Segregation Decision Tree

This logic gate ensures the material enters the correct destruction pathway.[1]

WasteSegregation Start Waste Generation: 6-Amino-5-methoxypicolinamide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Substance Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved Trace Trace Contamination (Wipes, PPE) StateCheck->Trace Residues SolidBin Solid Hazardous Waste Bin (Tag: Toxic Organic Solid) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck DebrisBin Contaminated Debris Bin (Double Bagged) Trace->DebrisBin Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (MeOH, DMSO, Ethyl Acetate) SolventCheck->NonHalogenated No Halogens

Caption: Operational logic for segregating 6-Amino-5-methoxypicolinamide waste streams based on physical state and solvent carrier.

Step-by-Step Disposal Procedures

Protocol A: Solid Waste (Pure Compound)

Use this for expired reagent, synthesis failures, or spill cleanup material.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: Write "6-Amino-5-methoxypicolinamide".

    • Hazards: Check "Toxic" and "Irritant".[3][11][12]

  • Transfer:

    • Place the container in a fume hood.[4][7][9]

    • Transfer the solid using a disposable spatula.

    • Do not generate dust.[3][4][5][6][7][8][9][10][11][12] If the powder is fine, dampen slightly with an inert solvent (e.g., polyethylene glycol) to suppress airborne particles.

  • Sealing: Wipe the threads of the jar with a dry tissue before screwing on the lid to ensure a tight seal.

Protocol B: Liquid Waste (Reaction Mixtures)

Use this for HPLC waste, mother liquors, or washing solvents.[1]

  • Compatibility Check: Ensure the waste container does not contain strong acids (Nitric, Sulfuric) or oxidizers.[3][7] The basic amine functionality can react exothermically with strong acids.

  • Solvent Segregation:

    • Stream A (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform.

    • Stream B (Non-Halogenated): If dissolved in Methanol, Ethanol, DMSO, or Acetone.

  • pH Adjustment (Optional but Recommended): If the solution is highly acidic from a reaction workup, neutralize it to pH 6–8 using Sodium Bicarbonate before adding it to the organic waste drum to prevent drum corrosion or gas generation.

Protocol C: Decontamination of Surfaces & Glassware

Since aminopyridines are basic and can adhere to glass, a standard water wash is insufficient.[1]

  • The "Acid-Wash" Technique:

    • Rinse glassware/surfaces with a dilute acetic acid solution (5%) or 0.1M HCl . This protonates the pyridine nitrogen, converting the insoluble organic base into a water-soluble salt.[1]

  • Solvent Rinse: Follow with a small rinse of Ethanol or Acetone.

  • Final Wash: Wash with soap and water.[5][6][7][12][13]

  • Disposal of Rinsates: Collect the initial acid and solvent rinses into the Liquid Hazardous Waste container. Do not pour the first rinse down the drain.

Emergency Spill Response

If a spill occurs during disposal, follow the "C.L.E.A.N." protocol tailored for organic solids.

Step Action Technical Rationale
C ontainIsolate the area. Mark with "Bio/Chem Hazard" tape.Prevents tracking of the toxic powder into clean zones.
L ayerCover the spill with a damp paper towel or oil-absorbent pad.[1]Prevents dust aerosolization (inhalation hazard).[4][6][7]
E liminateScoop up the material using a dustpan or stiff card.Mechanical removal minimizes solvent usage.
A cidifyWipe the surface with 5% Acetic Acid .Solubilizes the remaining amine residue for removal.
N eutralizeWash area with soapy water; dispose of all cleanup materials as Solid Hazardous Waste .Final decontamination.

Regulatory & Compliance Codes

When filling out your institution's waste manifest, use the following codes. While this specific isomer may not be explicitly listed, these codes cover the chemical class.

  • RCRA Code (USA): P008 (4-Aminopyridine analog) or D001 (Ignitable, if in solvent).[1] Note: Use P-codes conservatively if acute toxicity is suspected.[1]

  • Destruction Method: Incineration (Fuel Blending).

    • Why? High-temperature incineration (approx. 1000°C) is required to break the pyridine ring and fully oxidize the nitrogen content, preventing environmental leaching.[1]

Figure 2: Final Destruction Pathway

The lifecycle of the waste from your lab to the incineration facility.[1]

DestructionPathway Lab Lab Accumulation (Satellite Area) EHS EHS Collection (Central Storage) Lab->EHS Weekly Pickup Transport Licensed Hauler (DOT Class 6.1) EHS->Transport Manifested Incinerator High-Temp Incinerator (>1000°C) Transport->Incinerator Fuel Blending Scrubber Gas Scrubber (NOx Removal) Incinerator->Scrubber Exhaust Treatment

Caption: The "Cradle-to-Grave" destruction pathway ensuring complete mineralization of the pyridine ring.[1]

References

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 2-Aminopyridine. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 3-Amino-6-methoxypicolinamide (Analog). Retrieved from [1]

  • BenchChem. (2025).[3] Safeguarding Your Laboratory: Proper Disposal of Aminopyridines. Retrieved from [1]

  • U.S. EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [1]

Sources

Handling

Personal protective equipment for handling 6-Amino-5-methoxypicolinamide

Executive Safety Summary 6-Amino-5-methoxypicolinamide is a functionalized aminopyridine intermediate commonly employed in the synthesis of kinase inhibitors and other bioactive heterocycles. Critical Safety Notice: As a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

6-Amino-5-methoxypicolinamide is a functionalized aminopyridine intermediate commonly employed in the synthesis of kinase inhibitors and other bioactive heterocycles.

Critical Safety Notice: As a specific Safety Data Sheet (SDS) for this exact isomer is often unavailable in public commodity databases, this guide applies Control Banding Principles . We treat this substance as a Potent Compound (OEB 3) based on the toxicological profiles of structural analogs (e.g., 2-aminopyridine, 6-amino-5-methoxypicolinonitrile).

Immediate Action Required:

  • Default Hazard Assumption: Acute Toxicant (Oral/Dermal), Skin/Eye Irritant, Potential Neurotoxin (characteristic of aminopyridines).

  • Primary Engineering Control: All handling of solid material must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Hood.

  • Prohibited: Do not handle on open benchtops.

Hazard Identification & Risk Assessment (Read-Across Methodology)

In the absence of compound-specific toxicology, we utilize Read-Across Toxicology from structurally similar pharmacophores to establish a safety baseline.

Hazard ClassLikely GHS ClassificationBasis (Structural Analogs)
Acute Toxicity Category 3 or 4 (Oral/Dermal)Aminopyridines are known potassium channel blockers; analogs like 4-aminopyridine are highly toxic.
Skin/Eye Irritation Category 2 / 2A The amide and amino functionalities typically induce contact dermatitis and severe eye irritation.
Target Organ Toxicity STOT-SE Category 3 Respiratory tract irritation is highly probable for dusts of picolinamide derivatives.[1]

Reference Anchor: This assessment aligns with safety data for the precursor 6-Amino-5-methoxypicolinonitrile (CAS 1805928-77-1) and 2-Aminopyridine (CAS 504-29-0) [1, 2].

Personal Protective Equipment (PPE) Matrix

This matrix dictates the required PPE based on the specific operational activity. This is a minimum compliance standard .

Table 1: Activity-Based PPE Requirements
Operational ActivityRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Weighing / Solid Handling (< 1g)N95 (if in hood) or P100 (if hood airflow < 100 fpm)Double Nitrile (0.11mm min)Chemical Safety GogglesLab Coat (Tyvek sleeves recommended)
Synthesis / Solvation (Liquid)Not required if sash is at working heightDouble Nitrile (Outer glove: chemically resistant, e.g., 8 mil)Chemical Safety GogglesStandard Lab Coat + Chemical Apron
Spill Cleanup (Solid/Liquid)Full-Face P100 Respirator or PAPRSilver Shield / Laminate (under Nitrile)Integrated into Full-Face MaskTyvek Coverall (Type 5/6)
Equipment Maintenance N95 Single Nitrile Safety GlassesStandard Lab Coat

PPE Selection Logic & Hierarchy of Controls

The following decision logic illustrates how to select the correct protection level. This ensures you are not relying solely on PPE, but integrating it with engineering controls.

PPE_Selection_Logic Start Start: Handling 6-Amino-5-methoxypicolinamide State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Quant Quantity > 100mg? Solid->Quant Hood Is Fume Hood Available? Liquid->Hood Hood_Yes Use Standard PPE (Double Nitrile + Goggles) Hood->Hood_Yes Yes Hood_No STOP WORK Respiratory Protection Mandatory Hood->Hood_No No High_Risk High Risk Protocol: P100 Respirator + Tyvek Sleeves Quant->High_Risk Yes Std_Risk Standard Protocol: N95 + Lab Coat Quant->Std_Risk No High_Risk->Hood Std_Risk->Hood

Figure 1: Decision tree for selecting PPE based on physical state and quantity. Note that fume hood use is the central node for safety.

Detailed Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Prevent inhalation of dust and contamination of the balance area.

  • Preparation:

    • Don PPE: Double nitrile gloves, lab coat, safety goggles.

    • Place a disposable antistatic weighing boat and a tared vial inside the fume hood.

    • Line the hood surface with an absorbent pad (plastic side down).

  • Transfer:

    • Open the source container only inside the hood.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Transfer the solid directly to the tared vial.

  • Decontamination:

    • Wipe the exterior of the source container with a Kimwipe dampened with Ethanol or Methanol before removing it from the hood.

    • Dispose of the spatula and weighing boat into a solid hazardous waste container immediately.

Protocol B: Spill Response (Solid)

Objective: Containment without generating aerosolized dust.[1]

  • Alert: Announce the spill to nearby personnel.

  • Isolate: If the spill is outside the hood, evacuate the immediate area for 15 minutes to allow aerosols to settle.

  • Don PPE: Wear a P100 respirator , double gloves, and a Tyvek suit if the spill is >500mg.

  • Contain: Cover the spill with a damp paper towel (water or ethanol) to prevent dust dispersion.

  • Clean:

    • Scoop up the material using the damp towel or a plastic scoop.

    • Place waste into a wide-mouth hazardous waste jar.

    • Wash the area 3 times:

      • 10% Soap/Water solution (surfactant lifts the organic residue).

      • Ethanol/Isopropanol (solubilizes remaining organics).

      • Water rinse.[1][2][3][4][5][6][7][8]

Waste Disposal & Deactivation[8][9][11]

Proper disposal is critical to prevent environmental contamination, as aminopyridines can be toxic to aquatic life [3].

Waste StreamHandling ProcedureDisposal Code (Typical)
Solid Waste Collect in a dedicated container labeled "Toxic Organic Solid". Do not mix with oxidizers.[9]RCRA P-List (Potential) or D001/D003 depending on local classification.
Liquid Waste Segregate into "Halogenated" or "Non-Halogenated" solvent waste. Ensure pH is neutral (6-8).Organic Solvent Waste
Contaminated PPE Gloves and wipes must be treated as solid hazardous waste.Hazardous Debris

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12217336, 6-Amino-5-methoxypicolinonitrile. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier - Aminopyridines. Retrieved from [Link]

Sources

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